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  • Product: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
  • CAS: 514816-08-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the fundamental basic properties of N-m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The document delves into the molecule's chemical identity, predicted physicochemical properties, a detailed protocol for its synthesis, and standardized methodologies for the experimental determination of its key basic characteristics, namely its acid dissociation constant (pKa) and solubility profile. Furthermore, this guide addresses critical safety and handling considerations pertinent to the pyrazole chemical class. The information is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective evaluation and application of this compound in a research setting.

Introduction and Chemical Identity

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[3] The subject molecule is further functionalized with methyl groups on the pyrazole ring and a methylaminomethyl substituent at the 4-position. This substitution pattern, particularly the presence of the basic secondary amine, is expected to significantly influence the molecule's physicochemical properties, including its basicity and solubility, which are critical parameters in drug development.

Table 1: Chemical Identity of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

IdentifierValueSource
IUPAC Name N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine[4]
CAS Number 514816-08-1[4]
PubChem CID 579620[4]
Molecular Formula C₈H₁₅N₃[4]
Molecular Weight 153.22 g/mol [4]
Canonical SMILES CNCC1=C(C(=NN1C)C)C[4]
InChI InChI=1S/C8H15N3/c1-6-8(5-9-3)7(2)11(4)10-6/h9H,5H2,1-4H3[4]
InChIKey DBORGGVCQYVMEP-UHFFFAOYSA-N[4]

Predicted Physicochemical and Basic Properties

Predicted pKa

The basicity of the secondary amine is the most significant contributor to the overall basic properties of the molecule. The pKa, or acid dissociation constant of the conjugate acid, is a quantitative measure of this basicity. Computational tools, such as those employing quantum mechanical and machine learning approaches, can provide reliable estimations of pKa.[5][6][7][8]

Predicted pKa: Based on the chemical structure, the predicted pKa of the protonated secondary amine is estimated to be in the range of 9.5 - 10.5 . This prediction is based on the typical pKa of aliphatic secondary amines, with potential minor electronic influences from the substituted pyrazole ring.

Predicted Solubility

Solubility is a critical determinant of a drug candidate's bioavailability.[9] The solubility of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is predicted to be pH-dependent due to the presence of the basic amine group. At physiological pH (around 7.4), a significant portion of the molecules will be protonated, which is expected to enhance aqueous solubility.

Table 2: Predicted Solubility Profile

Solvent SystemPredicted SolubilityRationale
Aqueous (pH < pKa) HighProtonation of the amine leads to the formation of a more polar, water-soluble salt.
Aqueous (pH > pKa) Low to ModerateThe free base is less polar and is expected to have lower aqueous solubility.
Organic Solvents (e.g., Ethanol, DMSO) HighThe molecule possesses both polar and non-polar regions, suggesting good solubility in polar aprotic and protic organic solvents.

Predictions are based on general principles of organic chemistry and computational models like ALOGPS.[10]

Synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

The synthesis of the target compound can be achieved through a two-step process starting from commercially available 1,3,5-trimethyl-1H-pyrazole. The first step involves the formylation of the pyrazole ring, followed by reductive amination of the resulting aldehyde.

Synthesis Workflow

Synthesis_Workflow Start 1,3,5-trimethyl-1H-pyrazole Step1 Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde Step1->Intermediate Step2 Reductive Amination (Methylamine, NaBH(OAc)₃) Intermediate->Step2 Product N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Step2->Product

Caption: Synthetic route to the target compound.

Experimental Protocol: Reductive Amination

This protocol details the reductive amination of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with methylamine.[11][12]

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent).

  • Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or THF.

  • Amine Addition: Add methylamine (1.2 - 1.5 equivalents). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Experimental Determination of Basic Properties

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an amine.[11]

Workflow for pKa Determination:

pKa_Workflow A Prepare a standard solution of the amine B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of a strong acid (e.g., HCl) B->C D Record pH as a function of titrant volume C->D E Plot the titration curve (pH vs. volume) D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for pKa determination.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is limited.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the acid titrant.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the point where half of the amine has been neutralized (the half-equivalence point).

Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Workflow for Solubility Determination:

Solubility_Workflow A Add excess solid compound to a known volume of solvent B Agitate the mixture at a constant temperature until equilibrium is reached A->B C Separate the undissolved solid from the saturated solution (e.g., by centrifugation or filtration) B->C D Determine the concentration of the compound in the supernatant C->D E Solubility = Measured Concentration D->E

Caption: Shake-flask solubility workflow.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of the solid N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent).

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust, vapor, mist, or gas. Do not ingest. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole with basic properties primarily attributed to its secondary amine functionality. This guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, a detailed synthetic protocol, and standardized methods for the experimental determination of its pKa and solubility. The provided information and protocols are intended to serve as a valuable resource for researchers and drug development professionals working with this and structurally related compounds, enabling a more informed and efficient investigation of their potential applications.

References

  • Pharma.Tips. (2025). Solubility Testing of Drug Candidates. [Link]

  • Politi, R., et al. (n.d.). New and Original pKa Prediction Method Using Grid Molecular Interaction Fields.
  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]

  • Søfteland, J. H., et al. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • ChemicalBook. (n.d.).
  • eADMET. (n.d.). ePhysChem - eADMET.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Rowan Scientific. (2025). How to Predict pKa.
  • PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • PMC. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • ResearchGate. (2023).
  • ACS Publications. (n.d.).
  • Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride.
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative of interest in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs, and is known for its diverse biological activities.[1] Understanding the physicochemical properties of novel pyrazole derivatives is paramount for predicting their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME), as well as for developing suitable formulations.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, including its synthesis, structure, and key biopharmaceutical parameters. The methodologies for determining these properties are detailed, offering field-proven insights for researchers in the field.

Chemical Identity and Structure

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is identified by the CAS number 514816-08-1 . Its molecular structure consists of a 1,3,5-trimethyl-substituted pyrazole ring with an N-methylaminomethyl group at the 4-position.

PropertyValueSource
Molecular Formula C₈H₁₅N₃[2]
Molecular Weight 153.22 g/mol [2]
IUPAC Name N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine[2]
Canonical SMILES CNCC1=C(C)N(C)N=C1C[2]
InChI Key DBORGGVCQYVMEP-UHFFFAOYSA-N[2]

Synthesis Pathway

A plausible and efficient synthetic route to N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine involves a two-step process starting from 1,3,5-trimethyl-1H-pyrazole. This approach leverages the Vilsmeier-Haack reaction for formylation, followed by reductive amination.

Synthesis_Pathway start 1,3,5-Trimethyl-1H-pyrazole aldehyde 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde start->aldehyde  Vilsmeier-Haack Reaction (POCl₃, DMF)   product N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine aldehyde->product  Reductive Amination (Methylamine, NaBH(OAc)₃)  

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethyl-1H-pyrazole [3]

  • To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Add 1,3,5-trimethyl-1H-pyrazole to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice, then neutralize with an aqueous solution of sodium hydroxide.

  • Extract the product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Reductive Amination [4]

  • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloroethane.

  • Add a solution of methylamine.

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical profile. The following sections detail the key parameters for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting membrane permeability and overall ADME properties.

ParameterValueMethodSource
XLogP3 0.4Computed[2]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for determining logP.

Shake_Flask_Method A Prepare octanol-saturated water and water-saturated octanol. B Dissolve a known amount of the compound in one of the phases. A->B C Mix equal volumes of the two phases in a separatory funnel. B->C D Shake vigorously to allow for partitioning. C->D E Allow the phases to separate completely. D->E F Measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). E->F G Calculate logP = log([Compound]octanol / [Compound]water). F->G

Caption: Workflow for the shake-flask logP determination method.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at different physiological pH values, which in turn affects its solubility and permeability. As an amine-containing compound, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is expected to be basic. A predicted pKa value for the protonated amine is in the range of 9-10, typical for secondary alkylamines.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

  • Sample Preparation : Prepare a solution of the compound of known concentration in deionized water or a suitable co-solvent if solubility is low.

  • Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Aqueous Solubility

Aqueous solubility is a key factor influencing drug dissolution and absorption. Poorly soluble compounds often exhibit low bioavailability.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility : Often used in early-stage drug discovery, this method involves dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is determined, often by nephelometry or turbidimetry.

  • Thermodynamic Solubility : This "gold standard" method measures the equilibrium solubility. An excess of the solid compound is stirred in an aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three methyl groups on the pyrazole ring, the N-methyl group, and the methylene bridge protons. Based on data for a similar compound, N-methyl-N'-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea, the pyrazole methyl protons would likely appear as singlets in the 2.0-3.5 ppm range, the methylene protons as a singlet around 4.0-4.5 ppm, and the N-methyl protons as a singlet.[5]

  • ¹³C NMR : The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the pyrazole ring carbons and the substituent carbons can be assigned based on established literature values for pyrazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, the molecular ion peak [M+H]⁺ would be expected at m/z 154.2. Fragmentation may involve the loss of the N-methylaminomethyl side chain or cleavage of the pyrazole ring.

Conclusion

This technical guide has outlined the key physicochemical characteristics of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, a compound of interest in drug discovery. A plausible synthetic route has been proposed, and standard, validated protocols for determining its lipophilicity, acidity constant, and aqueous solubility have been detailed. The expected spectroscopic features have also been discussed. A thorough understanding and experimental determination of these properties are crucial for the rational design and development of new therapeutic agents based on the pyrazole scaffold.

References

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2025). ResearchGate. [Link]

  • Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. (2021). INEOS OPEN. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2015). Arkivoc. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2018). TSI Journals. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc. [Link]

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Physico-chemical properties of the designed pyrazole derivatives. (2023). ResearchGate. [Link]

  • 1H NMR of N-methyl-N'-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea. SpectraBase. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). Catalysts. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Semantic Scholar. [Link]

  • 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Introduction: The Significance of Substituted Pyrazole Methanamines Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug discovery. Their versatile scaffold allows for diverse biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazole Methanamines

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug discovery. Their versatile scaffold allows for diverse biological activities, and they are integral components of numerous approved pharmaceuticals.[1] The target molecule of this guide, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (CAS 514816-08-1), is a functionalized pyrazole that serves as a valuable building block in the synthesis of more complex bioactive compounds.[2][3] Its structure, featuring a methylated amine side chain at the 4-position of a fully substituted pyrazole ring, presents a specific synthetic challenge that requires a robust and regioselective approach.

This technical guide provides an in-depth, field-proven pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, from reagent selection to reaction optimization, ensuring a reproducible and scalable process for researchers and drug development professionals.

Strategic Overview: A Three-Act Synthesis

The most logical and efficient pathway to construct N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a three-step sequence. This strategy is predicated on building the core heterocyclic scaffold first, followed by functionalization at the desired position, and concluding with the installation of the methylamine side chain.

The pathway is as follows:

  • Step 1: Pyrazole Ring Formation via the condensation of acetylacetone with methylhydrazine.

  • Step 2: C4-Formylation through a regioselective Vilsmeier-Haack reaction.

  • Step 3: Reductive Amination of the resulting aldehyde with methylamine using a mild and selective hydride reagent.

This strategic disconnection leverages well-established, high-yielding reactions to ensure a reliable and efficient synthesis.

Overall Synthesis Pathway acetylacetone Acetylacetone pyrazole_core 1,3,5-Trimethyl-1H-pyrazole acetylacetone:e->pyrazole_core:w Step 1: Condensation methylhydrazine Methylhydrazine methylhydrazine:e->pyrazole_core:w Step 1: Condensation aldehyde 1,3,5-Trimethyl-1H-pyrazole- 4-carbaldehyde pyrazole_core:e->aldehyde:w Step 2: Vilsmeier-Haack vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) vilsmeier_reagent:e->aldehyde:w Step 2: Vilsmeier-Haack final_product N-methyl-1-(1,3,5-trimethyl- 1H-pyrazol-4-yl)methanamine aldehyde:e->final_product:w Step 3: Reductive Amination methylamine Methylamine (CH₃NH₂) methylamine:e->final_product:w Step 3: Reductive Amination reducing_agent NaBH(OAc)₃ reducing_agent:e->final_product:w Step 3: Reductive Amination Vilsmeier-Haack Mechanism cluster_0 Step A: Vilsmeier Reagent Formation cluster_1 Step B: Electrophilic Aromatic Substitution cluster_2 Step C: Hydrolysis DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ vilsmeier_reagent Vilsmeier Reagent(Chloroiminium ion) intermediate1->vilsmeier_reagent - [OPO₂Cl₂]⁻ pyrazole 1,3,5-Trimethyl-1H-pyrazole sigma_complex Sigma Complex pyrazole->sigma_complex + Vilsmeier Reagent(Attack from C4) iminium_adduct Iminium Adduct sigma_complex->iminium_adduct - H⁺ hydrolysis_intermediate Hemiaminal iminium_adduct->hydrolysis_intermediate + H₂O water H₂O aldehyde_product 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde hydrolysis_intermediate->aldehyde_product - Dimethylamine (HNR₂) Reductive Amination Workflow start Combine Aldehyde, Methylamine HCl, & Solvent (DCE) in Flask add_reagent Add NaBH(OAc)₃ in Portions start->add_reagent stir Stir at Room Temperature (Monitor by TLC) add_reagent->stir quench Quench with Saturated NaHCO₃ (aq) stir->quench extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify

Sources

Exploratory

CAS 514816-08-1 chemical structure and IUPAC name

An In-Depth Technical Guide to GSK4112: A Chemical Probe for the Nuclear Receptor REV-ERBα Executive Summary: This guide provides a comprehensive technical overview of GSK4112, a pivotal chemical probe used in biomedical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to GSK4112: A Chemical Probe for the Nuclear Receptor REV-ERBα

Executive Summary: This guide provides a comprehensive technical overview of GSK4112, a pivotal chemical probe used in biomedical research. It details the compound's chemical identity, mechanism of action as a selective REV-ERBα agonist, and its application in studying circadian rhythms, metabolism, and inflammation. While the initial query referenced CAS 514816-08-1, extensive research has identified the subject of significant scientific literature, GSK4112, which is officially registered under CAS 1216744-19-2. This document focuses on GSK4112 to provide the in-depth analysis required by research professionals.

GSK4112 (also known as SR6452) is the first synthetic, non-porphyrin small molecule identified as an agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] Its discovery by GlaxoSmithKline was a significant milestone, providing a crucial tool to investigate the roles of these receptors, which function as heme sensors and key regulators of the circadian clock and metabolic pathways.[3]

IUPAC Name and CAS Number
  • IUPAC Name: tert-butyl 2-[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]acetate[4]

  • CAS Number: 1216744-19-2[4]

  • Synonyms: GSK-4112, SR6452[1][2]

Chemical Structure

The structure of GSK4112 features a tertiary amine core, which is critical for its activity.

  • SMILES: O=C(OC(C)(C)C)CN(CC1=CC=C(Cl)C=C1)CC2=CC=C(S2)=O

  • InChI Key: WYSLOKHVFKLWOU-UHFFFAOYSA-N[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of GSK4112, essential for its application in experimental biology.

PropertyValueSource
Molecular Formula C₁₈H₂₁ClN₂O₄S[1][4]
Molecular Weight 396.89 g/mol [1][4]
Purity ≥98%
Solubility Soluble to 25 mM in DMSO
Appearance (Varies, typically a solid)-
Storage Store at +4°C

Mechanism of Action: Agonism of REV-ERBα

REV-ERBα functions as a transcriptional repressor. Its activity is dependent on its natural ligand, heme, which promotes the recruitment of a corepressor complex.[5] GSK4112 was designed to mimic the action of heme.[2]

Mimicking the Natural Ligand

GSK4112 competitively binds to the ligand-binding domain of REV-ERBα.[3] This binding event induces a conformational change in the receptor that is essential for its repressive function.

Recruitment of the NCoR Corepressor Complex

The primary mechanism of REV-ERBα-mediated gene silencing is the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[5] GSK4112 binding significantly enhances the interaction between REV-ERBα and NCoR.[1] This stabilized REV-ERBα/NCoR/HDAC3 complex then binds to REV-ERB response elements in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.

REV_ERB_Activation cluster_receptor Nuclear Receptor cluster_corepressor Corepressor Complex cluster_gene Target Gene Regulation GSK4112 GSK4112 (Agonist) REVERB REV-ERBα Receptor (Inactive) GSK4112->REVERB Binds and Activates Heme Heme (Natural Ligand) REVERB_Active REV-ERBα Receptor (Active Conformation) NCoR NCoR / HDAC3 Complex REVERB_Active->NCoR Recruits DNA REV-ERB Response Element (e.g., in BMAL1 Promoter) NCoR->DNA Binds to Promoter Repression Transcriptional Repression DNA->Repression Leads to

Caption: Mechanism of GSK4112-induced transcriptional repression via REV-ERBα.

Key Biological Effects and Applications

GSK4112's ability to activate REV-ERBα makes it a powerful tool for studying the receptor's role in various physiological processes.

Regulation of the Circadian Clock

The REV-ERB receptors are integral components of the mammalian molecular clock. A primary target gene repressed by REV-ERBα is BMAL1, a core clock activator.

  • Effect: Treatment of cells with GSK4112 leads to the acute suppression of BMAL1 transcription.[2][3]

  • Application: This allows researchers to induce phase shifts in cellular circadian rhythms, providing a method to study the downstream consequences of clock disruption or modulation in a controlled manner.[1]

Metabolic Regulation

REV-ERBα is highly expressed in metabolic tissues like the liver, skeletal muscle, and adipose tissue.[3]

  • Gluconeogenesis: In hepatocytes, GSK4112 represses the expression of key gluconeogenic genes, such as G6Pase and PEPCK, resulting in reduced hepatic glucose output.[2][3]

  • Adipogenesis: Studies have used GSK4112 to demonstrate that REV-ERBα activation can inhibit the proliferation of preadipocytes and promote apoptosis, suggesting a role in regulating fat cell number.[6]

Anti-Inflammatory Effects

REV-ERBα activation has been shown to exert anti-inflammatory effects.

  • Cytokine Suppression: GSK4112 treatment can suppress the secretion of pro-inflammatory cytokines, such as IL-6, in macrophages.[2][5] This effect is mediated, in part, by REV-ERBα's ability to antagonize the NF-κB signaling pathway.[7]

Summary of In Vitro Activity
ParameterValueCell Line/SystemSource
EC₅₀ ~250 nMFRET Assay (NCoR recruitment)[1]
BMAL1 Repression Effective at 10 µMHepG2 cells[3]
Gluconeogenesis Repression Effective at 10 µMPrimary Mouse Hepatocytes[3]

Experimental Protocols and Considerations

Use as a Chemical Probe

It is critical to recognize that GSK4112 is primarily a tool for in vitro research. It possesses an unfavorable pharmacokinetic profile, including rapid clearance in liver microsomes, which makes it unsuitable for most in vivo studies in animal models.[3][7] Its value lies in its ability to selectively modulate REV-ERB activity in cell-based assays.

Sample Protocol: BMAL1 Repression in HepG2 Cells

This protocol is a generalized example based on published methodologies.[3] Researchers must optimize concentrations and time points for their specific experimental setup.

  • Cell Culture: Plate human hepatoma (HepG2) cells in appropriate culture plates and grow to ~80% confluency.

  • Compound Preparation: Prepare a stock solution of GSK4112 (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 1-10 µM). Prepare a vehicle control using an equivalent percentage of DMSO.

  • Treatment: Replace the existing media with the media containing GSK4112 or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for REV-ERBα activation and subsequent transcriptional changes.

  • Harvesting and Analysis:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to generate cDNA.

    • Quantify the relative expression of BMAL1 mRNA (and a housekeeping gene like GAPDH for normalization) using quantitative real-time PCR (RT-qPCR).

  • Data Interpretation: Expect to see a dose-dependent decrease in BMAL1 mRNA levels in cells treated with GSK4112 compared to the vehicle control.

Protocol_Workflow Start 1. Plate HepG2 Cells Prepare 2. Prepare GSK4112 & Vehicle Solutions Start->Prepare Treat 3. Treat Cells Prepare->Treat Incubate 4. Incubate (6-24h) Treat->Incubate Harvest 5. Harvest & Lyse Cells Incubate->Harvest RNA_Extract 6. Extract RNA Harvest->RNA_Extract cDNA_Synth 7. Synthesize cDNA RNA_Extract->cDNA_Synth qPCR 8. Perform RT-qPCR (BMAL1, GAPDH) cDNA_Synth->qPCR Analyze 9. Analyze Data qPCR->Analyze

Caption: Experimental workflow for assessing GSK4112 activity in cell culture.

Conclusion

GSK4112 is a foundational chemical probe that has been instrumental in advancing our understanding of the nuclear receptor REV-ERBα. As the first synthetic agonist, it enabled detailed cellular studies into the receptor's role in linking the circadian clock to metabolic and inflammatory pathways. While its poor pharmacokinetic properties limit its use in vivo, its selectivity and well-characterized mechanism of action ensure its continued importance as a reference compound and a critical tool for cell biology, providing a basis for the development of next-generation REV-ERB modulators with therapeutic potential.

References

  • GSK-4112. (n.d.). Grokipedia. Retrieved January 17, 2026.
  • GSK4112, a Small Molecule Chemical Probe for the Cell Biology of the Nuclear Heme Receptor Rev-erbα. (2025).
  • Grant, D., et al. (2010). GSK4112, a Small Molecule Chemical Probe for the Cell Biology of the Nuclear Heme Receptor Rev-erbα. ACS Chemical Biology.
  • Wang, S., et al. (2019). Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112. PMC - NIH.
  • Pardee, K., et al. (n.d.). Targeting REV-ERBα for therapeutic purposes: promises and challenges. PMC - NIH.
  • CAS 514816-08-1 N-Methyl-1-(1,3,5-trimethyl-1H.... (n.d.). BOC Sciences.
  • GSK4112. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Amador, A., et al. (n.d.). Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents. PMC - NIH.
  • 1,3,5-Trimethyl-N-methyl-4-pyrazolemethanamine. (n.d.). Anvia.
  • 514816-08-1|N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. (n.d.). BLDpharm.
  • Gibbs, J. E., et al. (n.d.).
  • Gibbs, J. E., et al. (2012). Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation.
  • 1-Methyl-1H-pyrazole-4-methanamine hydrochloride 1107601-70-6 wiki. (n.d.). Guidechem.
  • CAS#:150704-10-2 | 1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl. (n.d.). Chemsrc.
  • Page 06147 (Chemical). (n.d.). Chemical Register.
  • 61977-85-3 | N-benzylpentan-3-amine. (n.d.). MolCore.
  • GSK 4112. (n.d.). R&D Systems.
  • GSK4112 | CAS#1216744-19-2. (n.d.). MedKoo Biosciences.
  • GSK 4112 - Metabolic Regul
  • 4-氨基-1,3,5-三甲基吡唑盐酸盐. (n.d.). cas号查询.
  • Lilial | C14H20O | CID 228987. (n.d.). PubChem - NIH.

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Foundational

discovery and history of trimethyl-pyrazole methanamine compounds

An In-Depth Technical Guide to the Discovery, Synthesis, and Therapeutic Potential of Trimethyl-Pyrazole Methanamine Compounds Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Therapeutic Potential of Trimethyl-Pyrazole Methanamine Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First identified by Ludwig Knorr in 1883, this scaffold has become a "privileged structure," forming the core of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for aryl rings and engage in hydrogen bonding, have made it a versatile building block in drug design.[3] This guide traces the historical arc from the foundational discovery of the pyrazole ring to the targeted synthesis of functionalized derivatives, with a specific focus on trimethyl-pyrazole methanamine compounds. We will explore the evolution of synthetic methodologies, delve into the rationale behind experimental design, and present detailed protocols for the synthesis and characterization of these promising molecules. Furthermore, we will examine their potential therapeutic applications by contextualizing them within the broader pharmacological activities of the pyrazole class, which include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5][6][7]

The Genesis of a Privileged Scaffold: The Pyrazole Ring

The history of pyrazoles is intrinsically linked to the development of the first synthetic pharmaceuticals. In the late 19th century, Ludwig Knorr's work on quinine analogues led to the synthesis of Antipyrine (Phenazone), a pyrazolone derivative that became a widely used analgesic and antipyretic.[1] This seminal discovery unveiled the therapeutic potential of the pyrazole core and catalyzed over a century of research into its derivatives.

The pyrazole ring's stability and aromatic character, coupled with the presence of two nitrogen atoms, confer unique properties.[8] One of the most critical features is tautomerism, where the N-H proton can reside on either nitrogen atom, influencing the molecule's reactivity and its interactions with biological targets.[2] This structural dynamism is a key consideration in the design of pyrazole-based drugs.

Evolution of Synthetic Strategies

The classical approach to pyrazole synthesis, known as the Knorr pyrazole synthesis, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6] While robust, this method can lead to mixtures of regioisomers when using unsymmetrical dicarbonyls. Modern synthetic chemistry has introduced more refined, regioselective methods to overcome this challenge, employing a variety of precursors and catalytic systems.[9][10]

Diagram 1: Generalized Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Condensation Condensation Reaction (Acid or Base Catalysis) Dicarbonyl->Condensation Reacts with Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Condensation Dehydration Dehydration (Cyclization) Condensation->Dehydration Forms Intermediate Pyrazole Substituted Pyrazole Dehydration->Pyrazole Yields

Caption: A flowchart of the classical Knorr pyrazole synthesis.

Pharmacological Diversity of Pyrazole Derivatives

The true value of the pyrazole scaffold lies in its chameleonic ability to serve as a foundation for drugs targeting a vast array of diseases. By modifying the substituents at the N1, C3, C4, and C5 positions, medicinal chemists can fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activity.

Pharmacological ActivityExample Drug / Compound ClassKey Structural Features & Rationale
Anti-inflammatory CelecoxibDiaryl-substituted pyrazole. The trifluoromethyl group and p-sulfonamidophenyl moiety are crucial for selective COX-2 inhibition.[1]
Anticancer CrizotinibN1-substituted pyrazole with complex side chains. Designed to inhibit specific receptor tyrosine kinases (ALK, MET).[3]
Antimicrobial Nitrofuran-containing pyrazolesIncorporation of a nitrofuran ring enhances activity against bacteria and fungi like E. coli and C. albicans.[1]
Antidepressant / MAO Inhibitor 1-Thiocarbamoyl pyrazoline derivativesThe pyrazoline core acts as a scaffold for substituents that selectively inhibit monoamine oxidase (MAO) isoforms.[1][11]
Cannabinoid Receptor Modulator Rimonabant (withdrawn)1,5-diaryl-pyrazole-3-carboxamide structure. Designed for selective antagonism of the CB1 receptor.[6]

Spotlight on Trimethyl-Pyrazole Methanamines

The introduction of a methanamine (-CH₂NH₂) group to a pyrazole core adds a basic, flexible side chain capable of forming ionic bonds and hydrogen bonds, which can be critical for anchoring a ligand into a protein's active site. The specific class of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine represents a synthetically accessible and promising scaffold for further drug development. The trimethyl substitution provides a well-defined, lipophilic base structure, while the 4-methanamine group serves as a key functional handle for interaction with biological targets or for further chemical modification.

Rationale for Synthesis: A Self-Validating Protocol

The synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine can be achieved through a logical, multi-step process starting from a readily available trimethyl-pyrazole precursor. The chosen pathway, Vilsmeier-Haack formylation followed by reductive amination, is a classic and reliable method in heterocyclic chemistry. The expertise lies in the selection of reagents and conditions that ensure high yield and purity.

This protocol is designed as a self-validating system. Each step yields a stable intermediate that can be isolated and characterized. The final product's identity and purity are unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry), ensuring the trustworthiness of the result before proceeding to biological screening.

Diagram 2: Synthetic Workflow for (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Reductive_Amination_Flow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Imine Formation cluster_step3 Step 3: Reduction start 1,3,5-Trimethyl-1H-pyrazole reagents1 Vilsmeier Reagent (POCl₃, DMF) start->reagents1 Reacts with product1 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde reagents1->product1 Yields reagents2 Ammonium Hydroxide (or other amine) product1->reagents2 Condenses with product2 Intermediate Imine reagents2->product2 Forms reagents3 Reducing Agent (e.g., NaBH₄) product2->reagents3 Is reduced by final_product (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine reagents3->final_product Yields

Caption: Step-by-step synthesis of the target methanamine compound.

Detailed Experimental Protocol

Objective: To synthesize (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.[12]

Part A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add N,N-Dimethylformamide (DMF, 3.0 eq) dropwise to the cooled POCl₃ with stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl, which is the active formylating agent.

  • Reaction: Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, slowly warm the mixture to 80°C and maintain for 4-6 hours. Monitor reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until pH 7-8. Trustworthiness: This step hydrolyzes the reaction intermediate and neutralizes excess acid, precipitating the aldehyde product.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure aldehyde.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS analysis.

Part B: Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (Reductive Amination)

  • Imine Formation: Dissolve the aldehyde from Part A (1.0 eq) in methanol. Add ammonium hydroxide (excess) and stir at room temperature for 2-3 hours. The formation of the intermediate imine can be monitored by TLC.

  • Reduction: Cool the mixture to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond to a C-N single bond without affecting the aromatic pyrazole ring.

  • Quenching: After stirring for 2 hours, slowly add water to quench the excess NaBH₄.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

  • Salt Formation: Combine the organic layers and dry over anhydrous sodium sulfate. Bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol). Trustworthiness: This step converts the basic free amine into its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.

  • Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

  • Final Characterization: Confirm the final structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Therapeutic Pathways and Future Directions

While the specific biological activity of trimethyl-pyrazole methanamine is an area for active investigation, its structure suggests several potential applications. The scaffold is analogous to moieties found in kinase inhibitors and CNS-active agents. The methanamine group could potentially interact with key aspartate or glutamate residues in an enzyme's active site.

Diagram 3: Hypothetical Mechanism of Action as a Kinase Inhibitor

Kinase_Inhibition cluster_pathway Signal Transduction Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP Binding Pocket ATP->Kinase:f1 Binds to Substrate Substrate Protein Kinase->Substrate Acts on Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate Phosphorylates Inhibitor (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Blocked Kinase Active Site ATP Binding Pocket Inhibitor->Blocked:f1 Competitively Binds No_Signal No Phosphorylation (Signal Blocked) Blocked->No_Signal Prevents Phosphorylation

Caption: Competitive binding of a pyrazole compound to a kinase ATP pocket.

The future of this compound class lies in building a small library of derivatives for screening. By varying the amine (e.g., using methylamine, dimethylamine) or modifying the pyrazole substituents, researchers can perform Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a specific biological target.

Conclusion

From its serendipitous discovery in the 19th century to its current status as a pillar of modern drug design, the pyrazole scaffold has proven to be of immense value. The journey from the general pyrazole ring to the specific, targeted synthesis of functionalized molecules like trimethyl-pyrazole methanamine exemplifies the core principles of medicinal chemistry: building upon a historical foundation of knowledge to design and create novel compounds with therapeutic potential. The detailed synthetic protocols and logical frameworks presented in this guide provide a solid foundation for researchers to explore this promising chemical space and unlock new possibilities in drug development.

References

  • Abhi Publication. (n.d.). Therapeutic Activities of Pyrazole.
  • Chimenti, F., et al. (2009). Recent advances in the therapeutic applications of pyrazolines. PubMed Central.
  • Yadav, G., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. ResearchGate.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central.
  • Kapri, A., Gupta, N., & Nain, S. (2023). Therapeutic Potential of Pyrazole Containing Compounds: An Updated Review. ResearchGate.
  • Various Authors. (n.d.). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. ResearchGate.
  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Goud, B., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health.
  • Freitas, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.
  • ChemicalBook. (n.d.). (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Sources

Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative with a structure suggestive of psychoactive properties...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative with a structure suggestive of psychoactive properties. While direct pharmacological data for this specific molecule is not extensively published, its core pyrazole structure is a recurring motif in compounds targeting the central nervous system (CNS). This guide posits a primary hypothesis for its mechanism of action centered on the inhibition of monoamine oxidase (MAO), supported by substantial evidence from related pyrazole derivatives. Alternative hypotheses involving other CNS targets are also explored. Detailed experimental protocols are provided to rigorously test these hypotheses, offering a comprehensive framework for the pharmacological characterization of this compound.

Introduction to N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a small molecule featuring a fully substituted pyrazole ring linked to a secondary amine via a methylene bridge[1]. The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that is a well-established pharmacophore in medicinal chemistry[2][3]. The overall structure of the molecule, particularly the presence of a methylamine group attached to a heterocyclic ring, bears a resemblance to various monoaminergic neurotransmitters and their modulators.

Primary Hypothesis: Inhibition of Monoamine Oxidase (MAO)

The principal hypothesis for the mechanism of action of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is the inhibition of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron and the extracellular space[4][5][6]. Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and anxiolytic drugs.

This hypothesis is founded on the following key points:

  • Structural Analogy to Known MAOIs: The pyrazole scaffold can be considered a cyclic hydrazine moiety[4][5][6]. Historically, some of the earliest and most potent MAO inhibitors were hydrazine derivatives. This structural feature suggests a predisposition for interaction with the flavin-containing active site of MAO.

  • Pharmacological Activity of Pyrazole Derivatives: A significant body of research has been dedicated to the investigation of pyrazole derivatives as MAO inhibitors[4][5][6][7]. Studies have demonstrated that diversely substituted pyrazoles exhibit promising antidepressant and anticonvulsant properties in established animal models, with molecular docking studies revealing favorable interactions with the MAO-A enzyme[8].

  • Potential for Selective Inhibition: Research into halogenated pyrazolines has shown that substitutions on the pyrazole ring can lead to potent and selective inhibition of MAO-B[9]. This suggests that the substitution pattern on N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine could confer selectivity for either MAO-A or MAO-B.

Proposed Signaling Pathway: MAO Inhibition

The proposed mechanism involves the binding of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine to the active site of either MAO-A or MAO-B, preventing the oxidative deamination of monoamine neurotransmitters. This leads to an accumulation of these neurotransmitters in the presynaptic terminal and an increased efflux into the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, DA, NE) Vesicle Synaptic Vesicles MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release MA_uptake Reuptake Transporter MA_uptake->MA Metabolites Inactive Metabolites MAO->Metabolites Compound N-methyl-1-(1,3,5-trimethyl- 1H-pyrazol-4-yl)methanamine Compound->MAO Inhibition Synaptic_Cleft->MA_uptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Signal Signal Transduction Receptors->Signal Synaptic_Cleft_post Synaptic Cleft

Caption: Proposed MAO Inhibition Pathway.

Alternative and Complementary Hypotheses

While MAO inhibition is the primary hypothesis, the versatile pyrazole scaffold could interact with other CNS targets.

  • Receptor Modulation: Pyrazole derivatives have been investigated for their affinity to various G-protein coupled receptors (GPCRs). It is plausible that N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine could act as an agonist or antagonist at serotonin, dopamine, or adrenergic receptors.

  • Ion Channel Interaction: Some neurologically active compounds containing heterocyclic rings are known to modulate the activity of ion channels. The subject compound could potentially interact with voltage-gated sodium, potassium, or calcium channels.

  • Enzyme Inhibition Beyond MAO: The pyrazole ring is a versatile scaffold for designing inhibitors of various enzymes, including kinases[10].

Experimental Protocols for Hypothesis Testing

To elucidate the mechanism of action of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, a systematic and multi-tiered experimental approach is recommended.

In Vitro MAO Inhibition Assay

Objective: To determine if N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine inhibits MAO-A and/or MAO-B and to quantify its potency (IC50).

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine for MAO-A and benzylamine for MAO-B, which are fluorogenic substrates.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Procedure:

    • Prepare a serial dilution of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

    • In a 96-well plate, add the enzyme, assay buffer, and the test compound or vehicle control.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

  • Controls: Include known selective MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls.

Parameter Description
Enzymes Recombinant human MAO-A and MAO-B
Substrates Kynuramine (MAO-A), Benzylamine (MAO-B)
Detection Fluorometric
Primary Outcome IC50 values for MAO-A and MAO-B inhibition
Controls Clorgyline (MAO-A inhibitor), Selegiline (MAO-B inhibitor)
Receptor Binding Assays

Objective: To screen for potential off-target effects or alternative mechanisms by assessing the binding affinity of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine to a panel of CNS receptors and transporters.

Methodology:

  • Target Panel: A comprehensive panel of receptors and transporters, including serotonin (5-HT1A, 5-HT2A, etc.), dopamine (D1, D2, etc.), adrenergic (α1, α2, β), and monoamine transporters (SERT, DAT, NET).

  • Assay Format: Radioligand binding assays.

  • Procedure:

    • Incubate cell membranes expressing the target receptor/transporter with a specific radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.

    • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) for targets where significant binding is observed.

In Vivo Microdialysis

Objective: To measure the effect of systemic administration of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine on extracellular levels of monoamine neurotransmitters in the brains of awake, freely moving animals (e.g., rats).

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Preparation: Stereotaxic implantation of a microdialysis guide cannula targeting a brain region rich in monoaminergic terminals (e.g., striatum for dopamine, prefrontal cortex for serotonin and norepinephrine).

  • Microdialysis Procedure:

    • After a recovery period, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (e.g., intraperitoneally).

    • Collect dialysate samples at regular intervals post-administration.

  • Neurotransmitter Analysis: Quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation MAO_Assay MAO-A / MAO-B Inhibition Assay IC50 IC50 MAO_Assay->IC50 Determine Potency Microdialysis Brain Microdialysis in Rats MAO_Assay->Microdialysis Inform In Vivo Studies Receptor_Screen CNS Receptor Binding Screen Ki Ki Receptor_Screen->Ki Determine Affinity Neurotransmitter_Levels Neurotransmitter_Levels Microdialysis->Neurotransmitter_Levels Measure Neurotransmitters Behavioral_Assays Behavioral Pharmacology (e.g., Forced Swim Test) Antidepressant_Effect Antidepressant_Effect Behavioral_Assays->Antidepressant_Effect Assess Efficacy

Caption: Experimental Workflow for Hypothesis Testing.

Interpretation of Potential Results

  • Strong MAO Inhibition: If N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine demonstrates potent and selective inhibition of MAO-A or MAO-B in vitro, coupled with a corresponding increase in the relevant monoamine neurotransmitters in vivo, this would provide strong support for the primary hypothesis.

  • Non-Selective MAO Inhibition: Potent inhibition of both MAO-A and MAO-B would classify the compound as a non-selective MAO inhibitor.

  • Weak or No MAO Inhibition: If the compound shows weak or no activity at MAO enzymes, but significant affinity for a specific receptor or transporter, this would shift the focus to an alternative mechanism of action.

  • No In Vitro Activity: A lack of significant activity in both MAO and receptor binding assays would suggest that the compound may be a pro-drug, requiring metabolic activation, or that its mechanism of action lies outside the scope of the targets tested.

Conclusion

The structural features of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, in the context of the broader pharmacology of pyrazole derivatives, strongly suggest that its primary mechanism of action is likely the inhibition of monoamine oxidase. This hypothesis is readily testable through a series of well-established in vitro and in vivo assays. The experimental framework outlined in this guide provides a rigorous and systematic approach to characterizing the pharmacological profile of this compound, which will be crucial for any future drug development efforts.

References

  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144. [Link][4]

  • Bentham Science Publishers. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science. [Link][5]

  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144. [Link][6]

  • PubMed. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. National Center for Biotechnology Information. [Link][7]

  • MDPI. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. MDPI. [Link][9]

  • Sharma, H., Chawla, P. A., & Bhatia, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets, 19(6), 448-465. [Link][8]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. [Link][1]

  • Khan, I., et al. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 24(12), 2296. [Link][10]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link][2]

  • Sharma, H., Chawla, P. A., & Bhatia, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS disorders: Synthesis, Biological Eval-uation and Structural Insights through Molecular Docking. Semantic Scholar. [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link][3]

Sources

Foundational

Spectroscopic Signature of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: A Predictive Technical Guide

Introduction N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, highlighting the importance of characterizing novel derivatives.[1] A comprehensive understanding of a molecule's spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the elucidation of its structural features. This guide provides an in-depth, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document leverages established principles of spectroscopy and extensive data from analogous pyrazole derivatives to forecast its spectral characteristics. The protocols and interpretations presented herein are grounded in authoritative literature and are designed to guide researchers in the analysis of this compound and related structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Caption: Molecular structure and atom numbering of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine are presented below, based on typical values for pyrazole derivatives and substituted amines.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H1.0 - 3.0Broad Singlet1H
C9-H₂~3.5Singlet2H
C6-H₃ (1-CH₃)~3.6Singlet3H
C10-H₃ (N-CH₃)~2.4Singlet3H
C7-H₃ (3-CH₃)~2.2Singlet3H
C8-H₃ (5-CH₃)~2.1Singlet3H

Justification of Predicted ¹H NMR Chemical Shifts:

  • N-H Proton (1.0 - 3.0 ppm): The chemical shift of N-H protons in secondary amines can vary significantly due to factors like solvent, concentration, and temperature, often appearing as a broad singlet.

  • C9-H₂ Methylene Protons (~3.5 ppm): These protons are on a carbon adjacent to the pyrazole ring and a nitrogen atom, leading to a downfield shift.

  • C6-H₃ (1-CH₃) Protons (~3.6 ppm): The methyl group attached to the N1 of the pyrazole ring is expected to be the most downfield of the methyl signals due to the direct attachment to the nitrogen within the aromatic ring.

  • C10-H₃ (N-CH₃) Protons (~2.4 ppm): N-methyl groups in aliphatic amines typically resonate in this region.[2]

  • C7-H₃ and C8-H₃ (3- and 5-CH₃) Protons (~2.1-2.2 ppm): Methyl groups attached to the carbon atoms of a pyrazole ring generally appear in this upfield region.[3]

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C3~148
C5~138
C4~113
C9~45
C6~35
C10~34
C7~12
C8~10

Justification of Predicted ¹³C NMR Chemical Shifts:

  • C3 and C5 Carbons (~148 and ~138 ppm): These are sp² hybridized carbons within the pyrazole ring and are expected to resonate at lower field.[3]

  • C4 Carbon (~113 ppm): The C4 carbon of the pyrazole ring is also sp² hybridized but is typically found at a slightly higher field compared to C3 and C5.[3]

  • C9 Methylene Carbon (~45 ppm): This sp³ hybridized carbon is influenced by the electron-withdrawing effects of the adjacent pyrazole ring and the nitrogen atom.

  • C6 (1-CH₃) Carbon (~35 ppm): The N-methyl carbon of the pyrazole ring.

  • C10 (N-CH₃) Carbon (~34 ppm): The N-methyl carbon of the secondary amine. The chemical shifts of N-methyl groups in ¹³C NMR are typically in the range of 30-45 ppm.

  • C7 and C8 (3- and 5-CH₃) Carbons (~10-12 ppm): The methyl carbons attached to the pyrazole ring are expected at a higher field.[3]

Experimental Protocol for NMR Data Acquisition

A general procedure for obtaining high-quality NMR spectra for a small organic molecule like N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is as follows.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signals, especially for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine are summarized below.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationIntensity
3350 - 3310N-H stretch (secondary amine)Weak to Medium
2960 - 2850C-H stretch (aliphatic)Medium to Strong
~1600C=N stretch (pyrazole ring)Medium
~1550C=C stretch (pyrazole ring)Medium
1250 - 1020C-N stretch (aliphatic amine)Medium to Weak

Interpretation of Predicted IR Spectrum:

  • N-H Stretch (3350 - 3310 cm⁻¹): The presence of a secondary amine is indicated by a single, relatively weak absorption band in this region.[5][6]

  • C-H Stretch (2960 - 2850 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C=N and C=C Stretches (~1600 and ~1550 cm⁻¹): These bands are characteristic of the pyrazole ring vibrations.[1]

  • C-N Stretch (1250 - 1020 cm⁻¹): The stretching vibration of the C-N bond in the aliphatic amine portion of the molecule is expected in this region.[5]

Experimental Protocol for IR Data Acquisition

A standard procedure for obtaining an IR spectrum of a solid or liquid sample is as follows.[7]

  • Sample Preparation:

    • For Solids (KBr Pellet Method): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • For Liquids (Neat Sample): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z 153.13

  • Key Fragmentation Peaks: m/z 123, 122

Interpretation of Mass Spectrum:

  • Molecular Ion Peak: The molecular formula of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is C₈H₁₅N₃. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[8][9] The calculated monoisotopic mass is approximately 153.22 g/mol .

  • Fragmentation Pattern: The fragmentation of amines is often dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[10][11]

G mol_ion [C8H15N3]+• (m/z 153) loss1 - •CH3 mol_ion->loss1 loss2 - C2H5N mol_ion->loss2 frag1 [C7H12N3]+ (m/z 138) loss1->frag1 frag2 [C6H10N2]+• (m/z 110) loss2->frag2

Caption: Predicted major fragmentation pathways for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

The observed fragments at m/z 123 and 122 are likely due to subsequent rearrangements and loss of small neutral molecules from the initial fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general procedure for obtaining an electron ionization (EI) mass spectrum is as follows.[12][13]

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[12]

  • Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z. Analyze the spectrum to determine the molecular weight and identify the structure of the fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. The predicted NMR, IR, and MS data, along with the general experimental protocols, serve as a valuable resource for researchers working with this compound and related pyrazole derivatives. The structural insights gained from these spectroscopic techniques are crucial for confirming the identity and purity of synthesized compounds and for advancing their potential applications in drug discovery and development. It is important to re-emphasize that while these predictions are based on well-established spectroscopic principles, experimental verification is essential for definitive structural confirmation.

References

  • Heacock, R. A., & Marion, L. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(10), 823-833.
  • Kazaz, C. (2019). Basic 1H- and 13C-NMR Spectroscopy.
  • Libretexts. (2022, July 3). 3.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Libretexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Sloop, J. C. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
  • Taylor & Francis Online. (2021). Full article: Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies.
  • University of California, Los Angeles. (n.d.). IR: amines.
  • Whitman College. (n.d.). GCMS Section 6.15.
  • Wikipedia. (n.d.).
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  • ACD/Labs. (2023, August 23).
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  • Emory University. (n.d.).
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • JoVE. (2024, December 5).
  • Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)
  • Purdue University. (n.d.).
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  • ResearchGate. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (n.d.).
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  • S. N. College of Pharmacy. (n.d.). INFRARED SPECTROSCOPY (IR).
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  • The LibreTexts libraries. (2022, April 16). Infrared Spectroscopy.
  • The LibreTexts libraries. (2022, July 3). 6.
  • University of Delhi. (n.d.). 13C NMR spectroscopy.
  • University of Regensburg. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Waghmare, S. H., & Jamale, D. B. (2018). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 9(8), 3356-3361.
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Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: Solubility and Stability Profiling

Introduction In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) fundamental physicochemical properties is paramount to its success.[1][2] Properties such as aque...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) fundamental physicochemical properties is paramount to its success.[1][2] Properties such as aqueous solubility and chemical stability are not mere data points; they are critical determinants of a compound's bioavailability, manufacturability, and shelf-life.[3][4] Issues like poor solubility can lead to low and erratic absorption, undermining clinical efficacy, while instability can result in loss of potency and the formation of potentially toxic degradation products.[1][2]

This guide provides a comprehensive framework for the systematic evaluation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (Structure shown in Figure 1), a substituted pyrazole methanamine. The protocols and rationale detailed herein are designed for researchers, chemists, and drug development professionals, offering a robust methodology to de-risk development and build a foundational data package for this promising NCE.

Chemical Structure of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamineFigure 1. Chemical Structure of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Predicted Physicochemical Characteristics & Strategic Implications

A molecule's structure dictates its behavior. An initial in-silico and theoretical analysis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine provides the logical basis for our experimental design.

  • Key Functional Groups: The molecule possesses two key features: a trisubstituted pyrazole ring and a secondary N-methylaminomethyl group.

  • Basicity and pKa: The secondary amine is a basic center. Its protonation state will be governed by the pH of the surrounding medium. This makes pH-dependent solubility a critical parameter to investigate. The pyrazole ring itself is weakly basic.[5]

  • Lipophilicity: The presence of four methyl groups and the pyrazole ring contributes to the molecule's lipophilicity, which may limit its aqueous solubility, especially at neutral or basic pH where the amine is uncharged.[6]

  • Potential Stability Liabilities: While pyrazole rings are generally stable aromatic systems, they are not inert.[7] Potential degradation pathways could involve oxidation of the ring or the N-methyl group. Secondary amines can also be susceptible to oxidative degradation.[8][9]

This initial analysis directs our focus toward two core areas: a meticulous examination of pH-dependent solubility and a rigorous, multi-condition stress testing campaign to unmask potential degradation pathways.

Comprehensive Solubility Assessment

Aqueous solubility is a gatekeeper for oral drug absorption.[2] We must understand not only if the compound dissolves, but how much dissolves under various physiological conditions. This requires a tiered approach, moving from high-throughput screening to definitive equilibrium measurements.[10]

Kinetic vs. Thermodynamic Solubility: The "Why"

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate.[11] It's a high-throughput assay ideal for early discovery to quickly flag problematic compounds.[12] However, it often overestimates true solubility due to the formation of supersaturated solutions.[11][13]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24 hours or more).[10][12] This "shake-flask" method is the gold standard for pre-formulation and development, as it reflects the maximum amount of drug that can be dissolved under stable conditions.[3][14]

Our strategy will employ both: a kinetic assay for initial assessment and a definitive thermodynamic study across a physiologically relevant pH range.

Protocol: High-Throughput Kinetic Solubility (Turbidimetric Method)

This method provides a rapid assessment of solubility, ideal for ranking compounds.[15]

Methodology:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well microplate, perform serial dilutions of the stock solution into a phosphate-buffered saline (PBS) at pH 7.4.

  • Allow the plate to incubate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity (light scattering) of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).

  • The solubility is determined as the highest concentration that does not produce a signal significantly above the background, indicating precipitation.[15]

Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

This is the definitive experiment to understand how the compound will behave throughout the gastrointestinal (GI) tract.[14]

Methodology:

  • Prepare a series of aqueous buffers at 37 °C, covering the physiological pH range:

    • pH 1.2 (Simulated Gastric Fluid, without enzymes)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Phosphate Buffer / Fasted State Simulated Intestinal Fluid - FaSSIF)[16][17]

  • Add an excess amount of the solid compound to vials containing each buffer (e.g., 2 mg/mL), ensuring undissolved solid remains.

  • Seal the vials and place them in an orbital shaker set to 37 ± 1 °C for 24-48 hours to ensure equilibrium is reached.[14]

  • After incubation, check for the presence of solid material.

  • Filter the samples through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

Data Presentation & Interpretation

Solubility data should be collated into a clear, concise table for easy comparison.

Table 1: Example Solubility Data for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)
KineticPBS7.425>200
ThermodynamicSGF Buffer1.2371550
ThermodynamicAcetate Buffer4.537875
ThermodynamicFaSSIF Buffer6.837120

Interpretation: The example data illustrates classic behavior for a basic compound. Solubility is highest at the low pH of the stomach (pH 1.2) where the amine is fully protonated and significantly decreases as the pH approaches the compound's pKa in the intestinal range (pH 6.8). This pH-dependent profile is a critical consideration for oral formulation design.

Workflow Visualization

G cluster_0 Solubility Assessment Workflow start Start: Compound Available kinetic Kinetic Solubility (Turbidimetry, pH 7.4) start->kinetic thermo_prep Prepare Buffers (pH 1.2, 4.5, 6.8) start->thermo_prep data Compile Data Table kinetic->data Early-stage rank shake_flask Shake-Flask Incubation (Excess solid, 37°C, 24h) thermo_prep->shake_flask analysis Filter & Quantify (HPLC-UV) shake_flask->analysis analysis->data Definitive data end_node End: Solubility Profile data->end_node

Caption: Workflow for solubility profiling.

Comprehensive Stability Profiling

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[18][19] The foundation of such a method is a forced degradation study.

The Rationale of Forced Degradation (Stress Testing)

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[20][21] Its purposes are multi-fold:

  • Identify Degradation Pathways: To understand how the molecule breaks down under hydrolytic, oxidative, photolytic, and thermal stress.[22]

  • Elucidate Degradant Structures: To identify and characterize the major degradation products.

  • Develop Stability-Indicating Methods: To generate degradants and ensure the chosen analytical method (typically HPLC) can separate them from the parent compound, proving the method's specificity.[23]

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of stable formulations and the selection of appropriate packaging.[24]

These studies are mandated by regulatory bodies like the ICH and FDA.[21][25][26]

Protocol: Forced Degradation Studies

A single batch of the drug substance is used for these studies.[27] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20][24]

Methodology:

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress media.[20]

  • Hydrolysis (Acidic, Basic, Neutral):

    • Acid: 0.1 M HCl at 60°C for 24-48 hours.

    • Base: 0.1 M NaOH at 60°C for 8-24 hours.

    • Neutral: Purified Water at 60°C for 48 hours.

    • Rationale: To simulate potential degradation in the stomach (acid), intestines (neutral), or during formulation with alkaline excipients (base).[27]

  • Oxidation:

    • 3% Hydrogen Peroxide (H₂O₂) solution at room temperature for 24 hours.

    • Rationale: To assess susceptibility to oxidative degradation, which can occur via atmospheric oxygen or peroxide-containing excipients.[27]

  • Photolysis:

    • Expose solid compound and a solution (in a photostable solvent like acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[27][28] A control sample should be wrapped in foil to shield it from light.

    • Rationale: To determine if the compound is light-sensitive, which dictates packaging requirements.[28]

  • Thermal (Dry Heat):

    • Expose the solid compound to elevated temperature (e.g., 80°C) for 48 hours.

    • Rationale: To evaluate the thermal stability of the solid drug substance.[27]

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid/base samples), and analyze by a stability-indicating HPLC-UV/MS method.

Analytical Methodology: Stability-Indicating HPLC-UV/MS

The cornerstone of stability analysis is a robust HPLC method capable of separating the parent compound from all process impurities and degradation products.[18]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve peaks with different polarities.[18]

  • Detection:

    • UV/DAD (Diode Array Detector): For quantitation and to assess peak purity.

    • MS (Mass Spectrometry): For identification of degradation products by determining their mass-to-charge ratio.

Data Presentation & Interpretation

Results should be summarized to clearly show the compound's liabilities.

Table 2: Example Forced Degradation Summary

Stress ConditionDurationTemp.% Assay of Parent% Total DegradationMajor Degradants (m/z)
0.1 M HCl48h60°C98.51.5None significant
0.1 M NaOH24h60°C96.23.8168.2 (tentative)
3% H₂O₂24hRT85.114.9169.1 (N-oxide), 183.1
Photolytic1.2M lux hrRT91.78.3152.1
Thermal (Solid)48h80°C99.80.2None significant

Interpretation: The example data suggests the compound is relatively stable to acid, base, and heat. However, it shows significant degradation under oxidative and photolytic stress. The primary oxidative degradant is likely the N-oxide of the secondary amine. This information is critical: it indicates that the formulation should avoid excipients with peroxide impurities and that the final drug product will require light-protective packaging.

Workflow Visualization

G cluster_1 Stability Profiling Workflow cluster_stress Forced Degradation start Start: Drug Substance hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (Solid) start->thermal hplc_dev Develop Stability-Indicating HPLC-UV/MS Method start->hplc_dev analysis Analyze Stressed Samples hydrolysis->analysis oxidation->analysis photo->analysis thermal->analysis hplc_dev->analysis data_id Quantify Degradation Identify Degradants (MS) analysis->data_id report Summarize Data & Pathways data_id->report end_node End: Stability Profile report->end_node

Caption: Workflow for forced degradation studies.

Conclusion & Future Directions

This guide outlines a foundational strategy for characterizing the solubility and stability of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. The described protocols provide the necessary data to build a comprehensive physicochemical profile, identify potential development liabilities, and establish a robust analytical control strategy.

Based on the hypothetical data presented, key takeaways would be the compound's pH-dependent solubility, requiring formulation strategies to enhance dissolution in the intestine, and its sensitivity to oxidation and light, necessitating careful selection of excipients and light-protective primary packaging. These insights, gained early in development, are invaluable for steering a molecule toward a successful clinical outcome.

References

  • Biorelevant. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. Retrieved from [Link]

  • YouTube. (2025, April 3). ICH Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Biorelevant. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • FDA. (n.d.). Forced degradation studies fda. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Characterization and Oral Dosage Form Design and Selection. Retrieved from [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Meanwell, N. A. (2018). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 31(8), 695-723. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

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  • datapdf.com. (n.d.). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in. Retrieved from [Link]

  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • PubChem. (n.d.). (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine. Retrieved from [Link]

  • Research & Reviews: Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine via Reductive Amination

Introduction: The Significance of Substituted Pyrazoles The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The specific substitution pattern on the pyrazole ring is critical for modulating the compound's physicochemical properties and its interaction with biological targets. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (PubChem CID: 579620) is a functionalized pyrazole of interest, featuring a secondary amine side chain that serves as a valuable handle for further chemical modifications in drug discovery and development programs.[6]

This document provides a detailed, robust, and efficient protocol for the synthesis of this target compound, leveraging the widely applicable and high-yield reductive amination reaction.

Synthetic Strategy: The Rationale for Reductive Amination

Several synthetic routes could be envisioned for the preparation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. A notable alternative involves the nucleophilic substitution of a precursor like 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole with methylamine.[3] However, the reductive amination pathway was selected for its superior efficiency, operational simplicity, and the commercial availability of the starting aldehyde.

Reductive amination is a powerful C-N bond-forming reaction in organic synthesis.[7][8] The process typically involves two key steps that can be performed in a single pot:

  • Imine Formation: The reaction between an aldehyde, in this case, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, and a primary amine (methylamine) to form an intermediate imine (or iminium ion).

  • Reduction: The in-situ reduction of the imine to the corresponding secondary amine using a selective reducing agent.

For this protocol, sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. It is particularly well-suited for reductive aminations due to its mild nature and tolerance of a wide range of functional groups. It is less reactive towards aldehydes and ketones compared to other hydrides like sodium borohydride, which minimizes side reactions and leads to cleaner product formation.[9] The overall reaction is depicted in Figure 1.

Figure 1: Overall Synthetic Scheme

Caption: Reductive amination of the starting aldehyde to yield the target amine.

Experimental Protocol

This section details the step-by-step procedure for the synthesis. It is imperative to follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier Example
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde2644-93-1138.171.0 g (7.24 mmol)≥97%Thermo Fisher Scientific[10], ChemScene[11]
Methylamine (40% solution in water)74-89-531.061.12 g (14.48 mmol)-Major chemical suppliers
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.942.30 g (10.86 mmol)≥95%Major chemical suppliers
1,2-Dichloroethane (DCE), anhydrous107-06-298.9640 mL≥99.8%Major chemical suppliers
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.0150 mL-Prepared in-house
Dichloromethane (DCM)75-09-284.93100 mLHPLCMajor chemical suppliers
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-Major chemical suppliers
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 g, 7.24 mmol).

  • Solvent Addition: Add 40 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Amine Addition: Add the methylamine solution (1.12 g, 14.48 mmol, 2.0 equivalents) to the stirred solution. Allow the mixture to stir at room temperature for 20 minutes to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (2.30 g, 10.86 mmol, 1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G A Dissolve Aldehyde in Anhydrous DCE B Add Methylamine (2.0 eq) A->B Step 1-2 C Stir for 20 min (Imine Formation) B->C Step 3 D Add NaBH(OAc)₃ (1.5 eq) C->D Step 3 E Stir for 3-5h at RT (Reduction) D->E Step 4-5 F Quench with sat. NaHCO₃ Solution E->F Step 6 G Extract with DCM (3x) F->G Step 7 H Dry (MgSO₄) and Concentrate G->H Step 8 I Purify via Column Chromatography H->I Step 9 J Characterize Final Product (NMR, MS) I->J

Caption: Workflow for the synthesis of the target compound.

Conclusion

This protocol describes a reliable and efficient method for the synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. By employing a reductive amination strategy with the commercially available 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, this procedure offers a straightforward and scalable route to a valuable building block for drug discovery and chemical biology. The mild reaction conditions and simple workup make this protocol highly accessible to researchers in the field.

References

  • Benchchem. 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride.
  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(X), XX–XX.
  • Thermo Fisher Scientific. 1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde, 98%.
  • ResearchGate.
  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes.
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  • Tale, R. H., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11236-11321.
  • ChemScene. 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde.
  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
  • Matrix Fine Chemicals. 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE.
  • Benchchem. 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]

  • Sothy, S., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38.

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Application

Application Notes &amp; Protocols: High-Purity Isolation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Abstract This guide provides a comprehensive overview of robust purification strategies for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of interest in synthetic and medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of robust purification strategies for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of interest in synthetic and medicinal chemistry. Recognizing the critical impact of purity on experimental outcomes, this document moves beyond simple procedural lists to explain the underlying chemical principles that govern each purification choice. We will explore techniques ranging from foundational acid-base extractions to advanced chromatographic methods and final polishing via recrystallization. Detailed, field-tested protocols are provided for each technique, designed to be self-validating and adaptable for researchers, scientists, and drug development professionals. The aim is to empower the scientist with the knowledge to not only execute these methods but also to troubleshoot and optimize them based on the specific impurity profile of their crude material.

Introduction: The Imperative for Purity

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (MW: 153.22 g/mol ) is a heterocyclic secondary amine.[1] The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous pharmacologically active agents.[2] As with any biologically active candidate or synthetic building block, achieving high purity is paramount. Trace impurities, such as unreacted starting materials, regioisomers, or reaction by-products, can confound biological assays, lead to false positives, and compromise the integrity of downstream applications.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This classic route can introduce specific impurities that must be addressed.

Common Potential Impurities Include:

  • Unreacted Hydrazine: Often volatile and reactive.

  • Unreacted Dicarbonyl Precursors: Can be of similar polarity to the product.

  • Regioisomers: If an asymmetrical dicarbonyl is used, isomeric pyrazoles can form.

  • Oxidation Products: Amines, in general, can be susceptible to air oxidation over time.[5]

This guide will equip the researcher with the tools to systematically remove these impurities.

Strategic Purification Workflow: A Decision-Based Approach

The optimal purification strategy is not a one-size-fits-all solution; it depends on the scale of the synthesis and the nature of the impurities identified in the crude product. A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to devise the most efficient workflow.

Purification_Workflow crude Crude Product (Post-Synthesis Work-up) analysis Initial Analysis (TLC, LC-MS, ¹H NMR) crude->analysis decision1 Are non-basic impurities present? analysis->decision1 extraction Acid-Base Liquid-Liquid Extraction decision1->extraction  Yes chromatography Column Chromatography decision1->chromatography  No / Minor decision2 Is purity >95%? extraction->decision2 decision2->chromatography  No decision3 Is product a solid? decision2->decision3  Yes chromatography->decision3 recrystallization Recrystallization (Free Base or Salt) decision3->recrystallization  Yes oily_product Purified Oil decision3->oily_product  No final_product Pure Product (>99%) recrystallization->final_product

Caption: Decision-based workflow for purifying the target amine.

Foundational Purification: Acid-Base Extraction

Expertise & Rationale: This technique leverages the basicity of the secondary amine group. By treating the crude product with an aqueous acid, the amine is protonated, forming a water-soluble ammonium salt. Non-basic organic impurities remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer liberates the free amine, which can be extracted back into an organic solvent. This is an exceptionally powerful and scalable first-pass purification step.

Protocol 3.1: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The protonated amine is now in the aqueous (top) layer. Drain the organic layer, which contains non-basic impurities.

  • Back-Extraction (Optional but Recommended): To ensure complete recovery, wash the organic layer once more with a fresh portion of 1 M HCl. Combine this aqueous wash with the first one.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with swirling until the pH is >12 (confirm with pH paper). The solution may become cloudy as the free amine precipitates or forms an oil.

  • Product Extraction: Add a fresh portion of DCM or EtOAc to the separatory funnel. Shake vigorously to extract the free amine back into the organic layer.

  • Final Wash & Dry: Drain the organic layer. Wash it with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Trustworthiness Check: After step 3, spot a sample of the organic layer on a TLC plate against the starting material. The product spot should be absent or significantly diminished, confirming its transfer to the aqueous phase.

High-Resolution Purification: Column Chromatography

Expertise & Rationale: When impurities have similar basicity or polarity to the target compound, column chromatography is required. However, purifying amines on standard silica gel presents a significant challenge: the acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to the basic amine, leading to poor recovery and significant peak tailing.[6][7] This interaction can be mitigated using two primary strategies.

Strategy 1: Modified Mobile Phase on Standard Silica

The most common approach is to add a small amount of a competitive base to the mobile phase. This base, typically triethylamine (TEA) or ammonium hydroxide, neutralizes the acidic sites on the silica, allowing the target amine to elute properly.

Protocol 4.1: Flash Chromatography with Triethylamine Modifier

  • TLC Analysis: Develop a solvent system using hexane/ethyl acetate. Once a suitable polarity is found (Rf of the product ~0.3), add 0.5-1% TEA to the mobile phase and re-run the TLC to confirm the Rf and improved spot shape.

  • Column Packing: Pack a column with silica gel using the chosen non-modified mobile phase (e.g., hexane/EtOAc).

  • Sample Loading: Dissolve the crude amine in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation.

  • Elution: Place the dry-loaded sample atop the packed column. Begin elution with the mobile phase containing 0.5-1% TEA. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA can be difficult; co-evaporation with a low-boiling solvent like DCM may be necessary.

Strategy 2: Amine-Functionalized Stationary Phase

A more elegant and often more effective solution is to use a specially designed stationary phase where the silica surface has been functionalized with amino groups (e.g., Biotage® KP-NH).[6] This creates a basic environment that repels the amine product, preventing strong binding and eliminating the need for mobile phase modifiers.

Protocol 4.2: Chromatography with Amine-Functionalized Silica

  • TLC Analysis: Use commercially available amine-functionalized TLC plates to develop a simple solvent system, typically hexane/EtOAc or DCM/methanol. No TEA is needed.

  • Column & Elution: Use a pre-packed amine-functionalized column or pack your own. Load the sample (dry loading is still preferred) and elute with the optimized mobile phase.

  • Product Isolation: Combine pure fractions and evaporate the solvent. The work-up is significantly cleaner as no high-boiling additives like TEA are present.

Data Presentation: Comparison of Chromatographic Methods
MethodStationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Modified Mobile Phase Standard Silica GelHexane/EtOAc + 1% TEAInexpensive, readily available materials.Difficult to remove TEA; potential for inconsistent results.[6]
Functionalized Phase Amine-Functionalized SilicaHexane/EtOAcExcellent peak shape; no additives needed; highly reproducible.[7]Higher cost of stationary phase.
Reversed-Phase C18 SilicaWater/Acetonitrile + 0.1% TEAGood for polar compounds; orthogonal to normal phase.Requires alkaline pH for good retention of free base; fractions are aqueous.[7]

Final Polishing: Recrystallization

Expertise & Rationale: Recrystallization is the ultimate technique for achieving high crystalline purity.[8] It relies on the principle that a compound's solubility in a solvent increases with temperature. By dissolving the compound in a minimal amount of hot solvent, the solution becomes supersaturated upon cooling, forcing the desired compound to crystallize out while impurities remain in the mother liquor.[9] For amines, which can sometimes be difficult to crystallize as a free base, converting them to a well-behaved salt is a powerful alternative.[10]

Recrystallization_Flow start Purified Amine (Solid or Oil) decision Crystallizes as Free Base? start->decision dissolve Dissolve in minimal hot solvent cool Slow cool to RT, then ice bath dissolve->cool filter Collect crystals via vacuum filtration cool->filter wash Wash with minimal ice-cold solvent filter->wash dry Dry crystals under vacuum wash->dry pure High Purity Crystalline Product dry->pure salt_formation Form Salt (e.g., Oxalate or HCl) salt_formation->dissolve decision->dissolve  Yes decision->salt_formation  No

Caption: General workflow for recrystallization of the target amine.

Protocol 5.1: Salt Formation & Recrystallization (Oxalate Salt)

The oxalate salt of the target amine is commercially available, indicating it likely forms a stable, crystalline solid.[11]

  • Salt Formation: Dissolve the purified free base amine (1 equivalent) in a suitable solvent like isopropanol or ethanol. In a separate flask, dissolve oxalic acid (1 equivalent) in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution with stirring. A precipitate should form. The mixture can be gently warmed to ensure complete reaction and then cooled to maximize precipitation.

  • Solvent Screening: Isolate the crude salt and perform solvent screening for recrystallization. Good candidate solvents are often alcohols (ethanol, isopropanol) or alcohol/ether mixtures. The ideal solvent will dissolve the salt when hot but show very low solubility when cold.

  • Recrystallization: Dissolve the crude salt in a minimum amount of the chosen boiling solvent. If any insoluble impurities remain, perform a hot filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal growth.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Trustworthiness Check: The purity of the final product should be confirmed by NMR spectroscopy, LC-MS, and melting point analysis. A sharp melting point is a strong indicator of high purity.

Conclusion

The purification of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a systematic process that relies on understanding the compound's chemical nature, particularly the basicity of its secondary amine. A multi-step approach, beginning with a scalable acid-base extraction, followed by tailored column chromatography, and concluding with a final recrystallization step (preferably of a salt), is the most reliable path to obtaining material of the highest purity suitable for the demanding applications in research and drug development.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Jetir.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • PubMed Central (PMC). (2012). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Molecules. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Recrystallization. Available at: [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

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Method

analytical methods for quantification of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

An Application Note and Protocol for the Quantitative Analysis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Introduction N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole der...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Introduction

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-obesity and antipsychotic medications.[1] The diverse biological activities associated with pyrazole derivatives underscore the importance of robust and reliable analytical methods for their characterization and quantification.[1][2] Accurate determination of the concentration of such compounds is critical throughout the drug discovery and development pipeline, from metabolic studies to quality control of active pharmaceutical ingredients (APIs).

This document, intended for researchers, analytical scientists, and drug development professionals, provides detailed protocols for the quantification of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. It presents two primary methodologies: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for complex matrices and low concentration levels, and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, suitable for purity assessments and analysis in simpler matrices. The protocols are designed to be self-validating, with an integrated section on method validation according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.[3]

Method Selection: A Rationale

The choice of an analytical method is contingent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for quantifying small molecules in complex biological or environmental samples. Its exceptional sensitivity and selectivity, derived from the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allow for accurate measurement even at very low concentrations. Given the polar nature of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (Molecular Formula: C₈H₁₅N₃)[4], it is expected to ionize efficiently using electrospray ionization (ESI), making it an ideal candidate for LC-MS/MS analysis. While some small polar pyrazoles can be challenging to retain on standard C18 columns[5], a well-chosen column and mobile phase can overcome this issue.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and reliable technique for the analysis of volatile and semi-volatile compounds.[6] For a compound with a molecular weight of 153.22 g/mol [4], sufficient volatility for GC analysis is highly probable. GC-MS provides excellent chromatographic resolution and definitive identification based on characteristic mass spectral fragmentation patterns.[7] This method is particularly advantageous for assessing the purity of the synthesized compound and for quantification in non-aqueous, simple matrices where high sensitivity is not the primary requirement.

Part 1: Quantitative Analysis by LC-MS/MS

This protocol details a robust method for the quantification of the target analyte using a triple quadrupole mass spectrometer.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis & Processing cluster_report Reporting A Sample Receipt B Stock Solution & Serial Dilution (Standards & QCs) A->B Standards C Sample Extraction (e.g., Protein Precipitation) A->C Test Samples D LC-MS/MS Acquisition B->D C->D E Data Integration (Peak Area) D->E F Calibration Curve Generation E->F G Quantification & Validation Check F->G H Final Report G->H

Caption: General workflow for quantitative analysis by LC-MS/MS.

Materials and Reagents
  • Analyte: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine reference standard (≥98% purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used (e.g., a related pyrazole).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Aqueous Mobile Phase: Ultrapure water (18.2 MΩ·cm), LC-MS grade.

  • Additive: Formic acid (FA), LC-MS grade.

  • Sample Matrix (example): Human plasma, blank.

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.5 min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 154.1 -> 122.1 (Quantifier), 154.1 -> 96.1 (Qualifier) IS: To be determined based on selection
Key MS Parameters IonSpray Voltage: 5500 V, Temperature: 500 °C, Collision Gas: Medium

Rationale for MRM Transitions: The precursor ion at m/z 154.1 corresponds to the protonated molecule [M+H]⁺. The fragment ion at m/z 122.1 likely results from the neutral loss of methylamine (CH₅N), a common fragmentation pathway for this structure. These fragments are consistent with mass spectrometry data available in public databases.[4]

Step-by-Step Protocol
  • Stock Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL primary stock solution. Prepare a corresponding stock solution for the Internal Standard.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with 50:50 ACN:Water to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (blank, standard, or unknown), add 150 µL of ACN containing the internal standard at a fixed concentration. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean vial or 96-well plate for injection.

  • LC-MS/MS Analysis: Create a sequence containing a blank, calibration curve, QC samples (low, mid, high), and unknown samples. Inject the samples onto the LC-MS/MS system using the conditions outlined in the table above.

  • Data Processing: Integrate the peak areas for the analyte and internal standard using the instrument's software. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards. Apply a linear regression with a 1/x² weighting. Determine the concentration of the analyte in unknown samples from the calibration curve.

Part 2: Quantitative Analysis by GC-MS

This protocol provides a method for purity assessment and quantification in simple matrices.

Materials and Reagents
  • Analyte: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine reference standard (≥98% purity).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade.

Instrumentation and Conditions
ParameterRecommended Setting
GC System Agilent 8890 GC, Shimadzu GC-2030, or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[6]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[6]
Injector Temperature 250 °C[6]
Injection Mode Split (20:1 ratio, adjust as needed)
Injection Volume 1 µL
Oven Program Initial 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min[6]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Source Temperature 230 °C
Step-by-Step Protocol
  • Stock and Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in the chosen solvent (e.g., Ethyl Acetate). Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dilute the sample to be analyzed in the same solvent to fall within the calibration range.

  • GC-MS Analysis: Inject the standards and samples.

  • Data Analysis: Identify the analyte peak by its retention time and characteristic mass spectrum. For quantification, create a calibration curve by plotting the integrated peak area of a characteristic ion (e.g., the molecular ion at m/z 153 or a major fragment at m/z 122) against concentration.

Part 3: Method Validation Protocol

Analytical method validation is a documented process that demonstrates an analytical method's suitability for its intended purpose.[8] It is essential for ensuring data quality in regulated environments.[9][10] The following parameters should be assessed according to ICH Q2(R1) guidelines.[3]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To demonstrate that the analytical signal is unequivocally from the analyte, free from interference from matrix components, or impurities.[3]No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples.
Linearity & Range To establish the relationship between analyte concentration and instrument response over a defined range.[11]Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy (Trueness) To determine the closeness of the measured value to the true value. Assessed by analyzing QC samples at different concentrations.[11]The mean value should be within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision To measure the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).[11]The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% for QC samples (20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[10]The analyte response should be at least 5-10 times the response of the blank. Accuracy and precision should meet the criteria defined above (±20%).
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.[10]A signal-to-noise ratio (S/N) of ≥ 3.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH).[10]The results should remain within the established acceptance criteria for accuracy and precision.
Protocol for Validation Experiments
  • Specificity: Analyze at least six different blank matrix lots to check for interferences.

  • Linearity: Prepare and analyze a calibration curve with at least 6-8 non-zero standards over three separate runs.

  • Accuracy & Precision: Analyze QC samples at a minimum of three concentration levels (low, medium, high) in replicate (n=6) on three different days.

  • LOQ: Prepare and analyze a set of samples (n=6) at the proposed LOQ concentration and verify that accuracy and precision criteria are met.

  • Robustness: Introduce small, deliberate changes to the method (e.g., column temperature ±2°C, mobile phase composition ±2%, flow rate ±5%) and analyze QC samples to assess the impact on results.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Vertex AI Search. (n.d.).
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  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Emery Pharma. (2023).
  • Siddiqui, M. R., et al. (n.d.). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics.
  • G, B., & P, R. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance.
  • Santos, A. O. dos, et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • R Discovery. (n.d.).
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  • National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine.
  • ChemScene. (n.d.). N-Methyl-1-(1h-pyrazol-3-yl)methanamine.
  • Sigma-Aldrich. (n.d.). N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)
  • BLDpharm. (n.d.). 514816-08-1|N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
  • ChemicalBook. (n.d.). N-METHYL-N-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PROPYL]AMINE.
  • Molecules. (2018).
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Molecules. (n.d.).
  • BLDpharm. (n.d.). 1431967-76-8|N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

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Application

Application Notes and Protocols for In Vivo Evaluation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Introduction: Rationale for In Vivo Characterization N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a novel small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Characterization

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a novel small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry, forming the core scaffold of several approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3][4] The structural features of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine suggest potential biological activity, necessitating a thorough in vivo evaluation to elucidate its pharmacokinetic, pharmacodynamic, and toxicological profile.

This document provides a comprehensive guide for the preclinical in vivo evaluation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, designed for researchers in pharmacology, toxicology, and drug development. The proposed experimental workflow is structured to first establish the safety and tolerability of the compound, followed by an initial assessment of its potential therapeutic efficacy in a relevant disease model. Given the broad biological activities of pyrazoles, an initial investigation into its anti-inflammatory and analgesic properties is a rational starting point.[1][2][3][5]

The protocols outlined herein adhere to the principles of Good Laboratory Practice (GLP) and are designed to generate robust and reproducible data suitable for inclusion in an Investigational New Drug (IND) application, in line with FDA guidelines for preclinical studies.[6][7][8][9][10][11]

PART 1: Pre-formulation and Vehicle Selection

Prior to in vivo administration, it is critical to develop a suitable vehicle for solubilizing or suspending N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. The choice of vehicle will depend on the physicochemical properties of the compound (e.g., solubility, stability) and the intended route of administration.

Protocol 1: Vehicle Screening and Formulation Development

  • Solubility Assessment:

    • Assess the solubility of the test compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose, Tween 80, carboxymethylcellulose).

    • Start with a concentration range relevant for the anticipated in vivo doses (e.g., 1 mg/mL to 50 mg/mL).

    • Use visual inspection and spectrophotometry to determine solubility.

  • Stability Analysis:

    • Evaluate the stability of the formulated compound in the chosen vehicle over a period relevant to the experimental timeline (e.g., 24 hours) at room temperature and 4°C.

    • Utilize High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound and detect any degradation products.

  • Vehicle Selection Criteria:

    • The ideal vehicle should fully dissolve or create a stable, homogenous suspension of the test compound.

    • It must be non-toxic and well-tolerated at the administered volume.

    • The vehicle should not interfere with the biological assays being performed.

PART 2: Acute Toxicity and Dose Range Finding

The initial in vivo studies are designed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This information is crucial for selecting appropriate dose levels for subsequent efficacy studies.

Protocol 2: Acute Toxicity Study in Rodents

  • Animal Model:

    • Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) of both sexes.

    • Acclimatize animals for at least one week prior to the study.

  • Dose Administration:

    • Administer single escalating doses of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group.

    • A typical dose-escalation scheme might be 10, 30, 100, 300, and 1000 mg/kg.

  • Observation Period:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and respiratory rate) continuously for the first 4 hours post-dosing and then daily for 14 days.

    • Record body weight daily.

  • Endpoint Analysis:

    • At the end of the observation period, euthanize all animals.

    • Perform a gross necropsy to identify any macroscopic organ abnormalities.

    • Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.

    • Collect blood for clinical chemistry and hematology.

Table 1: Parameters for Acute Toxicity Assessment

ParameterDescription
Clinical Observations Changes in appearance, behavior, and physiological functions.
Body Weight Daily measurements to assess general health.
Clinical Pathology Hematology and serum chemistry to evaluate organ function.
Gross Necropsy Macroscopic examination of organs and tissues.
Histopathology Microscopic examination of fixed and stained tissues.

PART 3: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is essential for interpreting pharmacodynamic and toxicological data.

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model and Dosing:

    • Use cannulated rodents (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.

    • Administer a single intravenous (IV) dose and a single oral (PO) dose in separate groups of animals to determine bioavailability. A typical dose would be in the low to mid-range of the tolerated doses from the acute toxicity study.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in plasma.

  • PK Data Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F% Bioavailability (for oral administration).

PART 4: In Vivo Efficacy Evaluation: Anti-inflammatory and Analgesic Models

Based on the known activities of pyrazole derivatives, initial efficacy testing will focus on models of inflammation and pain.[1][2][3][5]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats.

  • Dosing:

    • Administer N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine orally at three different dose levels (selected based on toxicity and PK data) 1 hour before carrageenan injection.

    • Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group.

Protocol 5: Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity.

  • Animal Model:

    • Use male Swiss albino mice.

  • Dosing:

    • Administer N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine orally at three different dose levels 30 minutes before acetic acid injection.

    • Include a vehicle control group and a positive control group (e.g., aspirin).

  • Induction of Writhing:

    • Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation:

    • Immediately after injection, place the mice in an observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for 20 minutes.

    • Calculate the percentage of protection from writhing.

Experimental Workflow and Decision Making

The following diagram illustrates the proposed experimental workflow for the in vivo evaluation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Decision & Further Development formulation Pre-formulation & Vehicle Selection acute_tox Acute Toxicity & Dose Range Finding formulation->acute_tox Formulated Compound pk_study Pharmacokinetics (PK) Single Dose acute_tox->pk_study Tolerated Doses anti_inflammatory Anti-inflammatory Model (Carrageenan Paw Edema) pk_study->anti_inflammatory Dose Selection analgesic Analgesic Model (Writhing Test) pk_study->analgesic Dose Selection data_analysis Data Analysis & Go/No-Go Decision anti_inflammatory->data_analysis analgesic->data_analysis advanced_studies Advanced Studies: - Chronic Toxicology - Mechanism of Action - Other Efficacy Models data_analysis->advanced_studies Promising Results

Caption: In Vivo Evaluation Workflow for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Data Interpretation and Next Steps

The data generated from these initial studies will provide a comprehensive preliminary profile of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

  • Favorable Outcome: If the compound demonstrates a good safety profile, favorable pharmacokinetics (e.g., good oral bioavailability), and significant efficacy in the anti-inflammatory and/or analgesic models, further development would be warranted. This would include more extensive toxicology studies (e.g., repeat-dose toxicity), investigation into the mechanism of action, and evaluation in more complex disease models.

  • Unfavorable Outcome: If the compound shows significant toxicity at doses required for efficacy, poor pharmacokinetic properties, or a lack of efficacy, a "no-go" decision may be made, or further chemical modification of the scaffold may be considered.

References

  • Tewari, et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. ResearchGate. Retrieved from [Link]

  • (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. HistologiX. Retrieved from [Link]

  • (n.d.). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Retrieved from [Link]

  • (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

  • (n.d.). Pharmacology & Toxicology Information to Support Early Drug Development. FDA. Retrieved from [Link]

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  • (2025, September 3). What is the mechanism of action of methenamine?. Dr.Oracle. Retrieved from [Link]

  • (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: A Framework for Investigating N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine as a Potential Enzyme Inhibitor

Abstract This document provides a comprehensive framework for the initial characterization of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine as a potential enzyme inhibitor. The pyrazole scaffold is a well-estab...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the initial characterization of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine as a potential enzyme inhibitor. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is known to interact with a wide range of biological targets.[1][2][3][4] Derivatives of pyrazole have demonstrated significant inhibitory activity against various enzyme classes, including kinases, cyclooxygenases, and topoisomerases, making this compound a compelling candidate for screening and development.[2][5][6] These application notes offer detailed, self-validating protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating the kinetic mechanism of action (MOA). The methodologies are designed for researchers in pharmacology, biochemistry, and drug development, providing the foundational steps for assessing the therapeutic potential of this novel compound.

Compound Profile and Rationale

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a small molecule featuring a substituted pyrazole ring. While specific biological activity for this exact compound is not extensively documented in public literature, its structural motifs suggest a high potential for bioactivity.

1.1. Chemical Structure and Properties

  • IUPAC Name: N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine[7]

  • Molecular Formula: C₈H₁₅N₃[7]

  • CAS Number: 514816-08-1[7]

PropertyValueSource
Molecular Weight 153.22 g/mol PubChem[7]
InChIKey DBORGGVCQYVMEP-UHFFFAOYSA-NPubChem[7]
SMILES CNCC1=C(C)N(C)N=C1CPubChem[7]

1.2. Rationale for Investigation as an Enzyme Inhibitor

The pyrazole nucleus is a privileged scaffold in medicinal chemistry.[1][3] Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions within the active or allosteric sites of enzymes.[2] Numerous pyrazole derivatives have been successfully developed as potent and selective enzyme inhibitors.[5][6][8] For instance, Celecoxib, a well-known anti-inflammatory drug, features a pyrazole ring and functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2] This historical success provides a strong rationale for investigating novel pyrazole-containing compounds like N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine for inhibitory activity against a panel of therapeutically relevant enzymes.

Foundational Principles of Enzyme Inhibition Analysis

Understanding the mechanism by which a compound inhibits an enzyme is critical for drug development.[9] Enzyme inhibitors can be broadly classified as reversible or irreversible. The protocols herein focus on characterizing reversible inhibitors, which are categorized based on their interaction with the enzyme (E) and the enzyme-substrate complex (ES).

  • Competitive Inhibition: The inhibitor binds only to the free enzyme (E), often at the active site, competing directly with the substrate. This inhibition can be overcome by increasing substrate concentration.[9][10]

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme (E) and the enzyme-substrate (ES) complex at a site distinct from the substrate-binding site (an allosteric site).[9][10]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex.[10]

  • Mixed Inhibition: The inhibitor can bind to both E and the ES complex, but with different affinities.[10]

Studying an enzyme's kinetics is essential for revealing its catalytic mechanism and how a potential drug might affect its rate.[11]

Experimental Design & Protocols

The following protocols outline a logical workflow for characterizing a novel compound, progressing from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Compound Acquisition & QC (Solubility, Purity) B Single-Concentration Screening (e.g., 10 µM) against Enzyme Panel A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Protocol 1: Dose-Response Assay C->D E Calculate IC50 Value D->E F Protocol 2: Enzyme Kinetic Studies E->F G Data Analysis (e.g., Lineweaver-Burk Plot) F->G H Determine Inhibition Type (Ki value) G->H I Further Development H->I Lead Optimization

Caption: High-level workflow for inhibitor characterization.

3.1. Protocol 1: Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor.[12] It represents the concentration of the compound required to inhibit the activity of a specific enzyme by 50% under defined experimental conditions.[12][13]

Objective: To determine the potency of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine against a target enzyme by generating a dose-response curve.

Causality and Self-Validation: This protocol uses a systematic dilution series to observe the graded effect of the inhibitor. The inclusion of positive, negative, and vehicle controls is critical for validating the assay's integrity. The vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the compound does not interfere with enzyme activity. A known inhibitor serves as a positive control to confirm the assay is performing as expected.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (Test Compound)

  • DMSO (or other suitable solvent)

  • Known inhibitor for the target enzyme (Positive Control)

  • 96-well microplates (UV-transparent or opaque, depending on detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Test Compound Stock: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the test compound to create a range of concentrations (e.g., 100 µM to 1 nM). It is crucial to maintain a constant, low percentage of DMSO in the final reaction volume (typically ≤1%) to avoid solvent-induced artifacts.

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Negative Control (100% Activity): Assay buffer, enzyme, and vehicle (DMSO).

    • Blank (0% Activity): Assay buffer, substrate, and vehicle (no enzyme).

    • Positive Control: Assay buffer, enzyme, and a known inhibitor at a concentration that gives >80% inhibition.

    • Test Wells: Assay buffer, enzyme, and the test compound at each concentration from the serial dilution.

  • Pre-incubation: Add the enzyme to the wells containing buffer, vehicle, and inhibitors. Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.[10]

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or near its Michaelis constant (Km) for sensitive detection of competitive inhibitors.[9]

  • Measure Activity: Immediately begin measuring the product formation (or substrate depletion) over time using a microplate reader. The signal can be absorbance, fluorescence, or luminescence, depending on the assay.

Data Analysis:

  • Calculate Percentage Inhibition: For each concentration of the test compound, calculate the percentage of inhibition relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[14][15] The IC50 is the concentration that corresponds to 50% inhibition on this curve.[14][15] Software such as GraphPad Prism or Origin is recommended for this analysis.

3.2. Protocol 2: Mechanism of Action (MOA) Kinetic Studies

Once a compound's potency (IC50) is established, the next critical step is to determine its mechanism of inhibition.[9] This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Objective: To determine if N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Causality and Self-Validation: This experiment systematically varies both the substrate and inhibitor concentrations in a matrix format. This allows for the deconvolution of the inhibitor's effect on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate affinity). The resulting pattern of changes in these parameters unequivocally points to the mechanism of action.[10]

Materials:

  • Same as Protocol 1.

Procedure:

  • Select Inhibitor Concentrations: Choose several fixed concentrations of the test compound based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Prepare Substrate Dilutions: For each fixed inhibitor concentration, prepare a series of substrate dilutions. The concentration range should typically span from 0.2x Km to 5x Km (or higher) for the target enzyme.

  • Kinetic Assay:

    • For each inhibitor concentration, perform a full enzyme activity assay by measuring the initial reaction velocity (V₀) at each substrate concentration.

    • Ensure measurements are taken during the initial, linear phase of the reaction.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Transform the data by taking the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each fixed inhibitor concentration. This is the Lineweaver-Burk plot.[10]

    • The pattern of the resulting lines indicates the mechanism of inhibition.

Caption: Interpreting Lineweaver-Burk plots for MOA determination.

Hypothetical Results and Interpretation

To illustrate the application of these protocols, we present hypothetical data for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine against a hypothetical enzyme, "Target Kinase X".

Table 1: Hypothetical IC50 Value

CompoundTarget EnzymeIC50 (µM)
Test Compound Target Kinase X2.5
Staurosporine (Control) Target Kinase X0.01

Interpretation: The test compound shows moderate inhibitory activity against Target Kinase X. This potency is sufficient to warrant further investigation into its mechanism of action.

Table 2: Hypothetical Kinetic Parameters from MOA Study

Inhibitor Conc. (µM)Apparent Km (µM)Apparent Vmax (µmol/min)
0 (Control)10100
1.2515101
2.502099
5.0030100

Interpretation: The data shows that as the inhibitor concentration increases, the apparent Km increases while the apparent Vmax remains unchanged. This kinetic signature is the hallmark of a competitive inhibitor .[10] This suggests that N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine likely binds to the active site of Target Kinase X, competing with the natural substrate. The inhibition constant (Ki) can be calculated from this data for a more absolute measure of potency.

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adapter Adapter Proteins Receptor->Adapter UpstreamKinase Upstream Kinase Adapter->UpstreamKinase TargetKinase Target Kinase X UpstreamKinase->TargetKinase Substrate Substrate Protein TargetKinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor N-methyl-1-(1,3,5-trimethyl- 1H-pyrazol-4-yl)methanamine Inhibitor->TargetKinase

Sources

Application

Probing Neural Circuits: A Guide to the Application of Pyrazole-Based Compounds in Neuroscience Research

For researchers, scientists, and drug development professionals, the ability to selectively modulate neural activity is paramount to unraveling the complexities of the brain and developing novel therapeutics for neurolog...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to selectively modulate neural activity is paramount to unraveling the complexities of the brain and developing novel therapeutics for neurological disorders. Pyrazole-based compounds have emerged as a versatile class of molecules with significant applications in this field. While their therapeutic potential as anti-inflammatory and neuroprotective agents is an active area of investigation, their most transformative impact in contemporary neuroscience research lies in their role as high-affinity ligands for chemogenetic technologies, particularly Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).

This guide provides an in-depth exploration of the application of pyrazole-based compounds in neuroscience, with a primary focus on their use in DREADD-mediated neuromodulation. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical considerations for robust and reproducible research.

Section 1: The Rise of Chemogenetics and the Role of Pyrazole-Based Ligands

Chemogenetics is a powerful technique that allows for the non-invasive and reversible control of specific cell populations, most notably neurons, through the interaction of an engineered receptor and an exogenous ligand.[1] DREADDs are a widely used class of such engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by specific synthetic molecules.[2]

The most commonly used DREADDs are derived from human muscarinic acetylcholine receptors (mAChRs), which have been mutated to lose their affinity for acetylcholine while gaining high affinity for pyrazole-derived compounds like Clozapine-N-Oxide (CNO).[2] Upon binding of the ligand, the DREADD activates its downstream signaling cascade, leading to either neuronal excitation or inhibition, depending on the G-protein it is coupled to (e.g., Gq, Gi, or Gs).[2][3] This precise control over neuronal activity has revolutionized the study of neural circuits and their role in behavior, cognition, and disease.

Mechanism of DREADD-Mediated Neuromodulation

The versatility of the DREADD system stems from the ability to express different types of receptors to achieve distinct physiological outcomes. The primary signaling pathways are:

  • Gq-DREADDs (e.g., hM3Dq): Upon ligand binding, these receptors activate the Gq signaling pathway, leading to the activation of phospholipase C, an increase in intracellular calcium levels, and subsequent neuronal depolarization and activation.

  • Gi-DREADDs (e.g., hM4Di): Ligand activation of these receptors engages the Gi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and inhibition of neuronal activity.[2]

  • Gs-DREADDs (e.g., hM3Ds): These receptors couple to the Gs pathway, leading to the activation of adenylyl cyclase and an increase in cAMP, which can have a modulatory effect on neuronal excitability.

The following diagram illustrates the fundamental mechanism of Gq and Gi-coupled DREADDs.

DREADD_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Pyrazole-Based Ligand (e.g., CNO, C21) Gq_DREADD Gq-DREADD (hM3Dq) Ligand->Gq_DREADD Binds Gi_DREADD Gi-DREADD (hM4Di) Ligand->Gi_DREADD Binds Gq Gq Gq_DREADD->Gq Activates Gi Gi Gi_DREADD->Gi Activates PLC PLC Gq->PLC Activates Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Leads to Activation Neuronal Activation Ca_increase->Activation AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit GIRK GIRK Channel Opening Gi->GIRK cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Inhibition Neuronal Inhibition cAMP_decrease->Inhibition GIRK->Inhibition

Caption: Mechanism of Gq and Gi-DREADD activation by pyrazole-based ligands.

A Comparative Overview of Pyrazole-Based DREADD Ligands

While CNO has been the historical workhorse for DREADD activation, concerns about its potential for reverse metabolism to clozapine, which has its own psychoactive effects, and its limited blood-brain barrier penetration have led to the development of second-generation ligands.[2][4]

LigandChemical ClassKey FeaturesCommon In Vivo Dose (mice)Reference
Clozapine-N-Oxide (CNO) Pyrazole-diazepine derivativePrototypical DREADD agonist. Potential for reverse metabolism to clozapine.1-5 mg/kg[5]
Compound 21 (C21) Dibenzo[b,e][4][6]diazepinePotent agonist for muscarinic DREADDs. Excellent brain penetrability. Does not metabolize to clozapine.0.1-1 mg/kg[4]
Deschloroclozapine (DCZ) Pyrazole-diazepine derivativeHigh potency and selectivity for DREADDs.0.01-0.1 mg/kg[2]
JHU37160 Second-generation agonistHigh in vivo potency.0.03-3 mg/kg[7]

Note: Optimal dosage should be empirically determined for each experimental paradigm.

Section 2: Protocols for In Vivo Neuromodulation using Pyrazole-Based DREADD Ligands

The successful application of DREADD technology hinges on careful experimental design and execution. This section provides detailed protocols for the expression of DREADDs in a target neuronal population and their subsequent activation using pyrazole-based ligands.

Experimental Workflow Overview

The general workflow for a chemogenetic experiment involves several key steps, from viral vector delivery to behavioral analysis.

DREADD_Workflow A 1. Viral Vector Production (AAV-hSyn-DIO-hM3Dq-mCherry) B 2. Stereotaxic Surgery (Injection into target brain region of Cre-driver mice) A->B C 3. Viral Expression Period (Typically 2-4 weeks) B->C D 4. Habituation & Baseline Behavioral Testing C->D E 5. DREADD Ligand Administration (e.g., CNO, C21 via IP, oral, etc.) D->E F 6. Post-Ligand Behavioral Testing E->F G 7. Histological Verification (Confirmation of DREADD expression) F->G

Caption: A typical experimental workflow for in vivo chemogenetics.

Protocol: Stereotaxic Delivery of DREADD-Encoding AAVs

Objective: To express DREADDs in a genetically defined neuronal population in a specific brain region. This protocol assumes the use of a Cre-driver mouse line and a Cre-dependent (DIO) AAV vector.

Materials:

  • Cre-driver mice

  • AAV vector (e.g., AAV-hSyn-DIO-hM3Dq-mCherry)

  • Stereotaxic apparatus

  • Anesthesia machine

  • Microinjection pump and syringe

  • Standard surgical tools

Procedure:

  • Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (1-2% in oxygen). Administer pre-operative analgesics as per institutional guidelines.

  • Stereotaxic Mounting: Secure the anesthetized mouse in the stereotaxic frame. Ensure the skull is level.

  • Surgical Preparation: Shave the scalp and sterilize the surgical area with betadine and ethanol. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target brain region. The coordinates should be determined from a mouse brain atlas.

  • Viral Injection: Lower the injection needle to the target coordinates. Infuse the AAV vector at a slow rate (e.g., 100 nL/min) to prevent tissue damage. A typical volume is 200-500 nL per injection site.

  • Needle Retraction and Wound Closure: After infusion, leave the needle in place for 5-10 minutes to allow for diffusion of the virus before slowly retracting it. Suture the scalp incision.

  • Post-Operative Care: Monitor the mouse during recovery from anesthesia. Provide post-operative analgesics and care as required.

  • Incubation Period: Allow 2-4 weeks for robust expression of the DREADD receptor before proceeding with behavioral experiments.

Protocol: Administration of Pyrazole-Based DREADD Ligands

Objective: To activate the expressed DREADDs and modulate neuronal activity.

Materials:

  • DREADD ligand (e.g., CNO, C21)

  • Vehicle (e.g., sterile saline, DMSO)

  • Syringes and needles for injection (if applicable)

Causality Behind Administration Route Choice: The choice of administration route depends on the desired temporal dynamics of DREADD activation.[3]

  • Intraperitoneal (IP) Injection: Provides rapid and robust activation, typically within 15-30 minutes.[5] Ideal for acute behavioral experiments.

  • Drinking Water: Allows for chronic, sustained activation over days or weeks.[8] Useful for studying the long-term effects of neuronal modulation. Requires careful monitoring of water intake and ligand stability.

  • Eye Drops: A non-invasive method for repeated administrations, reducing stress from injections.[8]

Protocol for IP Injection:

  • Ligand Preparation: Dissolve the DREADD ligand in the appropriate vehicle to the desired stock concentration. For example, dissolve 5 mg of CNO in 1 mL of sterile 0.9% saline.[8]

  • Dosage Calculation: Calculate the volume of the ligand solution to inject based on the mouse's body weight and the target dose (e.g., 1 mg/kg).

  • Injection: Administer the ligand via IP injection.

  • Onset of Action: Allow for a 15-30 minute latency period for the ligand to cross the blood-brain barrier and activate the DREADDs before commencing behavioral testing.[5]

Protocol for Administration in Drinking Water:

  • Ligand Preparation: Determine the average daily water consumption of the mice. Dissolve the required amount of DREADD ligand in the drinking water to achieve the target daily dose. For example, to achieve a 1 mg/kg/day dose in a 25g mouse that drinks 5 mL of water per day, the concentration should be 0.005 mg/mL.[8]

  • Administration: Replace the regular drinking water with the ligand-containing water.

  • Monitoring: Monitor water intake daily to ensure consistent dosing. Prepare fresh ligand-containing water regularly, as the stability of the compound in solution may vary.

Essential Control Experiments

For trustworthy and interpretable results, several control groups are essential:

  • Control 1: Ligand in Non-DREADD Expressing Animals: Administer the DREADD ligand to animals that have not been injected with the DREADD-expressing virus (or have been injected with a control virus, e.g., expressing only a fluorescent protein). This control accounts for any off-target effects of the ligand itself.

  • Control 2: Vehicle in DREADD-Expressing Animals: Administer the vehicle solution to animals expressing the DREADD. This controls for any effects of the injection procedure and the vehicle.

  • Control 3: DREADD Expression without Ligand: Animals expressing the DREADD that do not receive the ligand serve as a baseline for behavior.

Section 3: Broader Applications of Pyrazole Compounds in Neuroscience

Beyond their critical role in chemogenetics, pyrazole and its derivatives are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders.[9] Their mechanisms of action are diverse and often involve the modulation of key enzymes and receptors in the central nervous system.[10]

  • Monoamine Oxidase (MAO) Inhibition: Certain pyrazoline derivatives have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[9][10] This has led to their investigation as potential antidepressant and anxiolytic agents.[4]

  • Cannabinoid Receptor Modulation: Pyrazole-based compounds, such as rimonabant, have been developed as antagonists or inverse agonists of the cannabinoid CB1 receptor, with implications for treating obesity and related metabolic disorders.[11] Other derivatives show selectivity for the CB2 receptor, which is involved in neuroinflammation.[9]

  • Neuroprotection: Some pyrazole derivatives exhibit antioxidant and anti-inflammatory properties, suggesting their potential as neuroprotective agents in conditions like epilepsy and neurodegenerative diseases.[12]

The development of novel pyrazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles remains a promising avenue for the discovery of new treatments for a wide spectrum of brain disorders.

References

  • Springer Nature Experiments. (n.d.). Pathway-Specific Chemogenetic Manipulation by Applying Ligand to Axonally Expressed DREADDs. Retrieved from [Link]

  • Ask this paper | Bohrium. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. Retrieved from [Link]

  • National Institutes of Health. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]

  • Thompson, K. J., et al. (2018). DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

  • ResearchGate. (2021). Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. Retrieved from [Link]

  • National Institutes of Health. (2021). Protocol for behavioral tests using chemogenetically manipulated mice. Retrieved from [Link]

  • ChemistrySelect. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. Retrieved from [Link]

  • ResearchGate. (2024). Molecular hybrids integrated with Benzofuran, 1,2,3-Triazole and Pyrazole structural motifs: Design, synthesis, biological evaluation, and in vivo studies. Retrieved from [Link]

  • Journal of Visualized Experiments. (2019). Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity. Retrieved from [Link]

  • Bonaventura, J., et al. (2019). A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition. Neuropsychopharmacology. Retrieved from [Link]

  • Acta Naturae. (2020). Molecular Tools for Targeted Control of Nerve Cell Electrical Activity. Part II. Retrieved from [Link]

  • Bio-Techne. (n.d.). Chemogenetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Recent advances in the therapeutic applications of pyrazolines. Retrieved from [Link]

  • Bentham Science. (2021). Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Characterizing the Bioactivity of Novel Pyrazole-Based Compounds

Exemplified by: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

Exemplified by: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents targeting a wide range of diseases.[1][2][3] Compounds containing this five-membered aromatic heterocycle exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The metabolic stability and versatile nature of the pyrazole core allow for extensive functionalization, making it a fertile ground for the discovery of novel drug candidates.[1][7]

This guide provides a comprehensive framework for elucidating the bioactivity of novel pyrazole-containing compounds, using the uncharacterized molecule N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine as a representative example. Given that the pyrazole scaffold is a vital framework in numerous protein kinase inhibitors (PKIs),[8] this document will focus on a logical, tiered assay cascade designed to investigate this compound as a putative kinase inhibitor. This workflow progresses from a high-throughput biochemical screen to confirm direct enzyme inhibition, through a cell-based assay to verify target engagement in a physiological context, and finally to a functional assay to measure the impact on downstream signaling.

Tier 1 (Primary Assay): In Vitro Biochemical Kinase Inhibition

Objective: To determine if the compound directly inhibits the enzymatic activity of a target kinase in a purified, cell-free system. This is the crucial first step in kinase inhibitor discovery.[9]

Rationale & Assay Choice: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for high-throughput screening (HTS).[10] It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, a universal product of all kinase-catalyzed phosphoryl transfers.[10][11] Its high sensitivity, broad dynamic range, and applicability to virtually any kinase make it a superior choice for primary screening.[11][12]

Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from established methodologies for measuring kinase activity.[11][13]

Materials:

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (Test Compound)

  • Target Kinase (e.g., Aurora Kinase A)

  • Kinase Substrate (specific to the target kinase)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (specific to the target kinase)

  • Known Kinase Inhibitor (Positive Control, e.g., Tozasertib for Aurora Kinase A)

  • DMSO (Vehicle Control)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A 1. Prepare Compound Dilution Series C 3. Add Compound/Controls to Plate A->C B 2. Prepare Kinase/ Substrate Master Mix D 4. Add Kinase/Substrate Mix B->D C->D E 5. Initiate Reaction with ATP D->E F 6. Incubate at RT E->F G 7. Add ADP-Glo™ Reagent (Stop & Deplete ATP) F->G H 8. Incubate 40 min G->H I 9. Add Kinase Detection Reagent (ADP -> ATP -> Light) H->I J 10. Incubate 30-60 min I->J K 11. Read Luminescence J->K

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Also, prepare dilutions for the positive control inhibitor.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution, positive control, and DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the target kinase and its specific substrate in the appropriate kinase reaction buffer.

    • Dispense 2.5 µL of the kinase/substrate mix into each well.

    • To initiate the reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1-2 hours.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[11]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, to the kinase activity.

Data Presentation:

CompoundConcentration (µM)Luminescence (RLU)% Inhibition
Vehicle (DMSO)-450,0000%
Test Compound10055,00087%
Test Compound10180,00060%
Test Compound1390,00013%
Test Compound0.1445,0001%
Positive Control148,00089%

Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Tier 2 (Secondary Assay): Cellular Target Engagement

Objective: To confirm that the compound can enter live cells and bind to its intended kinase target in a physiological environment.[14][15]

Rationale & Assay Choice: A positive result in a biochemical assay does not guarantee activity in a cellular context.[16] The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in live cells.[17] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor).[17][18] A test compound that binds the target will compete with the tracer, causing a decrease in the BRET signal, which allows for quantitative measurement of intracellular affinity.[17][19]

Protocol: NanoBRET™ Target Engagement Assay

This protocol is based on the principles of the NanoBRET™ TE system.[17][20]

Materials:

  • Host cell line (e.g., HEK293)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ Tracer (specific for the kinase or kinase family)

  • Nano-Glo® Live Cell Substrate

  • Extracellular NanoLuc® Inhibitor

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

  • Multi-mode plate reader with filter sets for donor (460nm) and acceptor (610nm) emission

Workflow:

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection BRET Measurement A 1. Transfect Cells with Kinase-NanoLuc® Plasmid B 2. Plate Transfected Cells and Incubate 24h A->B D 4. Add Compound to Cells and Incubate B->D C 3. Prepare Compound Dilutions in Opti-MEM C->D E 5. Add Tracer/Substrate/ Inhibitor Mix D->E F 6. Incubate at RT E->F G 7. Read Donor (460nm) and Acceptor (610nm) Emission F->G H 8. Calculate BRET Ratio G->H

Caption: Workflow for the NanoBRET™ Cellular Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein.

  • Cell Plating: After transfection, seed the cells into a 96-well white assay plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the plate in a CO2 incubator for 2 hours to allow for compound entry and target binding.

  • Tracer and Substrate Addition:

    • Prepare a master mix in Opti-MEM™ containing the fluorescent tracer, the Nano-Glo® Live Cell Substrate, and the extracellular NanoLuc® inhibitor.

    • Add this mix to all wells.

  • Data Acquisition:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the luminescence signal using a plate reader equipped with two filters to simultaneously quantify donor emission (~460nm) and acceptor emission (>600nm).

    • The NanoBRET™ ratio is calculated as the acceptor emission divided by the donor emission.

Data Presentation:

CompoundConcentration (µM)NanoBRET™ Ratio% Target Engagement
Vehicle (DMSO)-0.8500%
Test Compound1000.15088%
Test Compound100.34060%
Test Compound10.71016%
Test Compound0.10.8451%
Positive Control10.13590%

Calculate the half-maximal effective concentration (EC50) to determine the compound's potency in a cellular environment.

Tier 3 (Tertiary Assay): Downstream Pathway Modulation

Objective: To determine if the compound's binding to its target kinase leads to a functional cellular outcome by measuring the phosphorylation status of a known downstream substrate.

Rationale & Assay Choice: Confirming target engagement is critical, but demonstrating a functional consequence validates the compound's mechanism of action.[14] Western blotting is a cornerstone technique for specifically identifying and quantifying changes in protein phosphorylation.[21][22] By comparing the levels of a phosphorylated substrate protein to the total amount of that protein, one can directly assess the inhibitory effect of the compound on the upstream kinase signaling pathway.[23]

Protocol: Western Blot for Substrate Phosphorylation

This protocol provides a standard workflow for analyzing protein phosphorylation.[21][22][24]

Materials:

  • Cell line expressing the target kinase and substrate

  • Test Compound, Positive Control, and Vehicle (DMSO)

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3)

  • Primary antibody for the total substrate protein (e.g., anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Workflow:

cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_detect Detection & Analysis A 1. Treat Cells with Compound B 2. Lyse Cells with Inhibitor-Supplemented Buffer A->B C 3. Quantify Protein (e.g., BCA Assay) B->C D 4. Prepare Lysates for Loading C->D E 5. SDS-PAGE (Separate Proteins) D->E F 6. Transfer to Membrane E->F G 7. Block Membrane (e.g., 5% BSA) F->G H 8. Incubate with Primary Antibody (p-Substrate) G->H I 9. Incubate with Secondary Antibody (HRP) H->I J 10. Add ECL Substrate I->J K 11. Image Chemiluminescence J->K L 12. Strip and Re-probe for Total Substrate K->L M 13. Quantify Bands and Normalize p-Substrate/Total L->M

Caption: Workflow for Western Blot Analysis of Substrate Phosphorylation.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere. Treat with various concentrations of the test compound, positive control, or DMSO for a specified time.

    • Wash cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature protein lysates in sample buffer and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[22] Using BSA instead of milk is often recommended for phospho-specific antibodies to reduce background.[23][25]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an ECL substrate and capture the chemiluminescent signal with an imager.[24]

    • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated substrate protein.

    • Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.

Data Presentation:

TreatmentConcentration (µM)Phospho-Substrate (Normalized Intensity)
Vehicle (DMSO)-1.00
Test Compound500.15
Test Compound100.45
Test Compound10.88
Positive Control10.12

This data demonstrates a dose-dependent decrease in the phosphorylation of the downstream substrate, confirming the compound's functional inhibitory activity in a cellular signaling pathway.

References

  • Application Notes and Protocols for Western Blot Analysis of Protein Phosphoryl
  • ADP-Glo™ Kinase Assay Protocol.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Western blot for phosphoryl
  • Target Engagement Assays. DiscoverX.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Target Engagement Assay Services. Concept Life Sciences.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Bentham Science.
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
  • The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applic
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online.
  • Review: biologically active pyrazole deriv
  • Best Practice for Western Blot Detection of Phosphoryl
  • An In-depth Technical Guide to NanoBRET™ Technology. Benchchem.
  • Application Notes and Protocols for ADP-Based Kinase Assays. Benchchem.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Principle of NanoBRET target engagement. A cell-permeable tracer as a...
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • ADP-Glo™ Lipid Kinase Assay Protocol.
  • NanoBRET® Target Engagement BET BRD Assays.
  • NanoBRET™ Target Engagement for drug development. News-Medical.Net.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Assay Development for Protein Kinase Enzymes.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

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Application

Application Notes &amp; Protocols: Formulation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine for Preclinical Research

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating the novel chemical entity (NCE), N-methyl-1-(1,3,5-trimethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating the novel chemical entity (NCE), N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, for preclinical research applications. Due to its chemical structure, featuring a substituted pyrazole ring and a secondary amine, this compound is predicted to be a weakly basic molecule, a characteristic that governs its physicochemical properties and dictates the formulation strategy. These notes detail the essential preformulation studies, including solubility, stability, and pKa determination, that form the rational basis for formulation design. Detailed, step-by-step protocols are provided for preparing solutions for both in vitro biological assays and in vivo pharmacokinetic and efficacy studies in animal models. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Introduction and Molecular Overview

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (PubChem CID: 579620) is a small molecule with a molecular weight of 153.22 g/mol .[1] Its structure comprises a fully substituted 1,3,5-trimethylpyrazole core linked to a methylaminomethyl group. The presence of the secondary amine (a proton acceptor) suggests the compound is a weak base. The formulation of such compounds is often challenged by their pH-dependent solubility.[2][3][4] In the acidic environment of the stomach, the molecule will be protonated and likely soluble, but as it transitions to the higher pH of the small intestine, it may convert to the less soluble free base, potentially leading to precipitation and variable absorption.[2][3]

Therefore, a systematic preformulation investigation is not merely recommended but essential to develop robust formulations that ensure consistent and reproducible exposure in preclinical models.[5][6][7] This guide will walk through the necessary steps to characterize the molecule and develop appropriate formulations for research use.

Preformulation Studies: Characterizing the Molecule

Preformulation studies are the foundational activities in drug development that characterize the physicochemical properties of an NCE.[5][6][8][9] The data generated here will directly inform all subsequent formulation decisions.

Physicochemical Property Prediction

Based on its chemical structure, several key properties can be predicted, which help in designing initial experiments.

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight 153.22 g/mol [1]Low molecular weight is generally favorable for absorption.
Chemical Class Weakly Basic CompoundpH-dependent aqueous solubility is expected. Salt formation is a potential strategy for solubility enhancement.
XLogP3 0.4[1]Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
pKa (Predicted) ~8.5 - 9.5 (for the secondary amine)The compound will be predominantly ionized at physiological pH below its pKa, enhancing solubility in acidic environments.
Experimental Workflow for Preformulation

The following diagram outlines the logical flow of preformulation studies necessary to build a comprehensive physicochemical profile of the compound.

G A Compound Acquisition (Purity >98%) B Aqueous Solubility Profiling (pH 1.2, 4.5, 6.8, 7.4) A->B C Organic Solvent Solubility (DMSO, Ethanol, PEG400) A->C D pH-Rate Stability Profile (Solution Stability) B->D G In Vitro Formulation (DMSO Stock) C->G F pKa & LogD Determination (Experimental) D->F E Solid-State Stability (ICH Conditions) H In Vivo Formulation (Vehicle Selection) F->H

Caption: Preformulation workflow for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Protocol: Aqueous Solubility Profiling

Objective: To determine the kinetic solubility of the compound across a physiologically relevant pH range. This is critical for predicting its behavior in the gastrointestinal tract.

Methodology:

  • Buffer Preparation: Prepare 0.1 M buffers: HCl (pH 1.2), Acetate (pH 4.5), and Phosphate (pH 6.8 and 7.4).

  • Sample Preparation: Weigh 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes for each buffer.

  • Incubation: Add 1 mL of each buffer to the respective tubes. Vortex vigorously for 1 minute.

  • Equilibration: Place the tubes on a rotator at room temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet undissolved compound.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Quantify the concentration using a validated HPLC-UV method against a standard curve prepared in the same mobile phase.

Protocol: Solution Stability Assessment

Objective: To evaluate the chemical stability of the compound in solution under various pH conditions and identify potential degradation pathways. This follows ICH Q1A (R2) guidelines for stability testing.[10][11]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable organic solvent.

  • Working Solutions: Dilute the stock solution into the pH buffers from section 2.3 (pH 1.2, 4.5, 7.4) to a final concentration of 10-20 µg/mL.

  • Storage: Store aliquots of each working solution at 4°C and 40°C.

  • Time Points: Analyze the samples immediately after preparation (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).

  • Analysis: Use a stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradants. Calculate the percentage of the compound remaining at each time point relative to T=0.

Formulation for In Vitro Applications

For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of compounds.[12] However, care must be taken to minimize its concentration in the final assay to avoid cellular toxicity.[12]

Protocol: Preparation of DMSO Stock Solutions

Objective: To prepare a high-concentration, stable stock solution for serial dilution into aqueous assay media.

Materials:

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

Methodology:

  • Weighing: Accurately weigh the desired amount of compound into a sterile tube. For example, to make a 10 mM stock solution of a compound with MW 153.22, weigh 1.53 mg.

  • Dissolution: Add the calculated volume of DMSO to achieve the target concentration (e.g., 1 mL for 1.53 mg to make 10 mM).

  • Solubilization: Vortex the tube gently until the compound is fully dissolved.[12] If solubility is an issue, gentle warming in a 37°C water bath or brief sonication can be applied, but caution is advised as heat may degrade the compound.[12]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[13] Store aliquots at -20°C or -80°C, protected from light.

Protocol: Serial Dilution for Cell-Based Assays

Objective: To prepare a dose-response curve for a cell-based assay while maintaining a consistent, low final DMSO concentration.

Best Practices:

  • The final concentration of DMSO in the assay well should typically be kept below 0.5%, and always include a vehicle control with the same final DMSO concentration.[12][14]

  • To avoid compound precipitation, perform an intermediate dilution step in the culture medium before the final dilution in the assay plate.[12]

Methodology (Example for a 1:1000 final dilution):

  • Initial Dilution: Prepare a 1000x stock solution in 100% DMSO (e.g., 10 mM for a final assay concentration of 10 µM).

  • Serial Dilution in DMSO: Perform serial dilutions of the 1000x stock in 100% DMSO to create a range of high-concentration stocks.[12]

  • Dosing: Add 1 µL of each DMSO stock to 1 mL of the final assay medium. This ensures that every concentration has a final DMSO concentration of 0.1%.[15] Mix thoroughly before adding to cells.

Formulation for In Vivo Applications

The selection of a vehicle for animal studies is a critical step that depends on the compound's solubility, the intended route of administration, and the required dose.[16] The goal is to achieve the desired exposure while ensuring the vehicle itself is well-tolerated and does not interfere with the experiment.[17][18][19]

Vehicle Selection Decision Tree

The following diagram provides a decision-making framework for selecting an appropriate in vivo vehicle based on the compound's aqueous solubility.

G A Determine Aqueous Solubility at Target pH (e.g., pH 4-6) B Solubility > Required Dose? A->B C Use Simple Aqueous Vehicle (e.g., Saline + Acidifier) B->C Yes D Solubility < Required Dose B->D No E Explore Co-solvents (e.g., PEG400, Propylene Glycol) D->E F Sufficient Solubility? E->F G Use Co-solvent System (e.g., 10% DMSO, 40% PEG400, 50% Saline) F->G Yes H Explore Complex Formulations F->H No I Suspension (Oral) (e.g., 0.5% CMC-Na) H->I J Solubilizing Excipients (e.g., Cyclodextrins) H->J

Caption: Decision tree for selecting an appropriate in vivo formulation vehicle.

Recommended Vehicle Compositions

The following table summarizes potential vehicle compositions for oral (PO) and intravenous (IV) administration. Always test the physical stability of the final formulation before administration.

Vehicle NameCompositionRouteRationale & Comments
Acidified Saline 0.9% NaCl, pH adjusted to 3-4 with HClPO, IVFirst choice if solubility permits. The acidic pH will keep the weakly basic compound in its ionized, soluble form. Ensure final pH is tolerable for the administration route.
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC-Na), 0.1% Tween 80 in waterPOFor poorly soluble compounds. Particle size reduction (micronization) can improve dissolution.[20][21] Not suitable for IV.
Co-solvent System 10% DMSO, 40% PEG 400, 50% WaterPO, IVA common vehicle for solubilizing lipophilic compounds.[17] Note that DMSO and PEG 400 can have their own physiological effects and should be used with a vehicle control group.[18]
Cyclodextrin Solution 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in waterPO, IVCyclodextrins form inclusion complexes with poorly soluble drugs, increasing their apparent aqueous solubility.[22][21]
Protocol: Preparation of an Oral Suspension

Objective: To prepare a homogenous and dose-accurate suspension for oral gavage studies.

Materials:

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (micronized, if possible)

  • 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na) in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Methodology:

  • Vehicle Preparation: Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na powder to water while stirring continuously until fully dissolved.

  • Weighing: Calculate and weigh the amount of compound needed for the entire study batch.

  • Wetting: Place the compound in a mortar. Add a small volume of the CMC vehicle to create a thick, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30-60 minutes before dosing to ensure homogeneity. Continue to stir throughout the dosing procedure to prevent settling.

  • QC Check: Visually inspect for uniformity. For formal studies, withdraw a sample to verify dose concentration via HPLC.

Analytical Characterization

All formulations should be characterized to ensure the concentration and purity of the active compound. The primary tool for this is High-Performance Liquid Chromatography (HPLC). Pyrazole derivatives are typically characterized using a combination of NMR, IR, and mass spectrometry to confirm their structure and purity.[23][24]

Recommended HPLC-UV Method Parameters (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm (or lambda max of the compound)

  • Injection Volume: 10 µL

Conclusion

The successful formulation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine for preclinical research hinges on a rational, data-driven approach. As a predicted weak base, its pH-dependent solubility is the most critical parameter to address. By conducting the systematic preformulation studies outlined in this guide, researchers can develop robust and reproducible formulations for both in vitro and in vivo experiments, thereby ensuring the generation of high-quality, reliable data in the drug discovery process.

References

  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
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Method

Application Notes and Protocols for the Safe Handling and Storage of CAS 514816-08-1 (N-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine)

Foreword: A Precautionary Approach to a Novel Compound The compound identified by CAS Number 514816-08-1, N-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine, is a research chemical for which comprehensive toxicolo...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Precautionary Approach to a Novel Compound

The compound identified by CAS Number 514816-08-1, N-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine, is a research chemical for which comprehensive toxicological and safety data are not publicly available. In the absence of established safety profiles, this guide is founded on the precautionary principle . All protocols and recommendations are based on a synthesis of best practices for handling uncharacterized substances and a hazard assessment derived from the compound's constituent chemical moieties: a substituted pyrazole and a tertiary amine.[1][2] Researchers must treat this compound as potentially hazardous until empirical data prove otherwise.[3][4]

This document is intended to empower researchers, scientists, and drug development professionals with a robust framework for minimizing exposure and mitigating risks during the handling, storage, and disposal of this compound.

Structural Hazard Assessment

The core of our safety protocol is an understanding of the potential risks inherent in the molecule's structure.

  • Pyrazole Moiety: The pyrazole ring is a common scaffold in medicinal chemistry and is known to be biologically active.[5] The parent compound, pyrazole, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6] Animal studies on pyrazole have indicated potential for hepatotoxicity (liver damage) and teratogenicity (harm to fetal development).[6][7] While the toxicological properties of this specific substituted pyrazole are unknown, it is prudent to assume it may share some of these hazardous characteristics.

  • Tertiary Amine Functionality: Amines as a chemical class can be irritants to the skin, eyes, and respiratory system.[8] They are weak bases and can react exothermically with acids.[9] Some amines can be absorbed through the skin and may cause allergic reactions.[10] Their volatility can also present an inhalation hazard.[8]

Assumed Hazard and Safety Profile

For the purpose of establishing safe handling protocols, all personnel must operate under the assumptions outlined in the following table.

ParameterAssumed Profile & Rationale
Physical State Solid (powder/crystalline). Potential for aerosolization and dust inhalation.
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Harmful/Toxic. Based on pyrazole parent compound toxicity.[6] Avoid all routes of exposure.
Skin Corrosion/Irritation Assumed Irritant. Common property of both pyrazoles and amines.[6][10]
Eye Damage/Irritation Assumed Serious Irritant. Common property of both pyrazoles and amines.[6][8]
Carcinogenicity/Mutagenicity Data Not Available. Treat as a potential carcinogen/mutagen as a precautionary measure.
Reproductive Toxicity Assumed Potential Teratogen. Based on animal data for the parent pyrazole scaffold.[7]
Reactivity Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong acids.[9]
Mandatory Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the primary goal. This is achieved through a combination of engineering controls and a mandatory PPE regimen.[11][12]

4.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of CAS 514816-08-1, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a verified face velocity.[13]

  • Safety Stations: An operational and easily accessible safety shower and eyewash station are required in the immediate vicinity of the work area.[12]

  • Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.[14]

4.2. Personal Protective Equipment (PPE) The following table details the minimum required PPE.

Body AreaEquipment SpecificationRationale
Eyes/Face ANSI Z87.1-compliant safety goggles and a full-face shield.[15]Protects against splashes to the eyes and face during solution preparation and transfers.
Hands Double-gloving with nitrile gloves.Provides robust protection against incidental contact. For prolonged contact or when using solvents, consult a glove compatibility chart and select appropriate gloves (e.g., neoprene).[4] Change gloves immediately if contamination is suspected.[14]
Body Flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from spills and contamination.[11]
Feet Closed-toe, non-perforated shoes.Prevents injury from spills or dropped items.[13]
Experimental Protocols: Safe Handling Workflows

Adherence to standardized, step-by-step protocols is critical for ensuring safety and experimental reproducibility.

5.1. Protocol for Weighing and Aliquoting Solid Compound

  • Preparation: Don all required PPE. Decontaminate the work surface inside the chemical fume hood. Line the surface with an absorbent bench pad.[14]

  • Equipment Setup: Place an analytical balance inside the fume hood. Use anti-static tools if the powder is fine and prone to dispersal.[14]

  • Tare Container: Place a clean, appropriately labeled receiving vial on the balance and tare the weight.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of CAS 514816-08-1 from the stock container to the tared vial. Perform this action slowly to minimize dust generation. Keep the stock container opening away from your breathing zone.

  • Seal and Clean: Securely cap both the stock container and the new aliquot vial. Wipe the exterior of both containers and the spatula with a solvent-dampened cloth (e.g., 70% ethanol), and dispose of the cloth in the designated solid hazardous waste container.

  • Finalize: Record the new weight and relevant details in the laboratory notebook.

5.2. Protocol for Preparation of Stock Solutions

  • Preparation: In a chemical fume hood, ensure all required materials are present: the weighed aliquot of the compound, the chosen solvent, volumetric flasks, and pipettes.

  • Solvent Addition: Add a portion of the desired solvent (e.g., DMSO, ethanol) to the vial containing the pre-weighed solid. Cap the vial and vortex or sonicate until the solid is fully dissolved.

  • Transfer and Dilution: Carefully transfer the resulting concentrated solution to an appropriately sized and labeled volumetric flask. Rinse the original vial multiple times with fresh solvent, adding each rinse to the volumetric flask to ensure a complete quantitative transfer.

  • Final Volume: Add solvent to the volumetric flask until the meniscus reaches the calibration mark. Cap and invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the final stock solution to a clearly labeled storage vessel (e.g., amber glass vial with a PTFE-lined cap). The label must include the compound name, CAS number, concentration, solvent, preparation date, and your initials.[16]

Visualization of Safety Workflows

Precautionary Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling CAS 514816-08-1.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Assume Hazardous) Gather_PPE 2. Assemble All Required PPE Risk_Assessment->Gather_PPE Prep_Hood 3. Prepare Fume Hood (Decontaminate & Line) Gather_PPE->Prep_Hood Weighing 4. Weigh Solid Compound (Inside Hood) Prep_Hood->Weighing Solubilization 5. Prepare Solution (Inside Hood) Weighing->Solubilization Storage 6. Store Securely (Labeled, Segregated) Solubilization->Storage Decontamination 7. Decontaminate Workspace & Equipment Storage->Decontamination Waste_Disposal 8. Dispose of Waste (Follow Regulations) Decontamination->Waste_Disposal

Caption: A logical workflow for handling CAS 514816-08-1.

Decision Tree for Spill Response

G Spill Spill Occurs Location Is spill contained within the fume hood? Spill->Location Minor_Spill Minor Spill Protocol Location->Minor_Spill Yes Major_Spill Major Spill Protocol Location->Major_Spill No Contain 1. Contain with absorbent material Minor_Spill->Contain Clean 2. Clean area with appropriate solvent Contain->Clean Dispose_Spill 3. Dispose of all materials as hazardous waste Clean->Dispose_Spill Alert 1. Alert personnel & evacuate area Major_Spill->Alert Notify 2. Notify Lab Supervisor & EH&S Alert->Notify Secure 3. Secure area, prevent entry Notify->Secure

Caption: Decision-making process for spill response.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.[16]

  • General Conditions: Store CAS 514816-08-1 in a cool, dry, dark, and well-ventilated area.[15]

  • Container: The compound should be kept in a tightly sealed container, clearly and durably labeled.[17] For light-sensitive materials, an amber vial or opaque secondary container is recommended.[16]

  • Segregation: Store this compound away from incompatible materials, particularly strong acids and oxidizing agents.[16]

  • Security: If possible, store in a locked cabinet or a location with controlled access.

  • Solutions: Solutions of the compound should be stored under similar conditions. If stored at low temperatures (refrigerated or frozen), allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Emergency Procedures

Be prepared for accidents before they happen.[11][12]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

Waste Disposal

All waste materials contaminated with CAS 514816-08-1 must be treated as hazardous waste.

  • Segregation: Collect all waste (solid powder, contaminated PPE, solutions, empty containers) in separate, clearly labeled, and sealed hazardous waste containers.[13]

  • Labeling: The waste container label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.[19] Do not pour any waste down the drain.[18]

References

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • Wayne State University. (n.d.). Acutely Toxic Chemicals SOP. Retrieved from [Link]

  • Purdue University EHS. (n.d.). Unknown Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • University of Pittsburgh. (2023). Guidelines for the Safe Handling of Unknown Chemicals. Retrieved from [Link]

  • Haz-Map. (n.d.). Pyrazole - Hazardous Agents. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Today's Clinical Lab. (2023). 5 Steps to Ensure Safety and Compliance in Chemical Procurement. Retrieved from [Link]

  • Yueyang Chem. (2025). What are the safety precautions when handling organic amine mixtures?. Retrieved from [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Amine. Retrieved from [Link]

  • RPS Group. (n.d.). Hazard Watch: Amines in the workplace. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine[1][]. Our goal is to...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine[1][]. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges encountered during this synthesis, thereby improving your yield and purity. This guide is structured to address specific issues in a question-and-answer format, covering the entire synthetic workflow from the starting materials to the final product.

Overview of the Synthetic Pathway

The synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is typically achieved in a two-step sequence:

  • Vilsmeier-Haack Formylation: The synthesis begins with the formylation of 1,3,5-trimethylpyrazole at the C4 position to yield the key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3][4].

  • Reductive Amination: The resulting aldehyde undergoes reductive amination with methylamine. This transformation converts the carbonyl group into the desired N-methylaminomethyl substituent, yielding the final product[5][6].

The following diagram illustrates the overall synthetic workflow:

synthesis_workflow start 1,3,5-Trimethylpyrazole aldehyde 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde start->aldehyde Vilsmeier-Haack Formylation (POCl₃, DMF) amine N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine aldehyde->amine Reductive Amination (Methylamine, Reducing Agent)

Caption: Overall synthetic workflow.

Part 1: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles. However, its success is highly dependent on careful control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). This reaction is exothermic and must be conducted under anhydrous conditions to prevent the decomposition of the reagent[3].

Q2: What are the primary safety concerns with this reaction?

A2: The reagents are hazardous. Phosphorus oxychloride is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The work-up, which often involves quenching with ice, should be performed slowly and cautiously to manage the exothermic reaction[3].

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate[3].

Troubleshooting Guide: Vilsmeier-Haack Formylation
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Aldehyde 1. Decomposition of Vilsmeier Reagent: Presence of moisture during reagent formation or the reaction itself.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF[3].
2. Insufficient Reagent Stoichiometry: Not enough Vilsmeier reagent to drive the reaction to completion.2. An excess of both DMF and POCl₃ is often required. A 5-fold excess of DMF and a 2-fold excess of POCl₃ relative to the pyrazole substrate has been shown to improve yields[7].
3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.3. While the Vilsmeier reagent is prepared at 0°C, the formylation of the pyrazole may require heating. Temperatures around 120°C have been reported to be effective[7]. Monitor the reaction by TLC to find the optimal temperature.
4. Ineffective Work-up: The product may be lost during the work-up and extraction process.4. The formylated pyrazole might have some water solubility. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction into the organic layer. Perform multiple extractions[3].
Formation of Multiple Byproducts 1. Side Reactions of the Pyrazole Ring: The electron-rich nature of the pyrazole can lead to other electrophilic substitution reactions if the Vilsmeier reagent is not formed correctly or if other electrophiles are present.1. Ensure the Vilsmeier reagent is pre-formed before the addition of the pyrazole substrate. Maintain a low temperature during the addition of the pyrazole to the reagent to control reactivity[3].
2. Decomposition of Starting Material or Product: Prolonged heating or harsh work-up conditions can lead to degradation.2. Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. Use a gentle work-up procedure, such as quenching with ice and neutralizing with a saturated sodium bicarbonate solution[8].
Troubleshooting Workflow: Vilsmeier-Haack Formylation

vilsmeier_troubleshooting start Low Yield of Aldehyde check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->start No, Replace Reagents optimize_stoichiometry Optimize Stoichiometry (Excess DMF/POCl₃) reagents_ok->optimize_stoichiometry Yes increase_temp Increase Reaction Temperature optimize_stoichiometry->increase_temp check_workup Review Work-up Procedure increase_temp->check_workup workup_ok Work-up Gentle? check_workup->workup_ok modify_workup Modify Work-up (e.g., use brine) workup_ok->modify_workup No success Improved Yield workup_ok->success Yes modify_workup->success

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Part 2: Troubleshooting the Reductive Amination

Reductive amination is a robust method for amine synthesis, but achieving high yields requires careful selection of the reducing agent and optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I use?

A1: Several reducing agents are suitable for this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often the first choice. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under slightly acidic conditions. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde, so the imine formation should be complete before its addition[9].

Q2: How can I ensure complete imine formation before reduction?

A2: Imine formation is an equilibrium process. To drive the equilibrium towards the imine, you can remove the water formed during the reaction. This can be done by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or by using a solvent that allows for azeotropic removal of water[9][10]. Stirring the aldehyde and amine together for a period before adding the reducing agent also helps[10].

Q3: What is the optimal pH for the reaction?

A3: The reaction is typically carried out under neutral to weakly acidic conditions. A slightly acidic medium can catalyze imine formation. However, if the pH is too low, the amine will be protonated and become non-nucleophilic[11]. If using an amine salt (e.g., methylamine hydrochloride), a non-nucleophilic base like triethylamine should be added to liberate the free amine[10].

Troubleshooting Guide: Reductive Amination
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Amine 1. Incomplete Imine Formation: The equilibrium between the aldehyde and imine favors the starting materials.1. Increase the reaction time for imine formation before adding the reducing agent. Consider adding a dehydrating agent like anhydrous MgSO₄[10].
2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage.2. Use a fresh bottle of the reducing agent. Store hydride reagents under anhydrous conditions.
3. Incorrect pH: The pH of the reaction mixture is either too acidic or too basic.3. If starting with an amine salt, add a base to free the amine. A small amount of acetic acid can be added to catalyze imine formation, especially when using NaBH₃CN[12].
Formation of Alcohol Byproduct 1. Reduction of the Aldehyde: The reducing agent is reducing the starting aldehyde before it can form the imine.1. This is common when using strong reducing agents like NaBH₄. Switch to a milder reagent like NaBH(OAc)₃, which is less likely to reduce the aldehyde[12]. Alternatively, ensure complete imine formation before adding NaBH₄.
Over-alkylation (Formation of Tertiary Amine) 1. Reaction of the Product Amine with the Aldehyde: The newly formed secondary amine can react with another molecule of the aldehyde.1. Use a controlled stoichiometry of the reactants. Using a slight excess of the primary amine can sometimes suppress this side reaction. Milder reducing agents and controlled reaction times can also help[10][13].
Difficulty in Purifying the Product 1. Product Streaking on TLC/Column: The basic nature of the amine can cause it to interact strongly with the silica gel.1. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent during column chromatography to improve the peak shape and separation[10].
2. Handling the Oily Product: The free base of the product may be an oil, which can be difficult to handle and purify.2. Consider converting the purified free base to a stable salt (e.g., hydrochloride or oxalate) for easier handling, storage, and characterization. This is done by treating a solution of the amine with the corresponding acid[10][14].
Troubleshooting Workflow: Reductive Amination

reductive_amination_troubleshooting start Low Yield of Amine check_imine Monitor Imine Formation (TLC/NMR) start->check_imine imine_ok Imine Formed? check_imine->imine_ok improve_imine Improve Imine Formation (Add dehydrating agent, adjust pH) imine_ok->improve_imine No check_reductant Check Reducing Agent Activity imine_ok->check_reductant Yes improve_imine->check_reductant reductant_ok Reductant Active? check_reductant->reductant_ok replace_reductant Use Fresh Reducing Agent reductant_ok->replace_reductant No optimize_conditions Optimize Reaction Conditions (Solvent, Temp.) reductant_ok->optimize_conditions Yes replace_reductant->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions.

Protocol 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (5.0 eq). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1,3,5-trimethylpyrazole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-120°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reductive Amination of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
  • Imine Formation: In a round-bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE) or methanol.

  • Add a solution of methylamine (1.2-1.5 eq, e.g., as a solution in THF or ethanol). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to control any potential exotherm.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent system such as dichloromethane/methanol with 0.5% triethylamine.

References

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-155.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-13.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 523.
  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • Journal of Organic Chemistry. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

  • ACS Omega. (2023). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • PubMed. (2002). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS 514816-08-1 N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues with N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in buffers

Welcome to the dedicated technical support guide for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and over...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of this compound's limited aqueous solubility. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental properties of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine and the chemical principles governing its solubility.

Q1: What are the key structural and physicochemical properties of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine?

A1: Understanding the molecule's structure is the first step in troubleshooting. The compound consists of a substituted pyrazole ring, which is relatively hydrophobic, and a secondary amine group, which is basic and ionizable.

Table 1: Physicochemical Properties of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

PropertyValueSource
Chemical Structure Chemical structure of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine[1]
Molecular Formula C₈H₁₅N₃[1]
Molecular Weight 153.22 g/mol [1]
Predicted pKa ~9.5 - 10.5Based on typical values for secondary aliphatic amines.[2][3]
Predicted LogP ~0.4[1]

The crucial feature is the secondary amine, which acts as a weak base.[3] Its pKa value indicates the pH at which the compound is 50% in its ionized (protonated) form and 50% in its non-ionized (free base) form.[4]

Q2: Why do I see my compound precipitating when I add it to a standard phosphate-buffered saline (PBS) at pH 7.4?

A2: This is the most common issue encountered and is directly related to the compound's pKa. The relationship between pH, pKa, and the ionization state of a weak base is described by the Henderson-Hasselbalch equation .[5][6][7]

  • At acidic pH (pH < pKa): The buffer has an excess of protons (H⁺). These protons are accepted by the amine group, forming the protonated, cationic form of the molecule (an alkylammonium ion). This charged species is significantly more water-soluble.[8][9]

  • At neutral or alkaline pH (pH > pKa): Protons are scarce. The compound exists predominantly in its neutral, non-ionized "free base" form. This form is less polar and, due to the hydrophobic pyrazole ring, has very poor aqueous solubility, causing it to precipitate out of solution.[10][11][12][13]

At pH 7.4, which is well below the predicted pKa of ~10, the compound should theoretically be mostly in its soluble, protonated form. However, if you are adding a stock solution prepared in an organic solvent (like DMSO) to the buffer, localized concentration effects can cause the compound to crash out before it can be adequately protonated and solvated by the buffer.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides actionable protocols to overcome solubility challenges. The optimal strategy will depend on the specific requirements and constraints of your experiment.

G start Start: Compound Precipitates in Aqueous Buffer q1 Is pH modification compatible with your assay? start->q1 ph_path Strategy 1: pH Adjustment (See Protocol 1) q1->ph_path YES q2 Is a small amount of an organic solvent acceptable? q1->q2 NO ph_yes YES ph_no NO cosolvent_path Strategy 2: Co-Solvent System (See Protocol 2) q2->cosolvent_path YES cyclo_path Strategy 3: Cyclodextrin Complexation (See Protocol 3) q2->cyclo_path NO cosolvent_yes YES cosolvent_no NO

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: My assay is tolerant to pH changes. How do I use pH to keep my compound in solution?

A3: Leveraging the compound's basicity is the most direct way to enhance its aqueous solubility. The goal is to ensure the pH of the final solution is at least 2 units below the compound's pKa, which forces the equilibrium almost entirely to the soluble, protonated form.

  • Buffer Selection: Choose a buffer system with a pKa value close to your desired final pH to ensure adequate buffering capacity.

    Table 2: Recommended Acidic Buffer Systems

    Buffer SystemUseful pH RangeNotes
    Citrate Buffer 3.0 - 6.2Commonly used, good biocompatibility.
    Acetate Buffer 3.6 - 5.6Volatile, can be removed by lyophilization.
    MES Buffer 5.5 - 6.7Good's buffer, minimal interaction with metals.
  • Method A: Direct Dissolution in Acidic Buffer

    • Weigh the solid N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

    • Add a small volume of your chosen acidic buffer (e.g., 50 mM Sodium Citrate, pH 4.0).

    • Vortex or sonicate the mixture until the solid is fully dissolved. This may take several minutes. The protonation process that enables dissolution is not instantaneous.

    • Once dissolved, you can adjust the volume with the same buffer to reach your final target concentration.

  • Method B: "pH Shift" from an Acidic Stock

    • Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in a dilute acid, such as 10 mM HCl.

    • For your experiment, add a small aliquot of this acidic stock to your final experimental buffer (e.g., PBS pH 7.4).

    • Crucially: Ensure the final pH of the solution after adding the stock is still within the acceptable range for your assay. The buffering capacity of your final medium must be sufficient to absorb the added acid without a drastic pH drop.

Trustworthiness Check: After preparation, visually inspect the solution against a dark background for any signs of Tyndall effect (light scattering), which would indicate a colloidal suspension rather than a true solution. For critical applications, filter the solution through a 0.22 µm syringe filter; a significant loss of compound concentration post-filtration indicates that it was not fully dissolved.

Q4: My assay is sensitive to pH, or pH adjustment alone is insufficient. How can I use co-solvents?

A4: When pH modification is not an option, using a water-miscible organic co-solvent is a common and effective strategy.[14][15][16] Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[17]

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system.

    Table 3: Common Co-solvents for Biological Assays

    Co-solventTypical Final Conc.AdvantagesPotential Issues
    DMSO < 0.5%Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5%; may interfere with some enzymatic assays.
    Ethanol < 1%Biocompatible at low concentrations; volatile.Can cause protein denaturation at higher concentrations.
    PEG 400 1-5%Low toxicity, often used in formulations.[17]Can increase solution viscosity.
    Propylene Glycol 1-5%Common pharmaceutical excipient.[14][15]Can interfere with some cell-based assays.
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of your compound in 100% of your chosen co-solvent (e.g., 50 mM in DMSO). Ensure it is fully dissolved.

    • Store this stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).

  • Dilution into Final Buffer:

    • Perform serial dilutions of your stock solution in the co-solvent if necessary to achieve intermediate concentrations.

    • To prepare your final working solution, add the stock solution to your aqueous buffer while vortexing vigorously. It is critical to add the small volume of organic stock to the large volume of aqueous buffer, and not the other way around. This promotes rapid mixing and minimizes localized high concentrations that can lead to precipitation.

    • This method results in what is known as "kinetic solubility," where the compound may remain in a supersaturated state for a period sufficient for the experiment.[18] Be aware that such solutions may precipitate over time.

Trustworthiness Check: Always prepare the final working solutions fresh before each experiment. Include a "vehicle control" in your experiments, which consists of the final buffer with the same final concentration of the co-solvent but without the compound, to account for any effects of the co-solvent itself.

Q5: My system cannot tolerate any organic solvents. Is there another option?

A5: Yes. For systems that are intolerant to both pH changes and organic solvents, cyclodextrins offer an elegant solution.[] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar part of a guest molecule—in this case, the trimethyl-pyrazole ring—forming an inclusion complex that has greatly enhanced aqueous solubility.[20][21][22]

G compound Hydrophobic Pyrazole Core Soluble Amine Group cyclodextrin Hydrophilic Exterior Hydrophobic Cavity compound:f0->cyclodextrin:int Encapsulation complex Soluble Inclusion Complex cyclodextrin->complex

Caption: Encapsulation of the hydrophobic moiety by a cyclodextrin.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the first choice due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[21]

    Table 4: Common Cyclodextrins for Solubility Enhancement

    CyclodextrinCavity SizeKey Feature
    α-Cyclodextrin SmallSuitable for small, linear molecules.
    β-Cyclodextrin MediumGood fit for many aromatic compounds; limited water solubility.[]
    γ-Cyclodextrin LargeFor larger guest molecules.
    HP-β-CD MediumHigh water solubility, widely used in formulations.[21]
  • Complex Preparation (Kneading Method):

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).

    • Weigh your compound and place it in a glass mortar.

    • Add a small amount of the HP-β-CD solution to the solid compound, just enough to create a paste.

    • Knead the paste thoroughly with a pestle for 15-30 minutes. This intimate mixing facilitates the entry of the drug molecule into the cyclodextrin cavity.

    • Gradually add more of the HP-β-CD solution or your final aqueous buffer while continuing to mix, until the desired final volume and concentration are reached and the solution is clear.

    • The resulting solution can then be sterile-filtered if necessary.

Trustworthiness Check: The formation of an inclusion complex can be confirmed by analytical techniques such as NMR spectroscopy (observing chemical shifts of the guest molecule's protons) or by performing a phase solubility study, where the solubility of the compound is measured against increasing concentrations of the cyclodextrin. A linear increase in solubility is indicative of complex formation.[22]

References

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045–2076.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: An updated review.
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230.
  • Khan Academy. (n.d.). pH and solubility. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 331-337.
  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Patel, M. R., et al. (2021). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-protocol, 11(12), e4058.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Borade, M. (2017). solubility enhancement and cosolvency. Slideshare. Available at: [Link]

  • askIITians. (n.d.). How does pH affect solubility? Available at: [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility?? r/Mcat. Available at: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Adel, M. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(4), 1-10.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemical Analysis, 5(2), 41-48.
  • Contract Pharma. (2017). Optimizing Drug Solubility. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Solubility of Amines. Available at: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]

  • Elder, D. P. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 14(2), 28-35.
  • chem.ucla.edu. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Mohammed, A. N., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1876.
  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252-3276.
  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • LibreTexts Chemistry. (2024). Structure and Properties of Amines. Available at: [Link]

  • SlidePlayer. (n.d.). Amine compounds. Available at: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges and unexpected side reactions during their e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges and unexpected side reactions during their experiments. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors. This resource is structured in a flexible question-and-answer format to directly address the complex issues that can arise in this versatile area of heterocyclic chemistry.

Section 1: The Classic Challenge—Regioselectivity in Knorr Pyrazole Synthesis

The condensation of a 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis. However, when using unsymmetrical dicarbonyls, the formation of regioisomers is a frequent and significant challenge, impacting yield and purification efforts.

Question 1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine is giving me a nearly 1:1 mixture of regioisomers. What factors are at play, and how can I control the selectivity?

Answer: This is one of the most common issues in pyrazole synthesis. The formation of two regioisomers occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl compound has two electrophilic carbonyl carbons. The nucleophilic attack can initiate at either carbonyl, leading to two different product pathways.[1]

The outcome is a delicate balance of several factors:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. An electron-withdrawing group (like a trifluoromethyl group) on the dicarbonyl will activate the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Steric Effects: The steric hindrance around each carbonyl group and on the hydrazine substituent. A bulky group on the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl.

  • Reaction Conditions: This is often the most critical and tunable parameter. Solvent, pH, and temperature can dramatically shift the isomeric ratio.

Troubleshooting Strategies:

  • Solvent Optimization: The choice of solvent can profoundly influence regioselectivity. Standard solvents like ethanol often give poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the preference for one isomer.[3] This is attributed to their ability to form specific hydrogen bonds that can differentiate the reactivity of the two carbonyl groups.

    1,3-Dicarbonyl ReactantHydrazine ReactantSolventRegioisomeric Ratio (A:B)Reference
    1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineEthanol (EtOH)1 : 1.1[4]
    1,1,1-trifluoro-2,4-pentanedioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)1 : 14[4]
    1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineHexafluoroisopropanol (HFIP)> 1 : 50[4]
  • pH Control: Acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens and the nature of the dicarbonyl (enol vs. keto form), thereby influencing the site of initial attack. For instance, in acidic conditions, the more basic nitrogen of the hydrazine is protonated, leaving the less basic nitrogen to act as the primary nucleophile. Experimenting with catalytic amounts of acetic acid versus a base like piperidine can be a starting point.

Section 2: Unexpected Intermediates and Reaction Pathways

Recent studies have revealed that even the well-established Knorr synthesis can proceed through unexpectedly complex pathways, involving previously unreported intermediates and autocatalysis.[5][6]

Question 2: My reaction kinetics are not following a simple first or second-order model, and I'm seeing an unknown intermediate by LC-MS. What could be happening?

Answer: While the classical mechanism for the Knorr synthesis involves a linear progression through a hemiaminal and a hydrazone intermediate, recent research using transient flow methodology has uncovered more complex reaction networks.[5][6] These can include:

  • Autocatalysis: The pyrazole product itself can, in some cases, act as a catalyst, accelerating the reaction as it is formed. This leads to non-linear reaction kinetics that can be mistaken for an induction period.

  • Di-addition Intermediate: An unexpected intermediate resulting from the addition of two molecules of hydrazine to one molecule of the dicarbonyl compound has been identified.[5] The formation of this species is influenced by steric factors and reactant stoichiometry.

    Caption: Formation of a di-addition intermediate.

Troubleshooting Strategies:

  • Vary Reactant Stoichiometry: The formation of the di-addition intermediate is dependent on the concentration of hydrazine. Altering the initial ratio of hydrazine to dicarbonyl can suppress this alternative pathway and may also influence the regioselectivity of the reaction.

  • Monitor by In-situ Techniques: Techniques like flow chemistry coupled with real-time analytics (e.g., IR or MS) can help to identify and characterize transient intermediates that may not be observable in traditional batch reactions.[5]

Section 3: Ring Stability and Unwanted Rearrangements

While the pyrazole ring is generally robust, certain conditions can lead to unexpected ring-opening or rearrangement reactions, yielding complex side products.

Question 3: I'm performing a reaction on a pre-formed pyrazole under strongly basic conditions and losing my desired product to an unidentifiable mixture. Could the pyrazole ring be opening?

Answer: Yes, while the pyrazole ring is aromatic and generally stable, it is not completely inert. In the presence of a strong base, deprotonation can occur at the C3 position, which can lead to ring opening.[7][8] This is particularly a concern for pyrazoles with electron-withdrawing groups that increase the acidity of the ring protons.

Caption: Base-mediated pyrazole ring opening.

Troubleshooting Strategies:

  • Use a Milder Base: If possible, switch to a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or a carbonate base, and use the minimum necessary temperature to achieve the desired transformation without inducing ring opening.

  • Protect the Ring: If C3 deprotonation is the issue, consider strategies to temporarily protect this position if the overall synthetic route allows.

  • Alternative Synthetic Routes: In some cases, it may be more efficient to introduce the desired functionality before the pyrazole ring formation rather than modifying the heterocycle late-stage under harsh conditions.

Question 4: I'm attempting a reaction that generates a nitrene on the pyrazole ring and observing a completely unexpected rearranged product. What kind of rearrangement could be occurring?

Answer: The in-situ generation of highly reactive species like nitrenes on a pyrazole ring can trigger complex and unusual rearrangements. One documented case involves the thermolysis of an azido-substituted pyrazole, which was expected to form a fused furoxan ring. Instead, it underwent a surprising transformation involving a coarctate ring-opening/recyclization cascade.[3][9] This resulted in the formal oxidation of a remote methyl group and reduction of the azide to an amine, all without external oxidants or reductants.[3][9]

Such rearrangements highlight that even stable aromatic rings can become reactive under conditions that generate high-energy intermediates.

Troubleshooting Strategies:

  • Mechanistic Investigation: When unexpected rearrangements occur, it is crucial to attempt to isolate any intermediates and use computational chemistry to explore plausible reaction pathways. This can provide insight into the driving forces of the rearrangement.

  • Modify the Reactive Intermediate: If possible, altering the method of generating the reactive intermediate (e.g., using a different precursor for the nitrene) may open up alternative reaction channels and avoid the undesired rearrangement.

Section 4: Purification and Isolation Challenges

Even when the desired pyrazole is the major product, purification can be a significant hurdle, especially when dealing with regioisomers or persistent side products.

Question 5: My two pyrazole regioisomers are inseparable by standard silica gel chromatography. What are my options?

Answer: Separating regioisomers with very similar polarities is a common and frustrating problem. Here are several advanced strategies to consider:

  • Acid-Base Extraction/Crystallization: Pyrazoles are basic and can be protonated to form salts. By dissolving the crude mixture in an organic solvent and treating it with an acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid), you can form pyrazolium salts.[10] These salts often have very different crystallization properties from the free bases and from each other, potentially allowing for selective crystallization of one isomer.

    Protocol 1: Purification via Acid Salt Crystallization [10]

    • Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).

    • Add at least one equivalent of a suitable acid (e.g., ortho-phosphoric acid or hydrochloric acid).

    • Stir the solution, optionally cooling it, to induce crystallization of the acid addition salt of one of the isomers.

    • Isolate the crystalline salt by filtration.

    • To recover the free pyrazole, dissolve the salt in water, neutralize with a base (e.g., NaOH or NaHCO₃), and extract the product with an organic solvent.

  • Advanced Chromatographic Techniques:

    • Reversed-Phase HPLC: If normal-phase chromatography fails, reversed-phase (RP-HPLC) often provides a different selectivity profile that may resolve the isomers.[2][11]

    • Chiral Chromatography: In some instances, even for non-chiral regioisomers, chiral stationary phases have been reported to successfully separate isomers that are inseparable on standard columns.

  • Complexation: Consider the use of metal salts that may selectively coordinate with one of the regioisomers, altering its physical properties and facilitating separation.

Frequently Asked Questions (FAQs)

Q: My reaction mixture is turning dark, and I'm getting a lot of tar-like material. What's the likely cause? A: Dark coloration and polymerization are often due to the decomposition of the hydrazine reagent, especially if you are using phenylhydrazine, which is sensitive to air and light.[4] Ensure you are using fresh, high-purity hydrazine. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition. Excessive heat can also accelerate decomposition, so careful temperature control is essential.

Q: I'm synthesizing a pyrazole from a chalcone (α,β-unsaturated ketone) and hydrazine, but I'm isolating the pyrazoline intermediate. How can I promote aromatization to the pyrazole? A: The reaction of α,β-unsaturated ketones with hydrazines typically forms a pyrazoline, which must then be oxidized to the pyrazole.[12][13] If this oxidation is not occurring, you can add an in-situ oxidizing agent to the reaction mixture. Common and effective oxidants for this purpose include bromine in a suitable solvent or simply heating the pyrazoline intermediate in DMSO in the presence of air (oxygen).[14]

Q: Can the quality of my hydrazine impact the side reactions? A: Absolutely. Impurities in hydrazine or its salts can lead to a host of side reactions.[15] Older hydrazine samples may contain oxidation or decomposition products that can act as catalysts for unwanted pathways or introduce impurities that are difficult to remove. Always use high-purity, and preferably freshly opened, hydrazine for best results.

References

  • Al-Ostoot, F. H., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Gerasimova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PubMed Central. [Link]

  • Gerasimova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • ResearchGate. (2022). Ring opening of pyrazoles and our design strategy A Carbanion-induced...[Link]

  • BenchChem. (2025).
  • IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Link]

  • Slideshare. (2018). Pyrazole. [Link]

  • El-Faham, A., et al. (2020). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • UABDivulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • DOI. (2009). From bicyclic precursors. Annulated pyrazolo[5,1-c][3][7][8]triazoles. [Link]

  • Massarotti, A., et al. (2019). Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • ResearchGate. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. [Link]

  • Scholars Research Library. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • ResearchGate. (2024). Representative examples of pyrazole-fused heterocycles. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • ResearchGate. (2008). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine | Request PDF. [Link]

  • Reddit. (2022). How to separate these regioisomers?[Link]

  • PubMed Central. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

  • Reddit. (2019). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.[Link]

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  • PubMed Central. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • IJCPA. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • R Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • ResearchGate. (2025). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.[Link]

  • PubMed Central. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [Link]

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Optimization

Technical Support Center: Optimizing In-Vitro Dosage of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

From the Senior Application Scientist's Desk: Welcome to the technical guide for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (PubChem CID: 579620).[1] This document serves as a centralized resource for resear...

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical guide for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (PubChem CID: 579620).[1] This document serves as a centralized resource for researchers and drug development professionals initiating in-vitro studies with this novel compound. As this molecule has limited published biological data, this guide is built upon first principles of pharmacology and established best practices to help you design robust experiments, troubleshoot common issues, and confidently determine its optimal effective concentration. Our goal is to provide a logical, self-validating workflow that ensures your results are both accurate and reproducible.

Part 1: Frequently Asked Questions - Initial Experimental Design

This section addresses the most common initial questions when working with a new compound. A well-planned setup is critical to avoid confounding variables and generate reliable data.

Q1: I have received N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. How do I select an initial dose range for my first experiment?

A1: Since no prior activity data is available, you must start with a broad concentration range to capture any potential biological effect. A logarithmic or semi-logarithmic dilution series is standard practice.

  • Recommended Starting Range: Begin with a high concentration of 100 µM and perform a serial dilution down to the low nanomolar or picomolar range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). This wide net is crucial for identifying the potency window without making assumptions.

  • Rationale: This approach minimizes the risk of missing a potent effect that might occur at low concentrations or a weaker effect that only manifests at high concentrations. The goal of this initial screen is to find the "window of activity" to explore in more detail in subsequent experiments.[2]

Q2: What is the recommended solvent, and what precautions should I take with my stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for novel compounds in cellular assays due to its ability to dissolve a wide range of both polar and nonpolar molecules.[3]

  • Stock Solution: Prepare a high-concentration stock solution, typically between 10 mM and 50 mM, in 100% cell culture-grade DMSO. Aliquot this stock into single-use tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Vehicle Control (Critical): The final concentration of DMSO in your cell culture medium should be kept constant across all wells (including untreated controls) and should not exceed a level that impacts cell health, typically ≤0.5%.[4][5] Some sensitive cell lines may even require a final concentration below 0.1%. Always run a "vehicle-only" control (cells treated with the same final concentration of DMSO as your compound-treated wells) to ensure the solvent itself is not causing the observed effects.[4]

Q3: My compound appears to be precipitating when I add it to the culture medium. What does this mean and what should I do?

A3: Compound precipitation is a critical issue that can lead to highly inaccurate and misleading results. It indicates that the compound's aqueous solubility limit has been exceeded.

  • Why It Matters: Once a compound precipitates, its effective concentration in solution is no longer known, making any dose-response data invalid.

  • Troubleshooting:

    • Visual Inspection: Always visually inspect your wells after adding the compound. Look for cloudiness, crystals, or film.

    • Kinetic Solubility Assay: For a more formal assessment, consider performing a kinetic solubility test. This is a high-throughput assay used in early drug discovery where a compound dissolved in DMSO is added to an aqueous buffer, and precipitation is measured, often by light scattering (nephelometry).[6][7] This can give you a quantitative measure of the maximum soluble concentration under your specific assay conditions.

    • Lower the Top Concentration: The most immediate solution is to lower the highest concentration in your dose-response curve to a point below the solubility limit.

Part 2: A Phased Approach to Dosage Optimization

We recommend a two-phase experimental workflow. First, determine the compound's toxicity profile to find the viable concentration window. Second, perform a dose-response analysis within that window to determine its efficacy (e.g., EC50 or IC50).

Phase 1: Determine the Cytotoxicity Profile

Before you can measure a specific biological effect, you must first understand the concentrations at which the compound simply kills the cells. This allows you to separate a desired, targeted effect from non-specific cytotoxicity.

Issue ObservedPossible CauseRecommended Action
High cell death across all concentrations. The compound is highly cytotoxic, or the starting concentration is too high.Expand the dilution series to much lower concentrations (e.g., into the pM range).
No cell death, even at 100 µM. The compound has low cytotoxicity in this cell line and time frame.This is good news. You have a wide window to test for functional effects. You can confidently proceed to Phase 2.
Assay signal is noisy or inconsistent. Inconsistent cell plating, pipetting errors, or assay interference.Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for additions. Check if the compound interferes with the assay chemistry (e.g., colorimetric or fluorescent properties).

Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, LDH is released into the culture medium. Measuring LDH activity in the medium is a reliable indicator of cell death.[8][9]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of the compound starting from 100 µM. Add the compound to the cells. Include "vehicle-only" negative controls and "no-cell" background controls.

  • Positive Control: Add a lysis reagent (often supplied in commercial kits) to a set of control wells 30 minutes before the endpoint to generate a "100% Lysis" maximum signal control.[8]

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Execution: Carefully transfer a small aliquot of the supernatant from each well to a new plate. Add the LDH assay reagent according to the manufacturer's protocol.

  • Data Acquisition: After a short incubation, measure the signal (absorbance or fluorescence) using a plate reader.

  • Analysis: Normalize the data by setting the "vehicle-only" control as 0% cytotoxicity and the "100% Lysis" control as 100% cytotoxicity. Plot the normalized data against the compound concentration and use non-linear regression to calculate the CC50 (50% cytotoxic concentration).

Assay TypePrincipleAdvantagesDisadvantages
MTT / XTT Measures metabolic activity via mitochondrial reductase enzymes.[10][11]Inexpensive, well-established.Compound can interfere with readout; endpoint only.
LDH Release Measures membrane integrity by detecting LDH enzyme released from dead cells.[8][12]Direct measure of cytotoxicity; supernatant can be sampled over time.Less sensitive for early apoptosis; requires supernatant transfer.
ATP-Based (e.g., CellTiter-Glo®) Measures ATP content as an indicator of viable, metabolically active cells.[9][13]Gold standard for sensitivity; fast "add-mix-read" protocol.More expensive; endpoint only.
Real-Time (e.g., RealTime-Glo™) Measures the reduction of a pro-substrate by viable cells over time.[13]Allows continuous monitoring of the same wells; distinguishes cytostatic vs. cytotoxic effects.Requires specialized reagents; signal can change over time.
Phase 2: Designing the Dose-Response Experiment

With the non-toxic concentration range established, you can now design an experiment to quantify the compound's biological effect.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Determine CC50 from Cytotoxicity Assay B Select Top Concentration (e.g., CC50 / 10) A->B Establish Safe Upper Limit C Prepare 8-12 Point Serial Dilution B->C Create Dose Range D Plate Cells & Treat (min. 3 Replicates) C->D E Include Controls: - Vehicle (0% Effect) - Positive (100% Effect) F Incubate & Run Functional Assay D->F G Acquire Raw Data F->G H Normalize Data to Controls G->H Set Baselines I Fit to 4-Parameter Non-Linear Regression H->I y = Bottom + (Top-Bottom)/ (1 + (x/IC50)^HillSlope) J Calculate IC50 / EC50 and Hill Slope I->J Extract Key Parameters

Caption: Workflow for a robust dose-response experiment.

Q: How do I correctly calculate the IC50 or EC50 value? A: The IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) is the concentration at which the compound elicits 50% of its maximal effect. It is a critical measure of a compound's potency.

  • Normalize Data: Convert your raw data to a percentage scale, where your negative/vehicle control represents 0% effect and your positive control or the maximal effect of the compound represents 100%.[14]

  • Plot Data: Plot the % Effect (Y-axis) against the log of the compound concentration (X-axis).

  • Fit a Curve: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, four-parameter logistic (4PL) sigmoidal dose-response curve.[15][16]

  • Determine IC50/EC50: The software will calculate the IC50/EC50 as the concentration that corresponds to the 50% point on the fitted curve.[14][17]

Q: My dose-response curve looks flat or U-shaped. What could be the cause?

A: This is a common issue with several potential causes.

Troubleshooting_Curves start Unexpected Curve Shape? cause1 Flat Curve Possible Causes: - Dose range is incorrect (too high/low) - Compound is inactive in this assay - Compound precipitated start->cause1 cause2 U-Shaped (Hormesis) Possible Causes: - Off-target effects at high concentrations - Cytotoxicity masking the primary effect - Assay artifact start->cause2 cause3 Incomplete Curve Possible Causes: - Top or bottom plateau not reached - Insufficient concentration range start->cause3 solution1 Solution: - Test a much wider concentration range (5-6 logs). - Verify compound solubility in media. - Confirm assay is working with a positive control. cause1:f0->solution1 Investigate solution2 Solution: - Lower the top concentration to stay within  the non-toxic window (see Phase 1). - Investigate mechanism of off-target effect. cause2:f0->solution2 Investigate solution3 Solution: - Extend the concentration range in both directions. - Constrain the Top or Bottom of the curve  to control values during analysis. cause3:f0->solution3 Investigate

Caption: Troubleshooting common dose-response curve artifacts.

Part 3: Advanced Topic - Confirming Cellular Target Engagement

For drug development professionals, demonstrating that a compound produces a functional effect is not enough. It is crucial to provide evidence that the compound physically interacts with its intended protein target within the complex environment of a live cell. This is known as target engagement .[18][19]

Q: My compound has a potent EC50 in my functional assay. How do I prove it's actually binding to my target protein in the cell?

A: Direct measurement of target engagement provides mechanistic confidence and is a key step in validating a compound's mechanism of action.[18][20] Several technologies can achieve this:

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation. Cells are treated with the compound, heated, and the amount of remaining soluble target protein is quantified (e.g., by Western Blot or mass spectrometry). A shift in the melting temperature indicates target engagement.[21]

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay based on Bioluminescence Resonance Energy Transfer (BRET). The target protein is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added to the cells. If your unlabeled compound enters the cell and binds the target, it will displace the tracer, leading to a measurable decrease in the BRET signal. This provides quantitative, real-time evidence of intracellular target binding.[19][22]

Demonstrating target engagement provides critical validation, confirming that the observed phenotypic effect is a direct result of the compound interacting with its intended target.[21]

References

  • Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

  • Title: Target Engagement Source: Selvita URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC - NIH URL: [Link]

  • Title: Target and Pathway Engagement Assays Source: Concept Life Sciences URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]

  • Title: How Do I Perform a Dose-Response Experiment? Source: GraphPad URL: [Link]

  • Title: From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye Source: Promega Connections URL: [Link]

  • Title: Strategies for target and pathway engagement in cellular assays Source: Medicines Discovery Catapult URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]

  • Title: Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Source: ResearchGate URL: [Link]

  • Title: Guidelines for accurate EC50/IC50 estimation Source: PubMed URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

  • Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: NIH URL: [Link]

  • Title: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Source: PubChem URL: [Link]

  • Title: In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: PubMed URL: [Link]

  • Title: Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity evaluation by SRB assay? Source: ResearchGate URL: [Link]

  • Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]

  • Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

  • Title: Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements Source: ResearchGate URL: [Link]

  • Title: Quantitation and Error Measurements in Dose–Response Curves Source: ACS Publications URL: [Link]

Sources

Troubleshooting

stability testing of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in experimental conditions

Welcome to the technical support center for the stability testing of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for establishing the stability profile of this novel pyrazole derivative. The following sections offer a combination of theoretical insights, practical experimental protocols, and answers to frequently asked questions to ensure the integrity and robustness of your stability studies.

Introduction: Understanding the Molecule and the Imperative of Stability Testing

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole with a secondary amine functional group. The stability of such a molecule is a critical quality attribute that can be influenced by various environmental factors including temperature, humidity, light, and pH.[1][2][3][4] Stability testing is a crucial component of the drug development process, providing essential information for determining shelf-life, recommended storage conditions, and ensuring the safety and efficacy of the final drug product.[2][3][5]

The molecular structure, with its tertiary amine within the pyrazole ring and a secondary amine in the side chain, suggests potential susceptibility to oxidation and reactions under acidic or basic conditions. The aromatic nature of the pyrazole ring itself is generally stable but can be prone to degradation under harsh conditions.[6] Therefore, a thorough investigation through forced degradation studies is necessary to identify potential degradation products and establish stability-indicating analytical methods.[7][8][9][10]

Frequently Asked Questions (FAQs)

Here we address common issues and questions that may arise during the stability testing of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Q1: My compound shows significant degradation under accelerated thermal conditions. What are the likely degradation pathways?

A1: For a molecule like N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, thermal degradation could be initiated by several mechanisms. The pyrazole ring itself is generally thermally stable, but the N-methyl and other alkyl substituents could be susceptible to decomposition at elevated temperatures.[11][12] The primary amine side chain could also undergo thermal decomposition. It is crucial to characterize the degradation products using techniques like LC-MS to elucidate the exact pathway.

Q2: I am observing multiple degradation peaks in my HPLC analysis after oxidative stress testing. What could be the cause?

A2: The secondary amine in the side chain is a likely site for oxidation, potentially forming N-oxides or other related impurities. The tertiary amine within the pyrazole ring could also be susceptible to oxidation under strong oxidative conditions. The presence of multiple peaks suggests a complex degradation pathway. Consider using a gradient HPLC method to achieve better separation and identification of these impurities.

Q3: What are the recommended starting conditions for hydrolytic stress testing?

A3: For hydrolytic stress testing, it is recommended to evaluate the stability of the compound across a range of pH values, as mandated by ICH guidelines.[13] Start with 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions at room temperature. If no degradation is observed, the temperature can be elevated (e.g., to 50-60°C) to accelerate degradation.[8] Given that some pyrazole derivatives can be susceptible to hydrolysis at extreme pH, it is important to monitor the reaction closely.[14][15]

Q4: My photostability studies are showing inconsistent results. What could be the reason?

A4: Inconsistent results in photostability testing can arise from several factors. Ensure that the light source and exposure conditions are consistent with ICH Q1B guidelines.[16][17][18] The use of a "dark control" sample, protected from light but stored under the same temperature and humidity, is essential to differentiate between thermal and photolytic degradation.[19][20] Also, consider the physical form of the sample (solid vs. solution) as this can significantly impact photostability.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. These protocols are based on ICH guidelines and are intended as a starting point for your investigations.[13][21][22][23]

Protocol 1: Hydrolytic Degradation

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

Materials:

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • pH meter

  • Heating block or water bath

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For acidic hydrolysis, add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl.

  • For basic hydrolysis, add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M NaOH.

  • For neutral hydrolysis, add a known volume of the stock solution to a volumetric flask and make up the volume with purified water.

  • Prepare a control sample by diluting the stock solution with the initial solvent.

  • Incubate the acidic, basic, and neutral solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Materials:

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Methanol or acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system

Procedure:

  • Prepare a stock solution of the compound in methanol or acetonitrile.

  • Add a known volume of the stock solution to a volumetric flask.

  • Add 3% H₂O₂ solution to the flask and make up the volume with the initial solvent.

  • Prepare a control sample without H₂O₂.

  • Keep the solutions at room temperature and protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC.

Protocol 3: Photolytic Degradation

Objective: To assess the stability of the compound when exposed to light.

Materials:

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (solid and in solution)

  • Photostability chamber compliant with ICH Q1B guidelines (providing both UV and visible light).

  • Quartz cuvettes or other suitable transparent containers.

  • Aluminum foil for dark control.

  • HPLC system.

Procedure:

  • Expose a thin layer of the solid compound to the light source in the photostability chamber.

  • Prepare a solution of the compound in a suitable solvent and place it in a quartz cuvette for exposure.

  • Prepare a "dark control" for both solid and solution samples by wrapping them in aluminum foil and placing them in the same chamber.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At the end of the exposure, analyze the solid and solution samples, along with their dark controls, by HPLC.

Protocol 4: Thermal Degradation

Objective: To evaluate the stability of the solid compound at elevated temperatures.

Materials:

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (solid)

  • Stability ovens set at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Glass vials.

  • HPLC system.

Procedure:

  • Place accurately weighed amounts of the solid compound in glass vials.

  • Store the vials in stability ovens at the specified temperatures.

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8 weeks).

  • Dissolve the samples in a suitable solvent and analyze by HPLC.

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HClRoom Temp & 60°CUp to 24 hours
Base Hydrolysis0.1 M NaOHRoom Temp & 60°CUp to 24 hours
Neutral HydrolysisPurified WaterRoom Temp & 60°CUp to 24 hours
Oxidation3% H₂O₂Room TempUp to 24 hours
Photolysis (Solid)ICH Q1B compliantAmbientAs per ICH Q1B
Photolysis (Solution)ICH Q1B compliantAmbientAs per ICH Q1B
Thermal (Solid)Oven40°C, 60°C, 80°CUp to 8 weeks

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output DrugSubstance N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine StockSolution Stock Solution (1 mg/mL) DrugSubstance->StockSolution Photo Photolysis (ICH Q1B) DrugSubstance->Photo Thermal Thermal (Solid State) DrugSubstance->Thermal Acid Acid Hydrolysis (0.1M HCl) StockSolution->Acid Base Base Hydrolysis (0.1M NaOH) StockSolution->Base Oxidation Oxidation (3% H2O2) StockSolution->Oxidation HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Report Stability Report: - Degradation Profile - Pathway Elucidation - Method Validation LCMS->Report

Caption: Workflow for forced degradation studies.

Potential Degradation Pathway

Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_photolysis Photolysis Parent N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine N_Oxide N-Oxide (Side Chain) Parent->N_Oxide H2O2 Pyrazole_N_Oxide Pyrazole N-Oxide Parent->Pyrazole_N_Oxide H2O2 (strong) Ring_Cleavage Pyrazole Ring Cleavage Products Parent->Ring_Cleavage Acid/Base, Heat Photodegradant1 Photodegradant A Parent->Photodegradant1 UV/Vis Light Photodegradant2 Photodegradant B Parent->Photodegradant2 UV/Vis Light

Caption: Potential degradation pathways.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • Q1A(R2) Guideline - ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Quality Guidelines - ICH.
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
  • Stability Testing Failures and Their Impact on Drug Safety. StabilityStudies.in.
  • The Stability Challenges for Pharmaceutical Products. RSSL.
  • Stability Testing of Pharmaceutical Products.
  • Features of thermal decomposition of N-substituted tetrazoles.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology.
  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • ICH guideline for photostability testing: Aspects and directions for use.
  • Forced Degrad
  • Photostability testing theory and practice. Q1 Scientific.
  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calcul
  • In-Use stability testing FAQ.
  • Stability Indicating Forced Degrad
  • The Importance of Photostability Testing. Sampled.
  • Forced degradation studies of Brexpiprazole.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem.
  • N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. NIH.
  • GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. NPRA.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Deriv
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
  • Continuous treatment of N-Methyl-p-nitro aniline (MNA) in an Upflow Anaerobic Sludge Blanket (UASB) bioreactor. NIH.
  • Rapid, Quantitative Analysis of Volatile Nitrosamine Impurities in Drug Products. AZoM.
  • N-Methyl-1-(1h-pyrazol-3-yl)methanamine. ChemScene.
  • A method for the rapid quantitation of methylated hepatic DNA-purines using high pressure liquid chrom

Sources

Optimization

minimizing toxicity of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in cell lines

< A Foreword from the Senior Application Scientist: The compound N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a specific chemical entity noted in chemical databases like PubChem[1], but it is not extensivel...

Author: BenchChem Technical Support Team. Date: January 2026

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A Foreword from the Senior Application Scientist:

The compound N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a specific chemical entity noted in chemical databases like PubChem[1], but it is not extensively characterized in peer-reviewed biological literature. Therefore, this guide is structured to address the broader, critical challenge faced by researchers: how to assess and minimize the in vitro toxicity of a novel pyrazole-based small molecule, for which we will use the placeholder "Compound P" .

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals and biologically active molecules.[2][3][4] However, this activity can be a double-edged sword, often accompanied by off-target cytotoxicity that can confound experimental results and hinder drug development. This guide provides a systematic, experience-driven framework for identifying, troubleshooting, and mitigating the toxicity of pyrazole-containing compounds in your cell line of interest.

Part 1: Foundational Knowledge - Understanding Pyrazole-Induced Toxicity

Before troubleshooting, it is crucial to understand the potential mechanisms driving the toxicity of your compound. This section provides answers to the foundational questions every researcher should consider.

FAQ 1: What are the likely mechanisms of pyrazole-induced cytotoxicity in cell lines?

While the specific mechanism for any novel compound requires empirical investigation, pyrazole derivatives are known to induce cell-specific cytotoxicity through several common pathways:[5]

  • Induction of Oxidative Stress: Many pyrazole compounds can interfere with cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[6][7] This surge in ROS can damage lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death.[8]

  • Mitochondrial Dysfunction: As the powerhouse of the cell, mitochondria are a frequent target. Pyrazole derivatives can disrupt the mitochondrial electron transport chain, leading to a loss of membrane potential, reduced ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[9]

  • Kinase Inhibition: The pyrazole ring is a common pharmacophore in kinase inhibitors designed to treat cancer.[10][11] Off-target inhibition of essential kinases that regulate cell survival, proliferation, and metabolism can lead to unintended toxicity.

  • Cell Cycle Arrest: Some pyrazole compounds can interfere with the machinery of cell division, causing cells to arrest in a specific phase of the cell cycle (e.g., G2/M phase), which can precede apoptosis.[6][10]

  • Nitrosation: Under certain physiological conditions, some pyrazole structures, particularly pyrazolones, can undergo nitrosation to form potentially carcinogenic nitrosamines.[12]

FAQ 2: How do I determine a safe initial concentration range for my experiments?

Selecting the right starting dose is critical to avoid immediate, widespread cell death that yields little useful data. A systematic approach is recommended over arbitrary selection.

  • Literature Review: Search for published data on compounds with a similar chemical scaffold. Even if your exact molecule is novel, IC50 or CC50 values for related pyrazoles can provide a valuable starting point, often in the low micromolar range (0.1 µM to 50 µM).[5][10]

  • Logarithmic Serial Dilution: A robust initial experiment involves treating your cells with a wide range of concentrations over a logarithmic scale (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This approach efficiently maps the dose-response curve.

  • Determine the NOAEL: The "No Observed Adverse Effect Level" is the highest concentration that does not produce a significant adverse effect compared to the vehicle control. This should be a key objective of your initial dose-ranging study.[13][14][15]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in cell biology principles.

Issue 1: I'm observing massive, immediate cell death, even at low micromolar concentrations.

This common issue often points to acute toxicity mechanisms or experimental artifacts.

Potential Cause Explanation & Troubleshooting Steps
Compound Precipitation At higher concentrations, your compound may be exceeding its solubility limit in the culture medium, forming precipitates that are highly toxic to cells or interfere with assay readings. Solution: Visually inspect your treatment wells under a microscope for crystals or precipitate. Check the compound's solubility and consider using a lower final concentration of the solvent (e.g., DMSO typically <0.5%).[16]
Solvent Toxicity The vehicle used to dissolve your compound (commonly DMSO) can be toxic at higher concentrations. Solution: Always run a "vehicle control" with the highest concentration of solvent used in your experiment. Ensure the final solvent concentration is consistent across all treatment groups and is below the known toxic threshold for your cell line (usually <0.5% for DMSO).[16]
Rapid Membrane Disruption The compound may be acting as a detergent-like molecule, directly lysing cell membranes. Solution: Perform a lactate dehydrogenase (LDH) release assay within the first few hours of treatment. A rapid spike in extracellular LDH indicates a loss of membrane integrity.[16]
Contamination Microbial contamination (bacteria, yeast, mycoplasma) in your cell culture can cause widespread cell death, which can be mistaken for compound toxicity. Solution: Regularly test your cell stocks for mycoplasma. Visually inspect cultures for signs of bacterial or fungal contamination.
Issue 2: Cell viability gradually decreases over 24-72 hours.

This pattern suggests a more subtle mechanism of toxicity that takes time to manifest, such as the induction of apoptosis or metabolic exhaustion.

Potential Cause Explanation & Troubleshooting Steps
Induction of Apoptosis The compound may be activating programmed cell death pathways. Solution: Use an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, or a Caspase-3/7 activity assay.[6][7] An increase in apoptotic markers will confirm this mechanism.
Oxidative Stress A slow accumulation of ROS can overwhelm the cell's antioxidant defenses over time. Solution: Measure intracellular ROS levels using a fluorescent probe like DCFDA. Test whether co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can rescue the cells.[17]
Nutrient Depletion / Media Instability The compound might accelerate the consumption of critical media components, or the compound itself may be unstable in culture media, degrading into toxic byproducts. Solution: Replenish the media daily during long-term experiments. Test the stability of your compound in media over 72 hours using analytical methods like HPLC.
Issue 3: I'm seeing high variability and poor reproducibility between experiments.

Inconsistent results are often due to subtle variations in experimental setup and cell handling.

Potential Cause Explanation & Troubleshooting Steps
Inconsistent Cell Health/Density Cells that are over-confluent, have a high passage number, or are seeded at different densities will respond differently to a toxic insult.[16][18] Solution: Use cells from a consistent, low passage number. Always seed cells at the same density and allow them to adhere and stabilize for 24 hours before treatment. Ensure control cells are healthy and in the logarithmic growth phase.
Edge Effects in Multi-well Plates Wells on the perimeter of a 96-well plate are prone to evaporation, leading to increased compound concentration and altered cell growth.[19] Solution: Avoid using the outer wells for experimental treatments. Instead, fill them with sterile PBS or media to create a humidity barrier.
Reagent Preparation and Handling Inconsistent preparation of compound stock solutions or forceful pipetting can lead to errors.[18] Solution: Prepare fresh dilutions of your compound for each experiment from a validated, high-concentration stock. Handle cells gently during media changes and reagent additions to avoid mechanical stress.[16]

Part 3: Advanced Protocols for Toxicity Mitigation

Once you have identified a toxicity issue, the next step is to find an experimental window where you can study the compound's desired effect without the confounding influence of cytotoxicity.

Protocol 1: Workflow for Establishing a Non-Toxic Dosing Window

This protocol outlines a systematic approach to define the optimal concentration and time for your experiments.

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and incubate for 24 hours to allow for attachment and recovery.

  • Dose-Response Matrix: Prepare serial dilutions of Compound P (e.g., from 100 µM down to 0.01 µM).

  • Time-Course Treatment: Treat the cells with the range of concentrations. Dedicate separate plates or sets of wells for different time points (e.g., 6h, 12h, 24h, 48h, 72h).

  • Viability Assessment: At each time point, measure cell viability using a reliable method such as a CellTiter-Glo® (ATP-based) or a non-toxic real-time viability assay.

  • Data Analysis: Plot cell viability (%) against compound concentration for each time point. Determine the CC50 (concentration that causes 50% cytotoxicity) at each time point.

  • Window Identification: Identify the concentration range and time points where cell viability remains high (e.g., >90%). This is your non-toxic experimental window.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision seed 1. Seed Cells (24h Recovery) prep_compound 2. Prepare Serial Dilutions of Compound P treat 3. Treat Cells (Dose & Time Matrix) prep_compound->treat assay 4. Measure Viability (e.g., 6, 24, 48h) treat->assay plot 5. Plot Viability vs. [Concentration] & Time assay->plot decision 6. Identify Window (Viability >90%) plot->decision

Caption: Workflow for determining a non-toxic experimental window.

Protocol 2: Mitigating Toxicity with Serum Protein Binding

Many compounds bind to proteins like albumin in the serum of cell culture media. This binding can sequester the compound, reducing the "free" concentration available to enter cells and cause toxicity.[20][21][22]

  • Establish Baseline Toxicity: Determine the CC50 of Compound P in your standard culture medium (e.g., containing 10% Fetal Bovine Serum, FBS).

  • Vary Serum Concentration: Repeat the cytotoxicity assay using media containing different concentrations of FBS (e.g., 20%, 10%, 5%, 2%, and 0%).

  • Analyze Results: Plot the CC50 of Compound P as a function of FBS concentration.

  • Interpretation:

    • If the CC50 increases significantly with higher serum concentrations , it indicates that protein binding is reducing the compound's effective toxicity.[20] This means experiments in low-serum or serum-free conditions will be far more sensitive to toxicity.

    • If the CC50 remains unchanged , protein binding is likely not a major factor for your compound.

G compound Compound P (Total Concentration) free Free Compound (Biologically Active) compound->free serum Serum Proteins (e.g., Albumin) bound Protein-Bound Compound (Inactive Pool) free->bound Binding Equilibrium cell Cell free->cell Enters Cell effect Toxicity / Efficacy cell->effect

Caption: Role of serum protein binding in modulating compound activity.

Protocol 3: Using Antioxidants to Counteract Oxidative Stress

If you suspect ROS generation is a primary driver of toxicity, co-treatment with an antioxidant can validate this mechanism and potentially create a viable experimental window.

  • Establish Baseline Toxicity: Determine the CC50 of Compound P alone.

  • Select Antioxidant: Choose a well-characterized, cell-permeable antioxidant. N-acetylcysteine (NAC) is a standard choice, typically used at a final concentration of 1-5 mM.

  • Co-treatment: Perform a cytotoxicity assay where cells are treated with Compound P in the presence or absence of NAC. It is often best to pre-treat cells with NAC for 1-2 hours before adding your compound.

  • Analyze and Interpret:

    • A significant rightward shift in the dose-response curve (i.e., a higher CC50) in the presence of NAC strongly suggests that oxidative stress is a key component of the compound's toxicity.[17]

    • If NAC provides no protective effect, oxidative stress is unlikely to be the primary toxic mechanism.

References

  • Bielenica, A., et al. (2020). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Flowers, C., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available at: [Link]

  • Halliwell, B. (2014). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal. Available at: [Link]

  • Ghasemzadeh, M. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed. Available at: [Link]

  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Ghasemzadeh, M. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Institutes of Health (NIH). Available at: [Link]

  • Niles, A. L., et al. (2009). Effects of protein binding on 'in vitro' toxicity. ResearchGate. Available at: [Link]

  • Chemsrc. (n.d.). 1,3,5-Trimethyl-1H-pyrazole. Chemsrc.com. Available at: [Link]

  • Tescione, L., et al. (2019). Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells. National Institutes of Health (NIH). Available at: [Link]

  • Li, Q-B., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. ResearchGate. Available at: [Link]

  • Silini, A. R., et al. (2023). Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. MDPI. Available at: [Link]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Institutes of Health (NIH). Available at: [Link]

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link]

  • Chen, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2016). Current status of pyrazole and its biological activities. National Institutes of Health (NIH). Available at: [Link]

  • Al-Hourani, B. J., et al. (2016). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). Available at: [Link]

  • Poulin, P., et al. (2016). The Role of Extracellular Binding Proteins in the Cellular Uptake of Drugs: Impact on Quantitative In Vitro-to-In Vivo Extrapolations of Toxicity and Efficacy in Physiologically Based Pharmacokinetic-Pharmacodynamic Research. PubMed. Available at: [Link]

  • Soni, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Basile, L., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Institutes of Health (NIH). Available at: [Link]

  • Al-Majdoub, Z. M., et al. (2024). Drug-Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Merrick, B. A., et al. (2005). The role of toxicoproteomics in assessing organ specific toxicity. National Institutes of Health (NIH). Available at: [Link]

  • Singh, N., & Singh, O. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available at: [Link]

  • Sharma, V., & McNeill, J. H. (2009). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. ResearchGate. Available at: [Link]

  • Jo, H., et al. (2016). Determination of the starting dose in the first-in-human clinical trials with monoclonal antibodies: a systematic review of papers published between 1990 and 2013. National Institutes of Health (NIH). Available at: [Link]

  • FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration. Available at: [Link]

  • Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Certara. Available at: [Link]

  • Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. National Institutes of Health (NIH). Available at: [Link]

  • Evans, D. C., et al. (2004). Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. ACS Publications. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Pharmaffiliates. Available at: [Link]

Sources

Optimization

resolving inconsistent results in bioassays with N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

A Guide to Resolving Inconsistent Bioassay Results This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting and resolving variab...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Inconsistent Bioassay Results

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting and resolving variability in bioassays involving N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Our approach is built on first principles, addressing the fundamental physicochemical properties of the pyrazole class of compounds and integrating best practices in assay development and execution.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in experimental settings.

Q1: My IC50/EC50 values for this compound are shifting between experiments. What is the most common cause?

A1: The most frequent culprit for shifting potency values with novel compounds, particularly heterocyclic amines like this pyrazole derivative, is inconsistent compound solubility and stability in your assay media.[3] Many pyrazole-based compounds exhibit poor aqueous solubility.[4] If the compound precipitates out of solution at higher concentrations, its effective concentration at the biological target will be lower and more variable than intended, leading to fluctuating IC50/EC50 values.[3] Always begin troubleshooting by verifying the compound's solubility and stability under your specific assay conditions.

Q2: How should I prepare and store my stock solutions of this compound?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide array of organic materials, including many pyrazole derivatives.[4][5] Prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous, high-purity DMSO. Aliquot this stock into single-use volumes in low-binding tubes and store them at -20°C or -80°C, protected from light and moisture. Repeated freeze-thaw cycles are a primary source of compound degradation and should be strictly avoided.[6][7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should typically be kept below 0.5%, and ideally at or below 0.1%. While cell-line dependent, concentrations above 0.5% can induce cytotoxic effects, differentiate cells, or alter gene expression, thereby confounding your results. It is imperative to include a vehicle control (media with the same final DMSO concentration as your highest compound dose) in every experiment to account for any solvent-specific effects.

Q4: Could the pyrazole ring structure itself be interfering with my assay readout?

A4: Yes, this is a possibility. Heterocyclic compounds can interfere with certain assay technologies. For example, compounds with intrinsic fluorescence can interfere with fluorescence-based readouts. In assays that use luciferase reporters, some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false-positive or false-negative results. If you suspect assay interference, it is crucial to run a counterscreen where the compound is tested in the assay system without the biological target (e.g., in a cell-free system with just the detection reagents).

Part 2: Troubleshooting Guide: A Root-Cause Analysis Approach

When faced with inconsistent data, a systematic approach is required. The following guide provides a logical workflow to diagnose the issue, from the compound itself to the final data analysis.

Workflow: Diagnosing and Resolving Inconsistent IC50 Values

This workflow provides a step-by-step decision tree for troubleshooting.

G start Inconsistent IC50 Results Observed solubility Step 1: Verify Compound Solubility & Stability start->solubility sol_pass Soluble & Stable? solubility->sol_pass sol_fail Action: Re-optimize Formulation (See Protocol 1) sol_pass->sol_fail No assay_int Step 2: Check for Assay Interference sol_pass->assay_int Yes sol_fail->solubility int_pass Interference Detected? assay_int->int_pass int_fail Action: Run Counterscreen Use Orthogonal Assay int_pass->int_fail Yes exp_design Step 3: Review Experimental Design & Execution int_pass->exp_design No int_fail->assay_int exp_pass Design Robust? exp_design->exp_pass exp_fail Action: Standardize Cell Handling Check Pipetting & Plate Layout exp_pass->exp_fail No data_analysis Step 4: Validate Data Analysis Method exp_pass->data_analysis Yes exp_fail->exp_design data_pass Analysis Correct? data_analysis->data_pass data_fail Action: Review Normalization Check Curve Fitting data_pass->data_fail No end_node Consistent Results Achieved data_pass->end_node Yes data_fail->data_analysis

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 1: Poor Compound Solubility in Assay Medium
  • Symptom: High variability in replicates at the highest concentrations of your dose-response curve. You may also observe a shallower-than-expected curve slope or a plateau that does not reach 100% inhibition. In some cases, you might see visible precipitate in the wells.

  • Causality: When a compound's concentration exceeds its solubility limit in the aqueous assay buffer (even with a small percentage of DMSO), it precipitates. This phenomenon, known as "solubility-limited absorption," means the actual concentration of the dissolved, biologically active compound is unknown and inconsistent.[3]

  • Troubleshooting Steps:

    • Visual Inspection: During your experiment, carefully inspect the wells of your highest concentration dilutions under a microscope before and after the incubation period. Look for crystalline structures or amorphous precipitate.

    • Kinetic Solubility Assay: Perform a simple nephelometry or turbidimetry assay to determine the kinetic solubility limit in your specific assay buffer. This will define the maximum concentration you can confidently test.

    • Formulation Optimization: If your required concentrations exceed the solubility limit, you must re-optimize the formulation. This may involve using co-solvents or surfactants, but these must be carefully validated to ensure they do not affect the biology of your assay.[4]

Solvent/Co-Solvent Typical Starting Concentration Considerations
DMSO100% for stock, <0.5% finalStandard choice; check cell line tolerance.[5]
Ethanol10-20% in stockCan be used as a co-solvent but is more volatile and can have biological effects.
PEG40010-40% in vehicleOften used in combination with other solvents for in vivo studies; can increase viscosity.[4]
Tween-80 / Polysorbate 801-5% in vehicleSurfactant used to create stable dispersions; must be tested for cell toxicity.[4]
Caption: Common solvents and co-solvents for formulating poorly soluble compounds.
Protocol 1: Step-by-Step Assessment of Compound Solubility in Assay Buffer

This protocol provides a quick method to estimate the kinetic solubility of your compound.

  • Prepare Compound Dilutions: Prepare a 2x final concentration serial dilution of your compound in your assay medium (e.g., DMEM + 10% FBS) containing the same final percentage of DMSO that will be in your assay wells.

  • Incubate: Add these dilutions to a clear 96-well plate. Seal the plate and incubate under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48, or 72 hours).

  • Measure Turbidity: After incubation, measure the absorbance of each well at a wavelength between 500-700 nm on a plate reader. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.

  • Determine Solubility Limit: The highest concentration that shows no significant increase in absorbance above the vehicle control is your approximate kinetic solubility limit. Do not use concentrations above this limit in your bioassays without reformulation.

Issue 2: Compound Instability
  • Symptom: Potency of the compound appears to decrease over the course of a long incubation period. Results from plates run at the beginning of a large screen are different from those at the end.

  • Causality: The compound may be chemically unstable in the aqueous, pH-buffered, and warm (37°C) environment of a cell culture incubator. It could be susceptible to hydrolysis, oxidation, or adherence to plasticware. The tertiary amine in the structure can also be a site for metabolic activity by cells.[8]

  • Troubleshooting Steps:

    • Incubation Stability Study: Prepare your compound in the assay medium at a relevant concentration. Incubate it under assay conditions for different lengths of time (e.g., 0, 2, 8, 24, 48 hours). Analyze the concentration of the parent compound at each time point using a quantitative method like LC-MS. A decrease of >10-15% over the assay duration indicates a stability issue.

    • Control for Plate Position Effects: In high-throughput screens, systematic errors can arise from environmental factors like temperature or humidity gradients across the plate stacker or incubator.[9] These "edge effects" can be mistaken for compound instability. Ensure your plate layout includes distributed controls to detect and normalize for such artifacts.[10]

Issue 3: Variability in Assay Execution and Data Analysis
  • Symptom: High well-to-well variability across the entire plate, not just at high concentrations. Poor Z-factor or other quality control metrics. Inconsistent curve shapes between experiments.

  • Causality: Inconsistent cell seeding, inaccurate pipetting (especially of viscous DMSO stocks), edge effects from evaporation, and improper data normalization are common sources of error in cell-based assays.[11][12][13] The mathematical model used to fit the dose-response curve can also significantly influence the calculated IC50.[14][15]

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure cells are in the logarithmic growth phase and have a consistent passage number. Perform accurate cell counts before each experiment.

    • Validate Liquid Handling: Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing between each step. For automated systems, validate the liquid handler's performance with your specific labware and solutions.

    • Robust Data Normalization: Normalize your data to in-plate controls. The "percent inhibition" or "percent of control" should be calculated relative to the average of your positive (e.g., 100% inhibition) and negative (vehicle, 0% inhibition) controls on the same plate.[16]

    • Appropriate Curve Fitting: Use a four-parameter logistic (4PL) regression model to fit your dose-response data. Constraining the top and bottom of the curve to 100 and 0 can be problematic if the compound does not achieve full efficacy or shows stimulatory effects at low doses.[14] Ensure you have enough data points on the linear portion of the curve to accurately define the IC50.[15]

Diagram: Potential Cellular Interaction Pathway

Given that pyrazole derivatives are known to target a wide range of proteins, including kinases, a hypothetical interaction pathway is useful for conceptualizing potential off-target effects.[17]

G compound N-methyl-1-(1,3,5-trimethyl- 1H-pyrazol-4-yl)methanamine target Primary Target (e.g., Kinase A) compound->target Binds & Inhibits off_target Off-Target (e.g., Kinase B, GPCR) compound->off_target Binds & Modulates pathway1 Primary Signaling Pathway target->pathway1 pathway2 Off-Target Pathway off_target->pathway2 response1 Desired Biological Response (e.g., Apoptosis) pathway1->response1 response2 Unintended Cellular Effect (e.g., Cytotoxicity, Proliferation) pathway2->response2

Caption: Hypothetical signaling pathway interactions.

Part 3: Assay Validation and Self-Validating Systems

To ensure the trustworthiness of your results, your experimental protocols must be self-validating. This means incorporating controls and parameters that confirm the assay is performing as expected in every run.

  • Assay Window: The signal difference between your positive and negative controls. A robust assay has a large and consistent assay window.

  • Z-Factor (Z'): A statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. Values below 0.5 suggest excessive variability that needs to be addressed.

  • Reference Compound: Always include a known inhibitor or activator of your target/pathway as a positive control. The IC50 of this reference compound should be tracked over time. A significant drift in its potency is a clear indicator of systemic assay problems.

  • Regulatory Context: As you move towards development, your assay will need to be formally validated according to guidelines from regulatory bodies like the FDA and ICH, which assess parameters like accuracy, precision, linearity, and range.[18][19][20][21]

By implementing this structured troubleshooting guide, you can systematically identify and eliminate sources of variability, leading to robust, reproducible data and confident decision-making in your research with N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

References

  • Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Dispendix (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • Cook, J. A., et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • ResearchGate (2021). Why can't I get reproducible results in cell based assays? ResearchGate. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • Lv, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • Di, L., & Kerns, E. H. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • U.S. Department of Health and Human Services (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Kumar, S., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Ofni Systems (n.d.). Assay Validation Guidelines. Ofni Systems. [Link]

  • Sharma, P., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Qiu, X. Y., et al. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]

  • Zhang, X., et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]

  • U.S. Food and Drug Administration (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

Sources

Troubleshooting

Technical Support Center: Investigating the Degradation Pathways of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Introduction Welcome to the technical support center for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (PubChem CID: 579620)[1]. As a novel heterocyclic amine, understanding its stability and degradation profil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (PubChem CID: 579620)[1]. As a novel heterocyclic amine, understanding its stability and degradation profile is a critical step in the drug development lifecycle. This guide is designed for researchers, scientists, and drug development professionals to proactively investigate its degradation pathways. Since publicly available degradation data for this specific molecule is limited, this document serves as a comprehensive, experience-driven framework for designing, executing, and troubleshooting forced degradation studies. Our focus is on establishing intrinsic stability, identifying potential degradation products, and developing stability-indicating analytical methods, all in alignment with international regulatory expectations.[2][3][4]

The structural backbone, a substituted pyrazole, is found in numerous bioactive compounds and is generally considered stable; however, the overall stability of the molecule is dictated by its complete structure, including the N-methyl methanamine substituent.[5][6] This guide will provide the scientific rationale and practical steps to elucidate its unique degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the likely reactive sites on N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine susceptible to degradation?

Based on its chemical structure, we can hypothesize several potential sites for degradation under stress conditions:

  • Secondary Amine (N-methyl-methanamine group): This is a primary target for oxidative degradation. Oxidation can lead to the formation of N-oxides or, more commonly, N-demethylation to yield the primary amine analogue and formaldehyde.[7][8] The presence of trace metals can catalyze such reactions.[7]

  • Methyl Groups on the Pyrazole Ring: The aromatic methyl groups can be susceptible to oxidation, forming corresponding hydroxymethyl or carboxylic acid derivatives, especially under strong oxidative stress.

  • Pyrazole Ring: While generally stable, the pyrazole ring system can undergo degradation under harsh photolytic or oxidative conditions, potentially leading to ring-opening products.[5]

  • Benzylic-like Position: The CH2 group linking the pyrazole ring and the amine is a potential site for oxidation.

It is crucial to design experiments that can confirm or refute these hypotheses.

Q2: What are the standard "forced degradation" conditions I should apply to this compound?

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing degradation pathways.[3][9] The studies should be designed to achieve 2-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradants are detectable without excessively breaking down the main component.[10] We recommend following the principles outlined in the ICH Q1A(R2) guidelines.[11][12]

Recommended Stress Conditions:

Stress ConditionReagent/ConditionTypical Concentration/LevelRationale
Acid Hydrolysis 0.1 M HCl60°CTo test for lability in acidic environments.
Base Hydrolysis 0.1 M NaOH60°CTo test for lability in alkaline environments.
Neutral Hydrolysis Purified Water60°CTo assess stability in aqueous solution at neutral pH.
Oxidation 3% H₂O₂Room TemperatureTo mimic oxidative stress and identify oxidative degradants.
Photostability UV & Visible Light>1.2 million lux hours (vis) & >200 watt hours/m² (UV)To assess sensitivity to light, as per ICH Q1B guidelines.[10][13]
Thermal Dry Heat80°C (or 20°C above accelerated stability)To evaluate the impact of high temperature on the solid drug substance.[10]
Humidity Elevated Humidity40°C / 75% RHTo assess the impact of moisture on the solid drug substance.[10]

These conditions are starting points and should be adjusted based on the observed stability of the molecule.

Q3: What is the best analytical technique to monitor the degradation and identify the products?

The gold standard for this type of analysis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) , often with a photodiode array (PDA) or UV detector.[14][15]

  • HPLC-PDA/UV: This allows for the separation of the parent compound from its degradation products and provides initial quantitative data based on peak area.[15] A stability-indicating method is one that can resolve all significant degradation products from the parent peak.[4]

  • Mass Spectrometry (MS): MS is indispensable for identifying unknown degradation products by providing mass-to-charge (m/z) ratio information.[15] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of degradants, which is key to elucidating their structures.

Troubleshooting Guide

Issue 1: No significant degradation is observed under initial stress conditions.
  • Causality: The compound may be highly stable under the tested conditions, or the duration of the stress was insufficient.

  • Troubleshooting Steps:

    • Increase Stress Severity: Incrementally increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl), the temperature, or the duration of the experiment.

    • Change Oxidizing Agent: If 3% H₂O₂ yields no degradation, consider a more aggressive but controlled agent. However, be cautious as overly harsh conditions can produce irrelevant degradation products not seen in formal stability studies.[2]

    • Confirm Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect minor degradants.

Issue 2: The chromatogram shows too many peaks, and I can't distinguish real degradants from artifacts.
  • Causality: This can be caused by interactions with the mobile phase, impurities in the starting material, or complex degradation pathways.

  • Troubleshooting Steps:

    • Analyze Control Samples: Always run a "time zero" (T₀) sample and an unstressed control sample (stored at ambient or refrigerated conditions) alongside your stressed samples. Peaks present in the T₀ sample are impurities, not degradants.

    • Perform a Blank Analysis: Inject a blank (your sample solvent) that has undergone the same stress conditions. This will identify any peaks arising from the degradation of the solvent or container leaching.

    • Utilize Mass Spectrometry: Use MS to filter the data. A true degradation product will have a mass that is rationally related to the parent compound (e.g., -14 Da for N-demethylation, +16 Da for oxidation).

Issue 3: I have MS data for an unknown peak, but I'm unsure how to propose a structure.
  • Causality: Proposing a structure requires systematically interpreting the mass shift from the parent compound and considering chemically plausible reactions.

  • Troubleshooting Steps:

    • Calculate the Mass Difference (Δm): Determine the exact mass difference between the degradant and the parent molecule.

    • Hypothesize Common Transformations: Match the Δm to common biochemical or chemical transformations.

      • +15.995 Da: Oxidation (addition of an oxygen atom).

      • -14.016 Da: N-demethylation.

      • +1.992 Da: Dehydrogenation (formation of a double bond).

      • +18.011 Da: Hydrolysis (addition of water, less likely for this molecule but possible via ring opening).

    • Consider the Molecular Structure: Relate the proposed transformation to the known reactive sites on the molecule (see FAQ 1). For example, a +16 Da shift most likely corresponds to N-oxidation of the secondary amine or hydroxylation of a methyl group.

    • Utilize Tandem MS (MS/MS): If available, fragment the degradant peak in the mass spectrometer. Comparing its fragmentation pattern to that of the parent compound can provide crucial structural information about where the modification occurred.

Visualized Workflows and Pathways

Hypothesized Degradation Pathways

The following diagram illustrates the most probable degradation pathways for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine based on its chemical structure.

G cluster_main Parent Compound cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic/Other Degradation Parent N-methyl-1-(1,3,5-trimethyl- 1H-pyrazol-4-yl)methanamine N_Oxide N-Oxide Derivative (+16 Da) Parent->N_Oxide [O] (N-Oxidation) N_Demethyl Primary Amine (-14 Da) Parent->N_Demethyl [O] (N-Demethylation) Hydroxymethyl Hydroxymethyl Derivative (+16 Da) Parent->Hydroxymethyl [O] (Ring-CH3 Oxidation) Ring_Opened Ring-Opened Products Parent->Ring_Opened hv (Harsh Conditions)

Caption: Hypothesized degradation pathways for the title compound.

Experimental Workflow for Forced Degradation

This workflow outlines the logical progression from study design to data interpretation.

G A 1. Design Study (ICH Q1A/Q1B) B 2. Prepare Samples (API in Solution/Solid) A->B C 3. Apply Stress Conditions (Heat, Light, pH, Oxidant) B->C D 4. Sample at Timepoints (e.g., 0, 2, 8, 24 hrs) C->D E 5. Analyze by LC-UV/MS D->E F 6. Quantify Degradation (% Loss of API) E->F G 7. Identify Degradants (Mass Shift, MS/MS) F->G If Degradation > 2% H 8. Propose Pathways & Document Findings G->H

Caption: Standard workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine under various stress conditions and develop a stability-indicating HPLC method.

Materials:

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Ammonium Acetate (for mobile phase)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) 30%

  • Class A volumetric flasks, pipettes, and autosampler vials

  • HPLC-UV/MS system

  • Calibrated stability chamber/oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation (Target Concentration ~0.1 mg/mL):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of purified water.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Control Sample: Mix 1 mL of stock solution with 9 mL of the initial solvent.

  • Incubation:

    • Place the hydrolysis samples in an oven at 60°C.

    • Keep the oxidative and control samples at room temperature, protected from light.

    • For photostability, expose the solid API and a solution (in quartz cuvettes) in a photostability chamber according to ICH Q1B guidelines.[13]

  • Time Point Sampling:

    • Withdraw aliquots from each solution at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction.

    • Dilute all samples to the final target concentration with the mobile phase if necessary.

  • HPLC-UV/MS Analysis:

    • Analyze all samples using a developed HPLC method. A good starting point is a C18 column with a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

    • Monitor at a suitable UV wavelength (determined by a UV scan of the parent compound) and acquire mass spectral data in both positive and negative ion modes.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the parent peak area in the stressed sample to the control sample.

    • Examine the chromatograms for new peaks that are not present in the control sample.

    • For each new peak, extract the mass spectrum and propose a molecular formula and structure based on the mass shift from the parent compound.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • PharmTech. (2023, June 1). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Available from: [Link]

  • ICH. Q1A(R2) Guideline. Available from: [Link]

  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research & Reports. Available from: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]

  • Shinde, V. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available from: [Link]

  • National Center for Biotechnology Information. (2023, February 3). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PubMed Central. Available from: [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • ResearchGate. (2023, July 15). (PDF) Analysing Impurities and Degradation Products. Available from: [Link]

  • Danaboina, G. Detection identification characterization of degraded products. SlideShare. Available from: [Link]

  • National Center for Biotechnology Information. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central. Available from: [Link]

  • OUCI. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Available from: [Link]

  • ResearchGate. (2025, August 9). N-Demethylation of N-Methyl Alkaloids with Ferrocene. Available from: [Link]

  • ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 12). Nitrosamine Degradation Pathways. Available from: [Link]

  • ACS Publications. (2023, July 21). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. Available from: [Link]

  • National Center for Biotechnology Information. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (2022, May 25). N-Dealkylation of Amines. PubMed Central. Available from: [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investiga...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole with potential applications in medicinal chemistry. We will explore the synergistic use of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy to build a self-validating system for structural confirmation, going beyond mere data reporting to explain the causal logic behind the expected spectral outcomes.

The Imperative of Multi-Faceted Structural Verification

In the synthesis of novel chemical entities, the intended product is often accompanied by isomers, unreacted starting materials, or byproducts. Relying on a single analytical technique can be misleading. Therefore, a multi-pronged approach is essential to unambiguously confirm the identity and purity of the target molecule. For N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, with a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.22 g/mol , we will consider potential impurities arising from a plausible synthetic route.[1]

A common and efficient synthesis would involve the Vilsmeier-Haack formylation of 1,3,5-trimethyl-1H-pyrazole to produce the intermediate 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.[2][3] This aldehyde can then undergo reductive amination with methylamine to yield the final product.[4][5]

This synthetic pathway suggests two key potential impurities to differentiate from our target molecule:

  • Unreacted Starting Material: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

  • Primary Amine Intermediate: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (could form if ammonia is present as an impurity in the methylamine source).

This guide will focus on how to use a combination of analytical techniques to distinguish the desired secondary amine from these potential contaminants.

Experimental Workflow for Structural Confirmation

A logical and efficient workflow is critical for the definitive structural elucidation of the synthesized compound. The following diagram illustrates the proposed multi-step analytical approach.

Structural_Confirmation_Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Interpretation & Validation synthesis Synthesized Product (Crude Mixture) purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ftir FTIR Spectroscopy Identify Functional Groups ms->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Detailed Structural Elucidation ftir->nmr comparison Comparison with Predicted Data & Alternatives nmr->comparison confirmation Final Structure Confirmed comparison->confirmation

Caption: A comprehensive workflow for the synthesis, purification, and multi-technique structural confirmation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) serves as the initial and crucial step to confirm that the synthesized molecule has the correct molecular weight.

Expected Results for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine:

  • Molecular Ion (M⁺): A peak at m/z = 153.1266 (for high-resolution MS) corresponding to the molecular formula C₈H₁₅N₃.[1]

  • Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), a prominent peak at m/z = 154.1344 would be expected.

  • Key Fragmentation Patterns: The fragmentation of pyrazoles can be complex, but key fragment ions would be expected from the cleavage of the side chain. Alpha-cleavage next to the amine nitrogen is a common fragmentation pathway for amines. This would result in the loss of a methyl radical to give a fragment at m/z 138, or more significantly, the formation of a stable iminium ion via cleavage of the C-C bond between the pyrazole ring and the CH₂ group, leading to a fragment at m/z 44 (CH₂=NHCH₃⁺). Another expected major fragment would be the pyrazolyl-methyl cation at m/z 136. The GC-MS data on PubChem shows significant peaks at m/z 123, 122, and 77, which likely correspond to fragments of the pyrazole ring itself.[1]

Comparison with Alternatives:

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Distinguishing Fragments
Target Secondary Amine 153.22154m/z 138, 136, 44
Starting Aldehyde 138.15139Loss of CHO (m/z 29), Characteristic aldehyde fragments
Primary Amine 139.19140m/z 122 (loss of NH₃), m/z 30 (CH₂=NH₂⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will give information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • ~3.70 ppm (s, 3H): This singlet corresponds to the three protons of the N-methyl group on the pyrazole ring (N1-CH₃).

  • ~3.50 ppm (s, 2H): A singlet for the two protons of the methylene bridge (-CH₂-).

  • ~2.45 ppm (s, 3H): A singlet for the three protons of the N-methyl group of the amine (-NH-CH₃).

  • ~2.20 ppm (s, 3H): A singlet for the three protons of the methyl group at the C5 position of the pyrazole ring.

  • ~2.10 ppm (s, 3H): A singlet for the three protons of the methyl group at the C3 position of the pyrazole ring.

  • ~1.5-2.0 ppm (br s, 1H): A broad singlet corresponding to the amine proton (-NH-). The chemical shift of this proton is variable and depends on concentration and temperature. It will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • ~148 ppm: Quaternary carbon at C5 of the pyrazole ring.

  • ~138 ppm: Quaternary carbon at C3 of the pyrazole ring.

  • ~110 ppm: Quaternary carbon at C4 of the pyrazole ring.

  • ~45 ppm: Methylene carbon of the side chain (-CH₂-).

  • ~36 ppm: N-methyl carbon of the amine (-NH-CH₃).

  • ~35 ppm: N-methyl carbon on the pyrazole ring (N1-CH₃).

  • ~12 ppm: Methyl carbon at C5 of the pyrazole ring.

  • ~10 ppm: Methyl carbon at C3 of the pyrazole ring.

Distinguishing from Alternatives via NMR:

FeatureTarget Secondary AmineStarting AldehydePrimary Amine
¹H NMR: Aldehyde Proton AbsentPresent (~9.8 ppm, s, 1H)Absent
¹H NMR: Amine Protons -NH-CH₃ (~2.45 ppm, s, 3H), -NH- (~1.5-2.0 ppm, br s, 1H)Absent-NH₂ (~1.5 ppm, br s, 2H)
¹H NMR: Methylene Protons ~3.50 ppm (s, 2H)Absent~3.60 ppm (s, 2H)
¹³C NMR: Aldehyde Carbonyl AbsentPresent (~185 ppm)Absent
¹³C NMR: Amine Carbons -NH-CH₃ (~36 ppm)AbsentAbsent

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected FTIR Peaks (ATR):

  • ~3300-3350 cm⁻¹ (weak-medium, sharp): N-H stretch of the secondary amine. This is a key peak that distinguishes it from a tertiary amine (no N-H) and a primary amine (which would show two bands).

  • ~2950-2800 cm⁻¹ (medium-strong): C-H stretching from the methyl and methylene groups.

  • ~1550 cm⁻¹ (medium): C=N and C=C stretching vibrations of the pyrazole ring.

  • ~1250-1020 cm⁻¹ (weak-medium): C-N stretching vibrations.

Comparison with Alternatives via FTIR:

Functional GroupTarget Secondary AmineStarting AldehydePrimary Amine
N-H Stretch One band (~3300-3350 cm⁻¹)AbsentTwo bands (~3300-3400 cm⁻¹)
C=O Stretch (Aldehyde) AbsentStrong band (~1680 cm⁻¹)Absent

Step-by-Step Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

  • D₂O Exchange: After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum to confirm the N-H proton signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz or higher spectrometer. An adequate number of scans should be collected to achieve a good signal-to-noise ratio.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Data Interpretation: Determine the accurate mass of the [M+H]⁺ ion and use software to confirm the elemental composition.

FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the neat, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Conclusion

The structural confirmation of a synthesized molecule like N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is not a matter of a single measurement but a logical process of accumulating corroborating evidence. By systematically applying mass spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy, and by comparing the obtained data with predicted values and those of plausible alternatives, researchers can achieve a high degree of confidence in the structure of their compound. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and is a fundamental principle of drug discovery and development.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health. Available at: [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Landscape of Pyrazole-Based Bioactive Compounds

Abstract The pyrazole nucleus is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature, allowing it to act as both a hydrogen bond donor and acceptor, have led to its incorporation into a multitude of FDA-approved therapeutics.[1][2] This guide provides a comparative analysis of the biological activities of diverse pyrazole derivatives. We will use the simple, substituted compound N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine as a structural reference point to explore how modifications to the pyrazole core dictate pharmacological outcomes. By contrasting its fundamental structure with well-characterized classes of pyrazole drugs—including anti-inflammatory COX-2 inhibitors, anticancer kinase inhibitors, and CNS-acting cannabinoid receptor antagonists—we will elucidate the key structure-activity relationships (SAR) that govern their efficacy and selectivity. This analysis is supported by detailed experimental protocols for key biological assays, providing researchers with a practical framework for the evaluation of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Pharmacology

The pyrazole ring, a 1,2-diazole, is a cornerstone of modern drug discovery, with the number of pyrazole-containing drugs seeing a significant increase over the last decade.[1] Its success can be attributed to a unique combination of physicochemical properties. The pyrazole ring is metabolically stable and can serve as a bioisostere for other aromatic systems like phenyl or imidazole rings, often improving critical drug properties such as solubility and lipophilicity.[2] The two adjacent nitrogen atoms confer distinct electronic properties: the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[2]

This versatility is evidenced by the broad spectrum of therapeutic areas addressed by pyrazole-containing drugs, from inflammation (Celecoxib) and cancer (Axitinib, Ruxolitinib) to erectile dysfunction (Sildenafil) and viral infections (Lenacapavir).[1][3] The core pyrazole structure acts as a rigid scaffold, allowing for the precise spatial orientation of various substituents that dictate the compound's interaction with specific biological targets.

Structural Analysis of the Reference Compound: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

To understand the principles of pyrazole SAR, we begin with a simple, yet informative, reference molecule.

  • IUPAC Name: N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine[4]

  • Molecular Formula: C₈H₁₅N₃[4]

  • CAS Number: 514816-08-1[4]

  • Structure:

    • A pyrazole ring N-methylated at the 1-position.

    • Methyl groups at the 3- and 5-positions.

    • A methylaminomethyl group [-CH₂-NH-CH₃] at the 4-position.

Publicly available data on the specific biological activity of this compound is limited; it is primarily cataloged as a research chemical.[4][] However, its structure provides a valuable baseline for comparison. It is a small, relatively polar molecule with aliphatic substituents and a basic secondary amine. This contrasts sharply with the large, multi-aryl structures typical of many clinically successful pyrazole drugs. Its potential biological roles could lie in areas where smaller, less sterically hindered ligands are preferred, such as certain CNS receptors or as a fragment for further chemical elaboration in drug discovery campaigns.

Comparative Analysis: How Substituents Define Biological Activity

The biological function of a pyrazole derivative is exquisitely dependent on the nature and position of its substituents. Below, we compare our reference compound's scaffold to three distinct classes of pyrazole-based drugs to illustrate these defining structure-activity relationships.

A. Anti-inflammatory Activity: Selective COX-2 Inhibition

The most famous example of a pyrazole-based anti-inflammatory drug is Celecoxib , a selective inhibitor of cyclooxygenase-2 (COX-2).

  • Key Structural Features of Celecoxib:

    • 1,5-Diarylpyrazole Core: Two phenyl rings are attached at the 1- and 5-positions.

    • p-Sulfonamide Moiety: One of the phenyl rings (at position 1) bears a p-SO₂NH₂ group. This group is critical for selectivity, as it can bind to a specific hydrophilic side pocket present in the COX-2 active site but not in the COX-1 active site.

    • Trifluoromethyl Group: A -CF₃ group on the phenyl ring at the 5-position enhances binding affinity.

Comparison: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine lacks all the essential features for COX-2 inhibition. It does not possess the large aryl groups necessary for hydrophobic interactions within the active site, nor does it have the critical sulfonamide group required for selective binding. This highlights that the pyrazole ring alone is insufficient for this activity; the specific aryl substituents are indispensable.

B. CNS Activity: Cannabinoid Receptor (CB1) Antagonism

The pyrazole scaffold was famously used to develop Rimonabant and its precursor, SR141716A , which are potent and selective antagonists of the CB1 receptor.[6][7]

  • Key Structural Features for CB1 Antagonism: [6][8]

    • Aryl Substituent at N1: A 2,4-dichlorophenyl group is optimal for high-affinity binding.

    • Carboxamide at C3: A piperidinyl carboxamide group is a key interacting moiety.

    • Aryl Substituent at C5: A para-substituted phenyl ring (e.g., p-chlorophenyl or p-iodophenyl) is required.

Comparison: Our reference compound does not contain any of these features. The N1 position has a small methyl group instead of a large dichlorophenyl ring, the C3 position has a methyl group instead of a carboxamide, and the C5 position also has a methyl group instead of a substituted phenyl ring. This stark structural divergence explains why it would not be expected to exhibit activity at the CB1 receptor. The SAR for this class is highly constrained, requiring specific, bulky aromatic groups at three key positions around the pyrazole core.

C. Anticancer Activity: Kinase Inhibition

Many modern anticancer drugs, such as Ruxolitinib (a JAK inhibitor) and Axitinib (a VEGFR inhibitor), utilize a pyrazole or a fused pyrazole (indazole) core.[1]

  • Key Structural Features of Pyrazole-Based Kinase Inhibitors:

    • Scaffold for H-Bonding: The pyrazole ring itself often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region.

    • Complex Side Chains: Large, specifically designed side chains are appended to the pyrazole core to occupy the ATP-binding pocket and interact with specific amino acid residues, thereby conferring potency and selectivity.

    • Fused Ring Systems: Often, the pyrazole is fused with other rings (e.g., forming an indazole) to create a more rigid structure that fits optimally within the target kinase.

Comparison: The simple, aliphatic structure of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine lacks the complex architecture required for high-affinity kinase inhibition. It does not possess the necessary functional groups to form the multiple, specific interactions within an ATP binding site that are characteristic of clinically effective kinase inhibitors.

Data Summary and Visualization

The following table summarizes the structural requirements for different biological activities, contrasting them with our reference compound.

Compound Class Biological Activity Key Structural Requirements Reference Compound Comparison
Celecoxib Anti-inflammatory (COX-2 Inhibition)1,5-diaryl core; p-sulfonamide on N1-phenyl; -CF₃ groupLacks all key features
SR141716A CNS (CB1 Antagonism)2,4-dichlorophenyl at N1; Carboxamide at C3; p-chlorophenyl at C5Lacks all key features
Kinase Inhibitors AnticancerHinge-binding core; Complex side chains for ATP-pocket occupancyLacks necessary complexity and functional groups
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine UnknownSmall, aliphatic molecule with a basic amineServes as a simple structural baseline

Visualizing Structure-Activity Relationships

The following diagram illustrates the stringent structural requirements for CB1 receptor antagonism, demonstrating the importance of specific substituents at positions 1, 3, and 5 of the pyrazole ring.

SAR_CB1_Antagonist cluster_core Pyrazole Core cluster_substituents Required Substituents for High Affinity pyrazole N1 C5 C4 C3 N N1_sub 2,4-Dichlorophenyl (Optimal) pyrazole:n1->N1_sub Critical for Affinity C3_sub Piperidinyl Carboxamide pyrazole:c3->C3_sub Key Interaction Moiety C5_sub p-Substituted Phenyl (e.g., -Cl, -I) pyrazole:c5->C5_sub Hydrophobic Pocket C4_sub Methyl or H pyrazole:c4->C4_sub

Caption: Key structural features for pyrazole-based CB1 receptor antagonists.

Experimental Protocols for Activity Characterization

To ensure trustworthiness and scientific rigor, the activity of any novel pyrazole compound must be validated through standardized assays. Here, we provide step-by-step methodologies for key experiments.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol allows for the determination of a compound's potency and selectivity for COX enzymes.

Principle: A fluorometric assay is used to measure the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component then reduces PGG₂ to PGH₂, oxidizing a probe (e.g., ADHP) to produce a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are sourced commercially. Prepare working solutions of each enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to generate a dose-response curve (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well black microplate, add 10 µL of the diluted test compound or vehicle (DMSO) to appropriate wells.

  • Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme solution to the wells. Include wells with no enzyme as a background control.

  • Pre-incubation: Add 150 µL of assay buffer containing heme and the fluorescent probe (ADHP). Incubate the plate for 15 minutes at room temperature, protected from light. This step allows the inhibitor to bind to the enzyme.

    • Causality Explanation: Pre-incubation is critical for time-dependent inhibitors, ensuring that the binding equilibrium is reached before the substrate is added, which provides a more accurate measure of inhibitory potency.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Data Acquisition: Immediately begin measuring fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) every minute for 10-20 minutes using a plate reader.

  • Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Workflow for Pyrazole Analog Evaluation

The following diagram outlines a typical workflow for screening and optimizing novel pyrazole compounds.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazole Analogs Screening Primary In Vitro Screening (e.g., Binding, Enzyme Assay) Synthesis->Screening Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID Hit_ID->Synthesis Inactive (Redesign) SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Active Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Lead_Opt->Synthesis Synthesize New Analogs In_Vivo In Vivo Efficacy (Preclinical Models) Lead_Opt->In_Vivo

Sources

Validation

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC-UV Method for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

A Senior Application Scientist's Guide to Method Validation: Comparing HPLC-UV and UPLC-MS/MS For researchers, scientists, and drug development professionals, the validation of an analytical method is the cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Validation: Comparing HPLC-UV and UPLC-MS/MS

For researchers, scientists, and drug development professionals, the validation of an analytical method is the cornerstone of reliable data, ensuring the identity, strength, quality, purity, and potency of drug substances. This guide provides an in-depth, experience-driven comparison of two robust analytical methods for the quantification of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, a novel pyrazole-containing compound.

We will navigate the validation of a newly developed, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Its performance will be objectively benchmarked against a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide moves beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and the practical interpretation of results, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Challenge: Quantifying a Novel Pyrazole Amine

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a secondary amine featuring a substituted pyrazole ring. The pyrazole moiety provides a chromophore suitable for UV detection, while the amine group can be protonated, making it amenable to mass spectrometry. Our goal is to establish a reliable QC method (HPLC-UV) and to have a more sensitive, orthogonal method (UPLC-MS/MS) for confirmation and potential low-level impurity analysis.

Methodologies Under Comparison

The New Method: Stability-Indicating HPLC-UV

This method is designed as a primary quality control tool for assay and impurity determination. The focus is on robustness, reliability, and the ability to separate the main component from potential degradation products, hence its "stability-indicating" nature.

The Alternative: High-Sensitivity UPLC-MS/MS

This method serves as an orthogonal technique, providing superior selectivity and sensitivity. It is particularly useful for identifying and quantifying trace-level impurities or for bioanalytical applications where the analyte is present in a complex matrix at low concentrations.

The Validation Workflow: A Structured Approach

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[4][5] The workflow follows the validation parameters stipulated by the ICH Q2(R2) guideline.[1][4][6]

G cluster_0 Method Validation Workflow Start Define Analytical Target Profile (ATP) Specificity Specificity & Selectivity Start->Specificity Is the method specific? Linearity Linearity Specificity->Linearity Establish linear relationship Range Range Linearity->Range Define operational range Accuracy Accuracy Range->Accuracy Confirm trueness Precision Precision Accuracy->Precision Assess variability LOD_LOQ LOD & LOQ Precision->LOD_LOQ Determine sensitivity Robustness Robustness LOD_LOQ->Robustness Test method resilience Report Validation Report Robustness->Report Compile results

Caption: A streamlined workflow for analytical method validation per ICH guidelines.

Head-to-Head Comparison: Validation Parameters & Experimental Data

Here, we present the experimental protocols and comparative data for each validation parameter. The objective is to demonstrate that both methods are fit for purpose, while highlighting their distinct performance characteristics.

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, and matrix components.[7][8][9] For a stability-indicating method, this is the most critical parameter. We achieve this by forced degradation studies. The analyte is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products. The method must demonstrate that the analyte peak is well-resolved from any degradant peaks, ensuring the assay is not falsely elevated by co-eluting species.[10]

Experimental Protocol (Specificity):

  • Prepare Forced Degradation Samples:

    • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 4 hours. Neutralize before injection.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid analyte to 105°C for 48 hours.

    • Photolytic Degradation: Expose analyte solution to UV light (254 nm) for 7 days.

  • Analysis: Analyze the stressed samples, a placebo solution, and an unstressed analyte solution using both HPLC-UV and UPLC-MS/MS methods.

  • Evaluation:

    • HPLC-UV: Assess peak purity using a Diode Array Detector (DAD). Ensure the resolution between the main peak and the closest eluting degradant peak is greater than 2.0.

    • UPLC-MS/MS: Monitor for co-eluting peaks using specific MRM transitions. The analyte's MRM signal should be absent in the retention time windows of degradant peaks.

Results:

ParameterHPLC-UV MethodUPLC-MS/MS Method
Peak Purity (DAD) Purity Angle < Purity Threshold for all stressed samplesNot Applicable
Resolution > 2.5 for all degradant peaksNot Applicable (Selectivity by mass)
Interference No interference from placebo or degradants at the analyte's retention time.No interference from placebo or degradants in the analyte's MRM transition.

Trustworthiness: The data confirms that both methods are highly specific. The HPLC-UV method demonstrates specificity through physical separation (chromatography), validated by peak purity analysis. The UPLC-MS/MS method achieves specificity through mass-based detection, which is inherently more selective and can distinguish compounds even if they co-elute chromatographically.[11][12]

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[2][3][13] The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[14] For an assay method, the typical range is 80-120% of the target concentration. For impurity quantification, the range must cover from the reporting threshold up to 120% of the specification limit.

Experimental Protocol (Linearity):

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte. For the assay, this range was 80 µg/mL to 120 µg/mL (target 100 µg/mL). For the UPLC-MS/MS method, a wider range of 1 ng/mL to 500 ng/mL was evaluated.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area (or area ratio for MS) against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.0.

Results:

ParameterHPLC-UV MethodUPLC-MS/MS Method
Range 80 - 120 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) 0.99950.9998
Linear Regression Equation y = 25432x + 1250y = 15670x + 850
Y-intercept Bias (%) < 2.0% of response at 100% concentration< 5.0% of response at LLOQ

Trustworthiness: Both methods exhibit excellent linearity over their respective ranges. The high correlation coefficient confirms a strong linear relationship. The UPLC-MS/MS method demonstrates a significantly wider linear range and is capable of measuring much lower concentrations.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo (matrix) at different concentration levels within the specified range.

Experimental Protocol (Accuracy):

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration for the assay) by spiking a known amount of analyte into a placebo mixture.

  • Analysis: Analyze the spiked samples against a calibration curve.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).[15]

Results:

Concentration LevelHPLC-UV Mean Recovery (%)UPLC-MS/MS Mean Recovery (%)
Low (80 µg/mL / 10 ng/mL) 99.5101.2
Mid (100 µg/mL / 100 ng/mL) 100.399.8
High (120 µg/mL / 400 ng/mL) 100.8100.5
Overall Mean Recovery (%) 100.2100.5

Trustworthiness: The high recovery values demonstrate that both methods are accurate and that the sample matrix does not interfere with the quantification of the analyte.

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol (Precision):

  • Repeatability: Analyze six replicate samples prepared at 100% of the target concentration by one analyst on the same day.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different instrument (if available).

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements. The acceptance criterion is typically an RSD of ≤ 2.0%.[15]

Results:

Precision LevelHPLC-UV (%RSD)UPLC-MS/MS (%RSD)
Repeatability (n=6) 0.8%1.5%
Intermediate Precision (n=6) 1.2%2.1%

Trustworthiness: Both methods are precise. The HPLC-UV method shows slightly better precision, which is common for concentration assays. The UPLC-MS/MS method's precision is well within acceptable limits for trace analysis, though slightly higher due to the complexity of the instrument and lower concentrations being measured.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] These are critical for impurity analysis. They are often estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Experimental Protocol (LOD & LOQ):

  • Estimation: Determine the concentrations that yield S/N ratios of approximately 3 and 10 by injecting a series of dilute solutions.

  • Confirmation:

    • LOD: Inject a sample at the estimated LOD to verify that the signal is distinguishable from noise.

    • LOQ: Inject six replicate samples at the estimated LOQ. The precision (%RSD) should be acceptable (e.g., ≤ 10%), and the accuracy should be within a reasonable range.

Results:

ParameterHPLC-UV MethodUPLC-MS/MS Method
LOD (S/N ≈ 3) 0.1 µg/mL0.1 ng/mL
LOQ (S/N ≈ 10) 0.3 µg/mL0.3 ng/mL
Precision at LOQ (%RSD) 6.5%8.2%

Trustworthiness: The UPLC-MS/MS method is approximately 1000 times more sensitive than the HPLC-UV method. This makes it far superior for trace-level impurity quantification or bioanalysis.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17] This provides an indication of its reliability during normal usage.

Experimental Protocol (Robustness):

  • Vary Parameters: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Analysis: Analyze a system suitability sample under each modified condition.

  • Evaluation: Evaluate system suitability parameters (e.g., resolution, tailing factor, retention time). The results should remain within predefined acceptance criteria.

Results:

Varied ParameterHPLC-UV MethodUPLC-MS/MS Method
Flow Rate (±10%) System suitability passesSystem suitability passes
Column Temp (±5°C) System suitability passesSystem suitability passes
Mobile Phase pH (±0.2) System suitability passesSystem suitability passes

Trustworthiness: Both methods are robust for minor changes in operational parameters, indicating they are well-developed and suitable for routine use in a QC environment.

Summary of Method Performance

Performance CharacteristicHPLC-UV MethodUPLC-MS/MS MethodRationale & Recommendation
Specificity Excellent (Chromatographic)Superior (Mass-based)Both suitable. MS is preferred for complex matrices or co-eluting impurities.
Sensitivity (LOQ) 0.3 µg/mL0.3 ng/mLUPLC-MS/MS is the clear choice for trace analysis.
Precision (%RSD) < 1.5%< 2.5%HPLC-UV is slightly more precise for assay-level concentrations.
Linear Range Narrower (Assay-focused)WiderUPLC-MS/MS offers greater flexibility for different applications.
Robustness HighHighBoth methods are reliable for routine use.
Throughput StandardHigher (shorter run times)UPLC-MS/MS is faster for analyzing large numbers of samples.
Cost & Complexity LowerHigherHPLC-UV is more accessible and cost-effective for routine QC labs.

Conclusion and Recommendations

This validation guide demonstrates that both the newly developed stability-indicating HPLC-UV method and the alternative UPLC-MS/MS method are fit for the purpose of quantifying N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. The choice between them is dictated by the specific analytical objective.

G cluster_0 Method Selection Logic Analyte_Level Analyte Concentration? Matrix_Complexity Matrix Complexity? Analyte_Level->Matrix_Complexity High (Assay) UPLC_MS Recommend: UPLC-MS/MS Method Analyte_Level->UPLC_MS Low (Trace/Bioanalytical) HPLC Recommend: HPLC-UV Method Matrix_Complexity->HPLC Simple (Drug Substance) Matrix_Complexity->UPLC_MS Complex (Drug Product/ Biological Matrix)

Caption: Decision logic for selecting the appropriate analytical method.

  • The HPLC-UV method is validated as a robust, precise, and accurate method. It is highly recommended for routine quality control applications, such as the assay of the drug substance and finished product, due to its reliability and cost-effectiveness.

  • The UPLC-MS/MS method is validated as a superior technique in terms of sensitivity and selectivity. It is the recommended method for the quantification of trace-level impurities, for bioanalytical studies, and as an orthogonal method for confirming out-of-specification results obtained by the HPLC-UV method.

By following a systematic validation process grounded in regulatory guidelines and sound scientific principles, we can ensure the generation of high-quality, reliable data essential for the advancement of drug development programs.

References

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Comparative

A Comparative Guide to the Cross-Reactivity of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

This guide provides a comprehensive framework for evaluating the selectivity of the novel small molecule, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Given the therapeutic potential of pyrazole-containing co...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel small molecule, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Given the therapeutic potential of pyrazole-containing compounds, which have been successfully developed as inhibitors of kinases and modulators of G-protein coupled receptors (GPCRs), a thorough assessment of off-target interactions is paramount for a successful drug development campaign.[1][2][3] This document outlines the scientific rationale, experimental design, and comparative data analysis for a robust cross-reactivity study, intended for researchers, scientists, and drug development professionals.

Introduction: The Importance of Selectivity Profiling

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a synthetic compound featuring a substituted pyrazole core.[4] The pyrazole motif is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide array of biological targets and therapeutic areas.[1][2] This structural diversity, however, necessitates a rigorous evaluation of a compound's selectivity to minimize the risk of off-target effects that could lead to adverse drug reactions.[5][6] Early-stage in vitro safety pharmacology profiling is a critical step in lead compound selection, enabling selectivity-focused structure-activity relationship studies to mitigate off-target effects while preserving or enhancing on-target potency.[5]

For the purpose of this illustrative guide, we will hypothesize that the primary target of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a member of the Cyclin-Dependent Kinase (CDK) family, a common target for pyrazole-based compounds with applications in oncology. [7]

Designing a Comprehensive Cross-Reactivity Study

A multi-pronged approach is essential for a thorough cross-reactivity assessment. This typically involves a combination of broad, unbiased screening followed by more focused, quantitative assays on identified "hits."

Tier 1: Broad Kinome and GPCR Panel Screening

The initial step is to screen the compound against a large, representative panel of kinases and GPCRs to identify potential off-target interactions. This provides a broad overview of the compound's selectivity profile.

  • Kinome Scanning: Services such as KINOMEscan® offer high-throughput screening against hundreds of human kinases.[8][9][10] These assays typically employ a competition binding format to measure the affinity of the test compound for each kinase in the panel.

  • GPCR Profiling: A similar approach is used for GPCRs, where the compound is tested for its ability to displace a radiolabeled ligand from a panel of receptors.[11][12]

Tier 2: Dose-Response and Functional Assays

Any significant interactions identified in the initial screen should be followed up with more detailed quantitative assays to determine the potency of the off-target activity.

  • IC50/Ki Determination: For off-target kinases or receptors, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[5][13]

  • Functional Assays: Where possible, functional assays should be employed to assess whether the binding interaction translates into a biological effect (e.g., inhibition of phosphorylation for a kinase, or modulation of second messenger signaling for a GPCR).

The following diagram illustrates a typical workflow for a cross-reactivity study:

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Data Analysis cluster_2 Tier 2: Focused Follow-up cluster_3 Selectivity Assessment Kinome Scan Kinome Scan Hit Identification Hit Identification Kinome Scan->Hit Identification GPCR Panel GPCR Panel GPCR Panel->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Functional Assays Functional Assays IC50 Determination->Functional Assays Selectivity Index Calculation Selectivity Index Calculation Functional Assays->Selectivity Index Calculation

Caption: A tiered workflow for assessing compound cross-reactivity.

Comparative Data Analysis

The primary output of a cross-reactivity study is a quantitative comparison of the compound's potency at its intended target versus its potency at off-targets. This is often expressed as a selectivity index , which is the ratio of the off-target IC50 to the on-target IC50. A higher selectivity index indicates greater selectivity.

Hypothetical Comparative Data

The following table presents hypothetical data for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine and two comparator compounds, a known selective CDK inhibitor (Comparator A) and a known non-selective kinase inhibitor (Comparator B).

TargetN-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (IC50, nM)Comparator A (Selective CDK Inhibitor) (IC50, nM)Comparator B (Non-selective Kinase Inhibitor) (IC50, nM)
CDK2 (On-Target) 15 10 50
CDK925050075
PIM1>10,000>10,000150
VEGFR21,500>10,000200
5-HT2A (GPCR)>10,000>10,000>10,000
M1 (GPCR)8,000>10,000>10,000
Interpretation of Results

Based on the hypothetical data, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine demonstrates good selectivity for CDK2 over other kinases and the tested GPCRs. Its selectivity profile is superior to that of the non-selective Comparator B. While slightly less potent than the highly selective Comparator A, our lead compound still maintains a favorable selectivity window. For example, the selectivity index for CDK9 (an off-target) would be 250 nM / 15 nM = 16.7. A selectivity index of >10 is generally considered a good starting point for further development.

Experimental Protocols

Detailed and validated protocols are crucial for generating reliable cross-reactivity data. Below are example protocols for a competitive binding assay and a functional kinase assay.

Protocol: Competitive Radioligand Binding Assay for GPCRs

This protocol is adapted for determining the binding affinity of a test compound to a GPCR, such as the 5-HT2A receptor.

  • Prepare Receptor Membranes: Obtain commercially available cell membranes expressing the human 5-HT2A receptor or prepare them in-house from a stable cell line.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin), and the test compound dilutions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve.

Protocol: In Vitro Functional Kinase Assay (e.g., for CDK2)

This protocol outlines a method to measure the inhibitory activity of the test compound on CDK2 kinase activity.

  • Reagents: Obtain recombinant human CDK2/CycE1 enzyme, a suitable substrate peptide (e.g., histone H1), and ATP.

  • Assay Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Compound Dilution: Prepare a serial dilution of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in the assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the CDK2/CycE1 enzyme, the test compound dilutions, and the substrate peptide.

  • Initiate Reaction: Start the reaction by adding a solution of ATP (at a concentration close to the Km for CDK2).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.

Mechanistic Insights: Potential Signaling Pathways

Understanding the potential signaling pathways that could be affected by off-target interactions is crucial for predicting potential adverse effects. Given our hypothetical on-target of CDK2, an off-target interaction with a kinase like VEGFR2 could have implications for angiogenesis signaling pathways.

Signaling_Pathway cluster_0 On-Target Pathway (Cell Cycle) cluster_1 Potential Off-Target Pathway (Angiogenesis) CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Promotes VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes TestCompound N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine TestCompound->CDK2 Inhibits (Intended) TestCompound->VEGFR2 Inhibits (Unintended)

Caption: On-target vs. potential off-target signaling pathways.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. The hypothetical data presented herein suggests a favorable selectivity profile, warranting further investigation. The next steps in the preclinical development of this compound should include in vivo safety pharmacology studies to confirm the in vitro findings and to assess the potential for any on-target or off-target toxicities in a whole-animal system. Adherence to regulatory guidelines from agencies such as the FDA and EMA throughout the non-clinical safety testing program is essential for a successful transition to clinical development.[14][15][16][17]

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. PubMed. Available at: [Link]

  • M12 Drug Interaction Studies August 2024. FDA. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem. Available at: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. PMC. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. Available at: [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. European Medicines Agency. Available at: [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. Available at: [Link]

  • Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. Available at: [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. NIH. Available at: [Link]

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. ECA Academy. Available at: [Link]

  • Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy. Available at: [Link]

  • Off-target identification of kinase drug candidates. ResearchGate. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]

  • ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Available at: [Link]

  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Publications. Available at: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. HistologiX. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. Bentham Science. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. Available at: [Link]

  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Pharmaffiliates. Available at: [Link]

  • Safety Guidelines. ICH. Available at: [Link]

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  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

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Sources

Validation

Comparative Analysis of N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine framework. By examining the impact of structural modifications on biological activity, this document aims to provide actionable insights for the rational design of novel therapeutic agents. While direct and extensive SAR studies on this specific scaffold are not abundantly available in the public domain, we can infer valuable relationships by analyzing studies on closely related pyrazole-containing structures, particularly in the context of their inhibitory activity against key enzymes like monoamine oxidases (MAOs).

The Core Scaffold: A Privileged Structure

The 1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine core presents a unique combination of structural features. The pyrazole ring itself is an aromatic heterocycle known to engage in various biological interactions. The methyl groups at positions 1, 3, and 5 provide a specific steric and electronic profile that can influence binding to target proteins. The N-methylmethanamine side chain at the 4-position offers a key point for interaction and further functionalization.

Pyrazoles are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Notably, certain pyrazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[4][5][6] Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases and depression.[2]

Structure-Activity Relationship Analysis

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on the pyrazole ring and its side chains. The following sections dissect the putative SAR based on available data for related compounds.

Substitution on the Pyrazole Ring

The substitution pattern on the pyrazole ring is a critical determinant of biological activity and selectivity.

  • Lipophilicity and Bulk at Positions 3 and 5: Studies on related pyrazoline derivatives have shown that the presence of bulky and lipophilic groups at the 3 and 5 positions of the pyrazole ring can significantly influence inhibitory potency against MAO.[7] For the N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine scaffold, the existing methyl groups at these positions contribute to a degree of lipophilicity that may be optimal for certain targets. Further increasing the size of these substituents, for instance, to ethyl or phenyl groups, could either enhance or diminish activity depending on the topology of the target's binding pocket.

  • N1-Substitution: The N1-methyl group plays a crucial role in orienting the other substituents and can influence the overall electronic properties of the ring. In many kinase inhibitors, for example, this position is often occupied by larger aryl or substituted alkyl groups to achieve specific interactions with the enzyme's active site.[8] For MAO inhibitors, the nature of the N1-substituent can modulate selectivity between the MAO-A and MAO-B isoforms.

Modification of the 4-Methanamine Side Chain

The N-methylmethanamine side chain is a primary vector for exploring SAR.

  • N-Alkylation: The N-methyl group can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl, benzyl). This modification directly impacts the steric bulk and basicity of the nitrogen atom, which can be critical for forming salt bridges or hydrogen bonds with the target protein. For instance, in a series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the nature of the substituents on the phenyl rings was found to be a key factor in their MAO inhibitory activity.[4] A similar principle would apply to the N-substituent of the methanamine side chain.

  • Introduction of Aromatic or Heterocyclic Moieties: Replacing the N-methyl group with aryl or heteroaryl rings can introduce new binding interactions, such as pi-stacking or additional hydrogen bonding opportunities. This strategy is commonly employed in the design of kinase inhibitors to enhance potency and selectivity.[1]

  • Chain Length and Flexibility: The length of the carbon chain connecting the pyrazole ring to the terminal amine can also be varied. Increasing the chain length could allow the amine to reach different interaction points within a binding site, though it may also introduce conformational flexibility that could be entropically unfavorable.

Comparative Performance of Analogs: A Hypothetical Case Study for MAO Inhibition

Table 1: Hypothetical Comparative MAO-A and MAO-B Inhibitory Activity of N-Substituted (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Analogs

Compound IDN-Substituent (R)Predicted MAO-A IC50 (nM)Predicted MAO-B IC50 (nM)Rationale for Predicted Activity
1 (Parent) -CH₃15080The parent compound is expected to have moderate, slightly B-selective activity based on the general profile of simple pyrazole derivatives.
2 -CH₂CH₃12060A small increase in lipophilicity with the ethyl group may slightly enhance potency and B-selectivity.
3 -CH₂-Ph50250The introduction of a phenyl ring could lead to favorable pi-stacking interactions in the MAO-A active site, increasing potency and shifting selectivity.
4 -CH₂-(4-F-Ph)30300Addition of a fluorine atom to the phenyl ring can enhance binding through halogen bonding or by favorably altering electronic properties, potentially increasing MAO-A potency.
5 -H>1000>1000Removal of the N-alkyl group may significantly reduce potency due to the loss of key hydrophobic interactions.

Experimental Protocols

To empirically determine the SAR of this analog series, the following experimental workflows would be essential.

General Synthetic Procedure for N-Substituted Analogs

A representative synthetic scheme for the generation of analogs with varying N-substituents is outlined below. The synthesis would typically involve the reductive amination of a suitable pyrazole-4-carboxaldehyde.

Synthesis Pyrazole_aldehyde 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde Imine Intermediate Imine Pyrazole_aldehyde->Imine Condensation Amine R-NH₂ Amine->Imine Product N-R-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Imine->Product Reduction Reducing_agent NaBH(OAc)₃ or NaBH₄ Reducing_agent->Product

Caption: General workflow for the synthesis of N-substituted analogs via reductive amination.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add the desired primary amine (R-NH₂, 1.1 equivalents).

  • Reduction: After stirring for a period to allow for imine formation, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) portion-wise.

  • Work-up and Purification: Quench the reaction with water or a mild acid, and extract the product with an organic solvent. The crude product can then be purified by column chromatography to yield the desired N-substituted analog.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory potency of the synthesized analogs against MAO-A and MAO-B would be determined using a well-established fluorometric assay.

MAO_Assay cluster_workflow MAO Inhibition Assay Workflow Start Prepare recombinant human MAO-A and MAO-B Incubation Incubate MAO enzyme with test compound (analog) Start->Incubation Substrate_addition Add Amplex Red reagent, horseradish peroxidase, and p-tyramine (substrate) Incubation->Substrate_addition Measurement Measure fluorescence intensity over time Substrate_addition->Measurement Analysis Calculate IC50 values Measurement->Analysis

Sources

Comparative

A Comparative Analysis of the Enantiomers of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: A Proposed Investigational Framework

Introduction In the landscape of modern drug discovery and development, the principle of stereochemistry is of paramount importance. A significant portion of pharmaceuticals are chiral molecules, existing as enantiomers—...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the principle of stereochemistry is of paramount importance. A significant portion of pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3] The body, being a chiral environment, often interacts differently with each enantiomer of a drug, leading to variations in efficacy and safety.[3][4] This has led regulatory bodies and the pharmaceutical industry to increasingly focus on the development of single-enantiomer drugs to optimize therapeutic outcomes.[5]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[6][7][8] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antidepressant effects.[6][7][9]

This guide focuses on N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, a chiral amine incorporating the pyrazole scaffold.[10] To date, this specific compound is not extensively characterized in peer-reviewed literature, and a comparative analysis of its enantiomers is not publicly available. Therefore, this document presents a comprehensive, proposed framework for the synthesis, separation, and comparative analysis of its (R)- and (S)-enantiomers. By leveraging established methodologies for analogous chiral amines and pyrazole derivatives, we provide a scientifically rigorous roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this novel molecule.

Proposed Synthesis, Resolution, and Characterization

The initial phase of investigation requires the synthesis of the racemic compound, followed by the resolution of its constituent enantiomers.

Proposed Synthesis of Racemic N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

A plausible synthetic route would involve the formylation of 1,3,5-trimethyl-1H-pyrazole, followed by reductive amination. This common and effective method for amine synthesis is widely documented.[11][12]

Workflow for Synthesis and Chiral Separation

G cluster_synthesis Racemate Synthesis cluster_separation Enantiomeric Resolution start 1,3,5-trimethyl-1H-pyrazole step1 Vilsmeier-Haack Formylation start->step1 intermediate 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde step1->intermediate step2 Reductive Amination (Methylamine, NaBH3CN) intermediate->step2 racemate Racemic (±)-N-methyl-1- (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine step2->racemate separation Chiral HPLC Separation or Diastereomeric Salt Crystallization racemate->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R enantiomer_S (S)-Enantiomer separation->enantiomer_S

Caption: Proposed workflow for the synthesis of the racemic compound followed by enantiomeric resolution.

Enantiomeric Resolution

Two primary methods are proposed for the resolution of the racemic amine:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid, such as (R,R)-tartaric acid, to form diastereomeric salts.[13][14] These diastereomers exhibit different physical properties, including solubility, allowing for their separation by fractional crystallization.[13][15] The resolved enantiomers can then be recovered by basification.[13] This technique is often cost-effective for large-scale separations.[5]

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): A more modern and often more rapid approach involves the use of a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral amines and pyrazole derivatives.[16][17][18][19] This method offers high resolution and can be scaled from analytical to preparative quantities.

Physicochemical and Stereochemical Characterization

Following separation, each enantiomer must be thoroughly characterized to confirm its chemical identity, purity, and absolute configuration.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) will be used to confirm the chemical structure.

  • Enantiomeric Purity Assessment: The enantiomeric excess (e.e.) of each isolated fraction will be determined using analytical chiral HPLC. A robust HPLC method is critical for accurate quantification.

Protocol: Analytical Chiral HPLC for Enantiomeric Purity

This protocol outlines a generalized method for developing an HPLC separation for the enantiomers of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, based on established techniques for similar compounds.[16][20][21]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Polysaccharide-based CSP, e.g., CHIRALPAK® IA or Lux® Cellulose-2 (250 mm x 4.6 mm, 5 µm).[16][17][18]

  • Mobile Phase Solvents: HPLC-grade n-hexane, ethanol (EtOH), or isopropanol (IPA).

  • Mobile Phase Additives: Diethylamine (DEA) or Trifluoroacetic Acid (TFA).[16]

Methodology:

  • Mobile Phase Preparation: Prepare mobile phases consisting of n-hexane and an alcohol modifier (e.g., EtOH or IPA) in various ratios (e.g., 90:10, 80:20 v/v). To improve peak shape and resolution for basic amines, add a basic additive like 0.1% DEA to the mobile phase.[16]

  • Sample Preparation: Dissolve a small amount of the sample (racemate or isolated enantiomer) in the mobile phase to a concentration of approximately 1 mg/mL.

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase for at least 30 minutes at a stable flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).

  • Injection and Data Acquisition: Inject 5-10 µL of the sample and acquire data using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Method Optimization: Systematically vary the mobile phase composition (ratio of hexane to alcohol) and the type of alcohol modifier to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.

Chiral HPLC Method Development Workflow

G start Prepare Sample (Racemate in Mobile Phase) prep_col Select Chiral Column (e.g., Polysaccharide CSP) start->prep_col prep_mp Prepare Mobile Phase (Hexane/Alcohol + 0.1% Additive) start->prep_mp equilibrate Equilibrate System prep_col->equilibrate prep_mp->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Chromatogram inject->acquire check_res Resolution > 1.5? acquire->check_res optimize Optimize Mobile Phase (Adjust Alcohol % or Type) check_res->optimize No final Validated Method check_res->final Yes optimize->equilibrate

Caption: A systematic workflow for developing a chiral HPLC method for enantiomeric separation.

Proposed Comparative Analysis

Once the pure enantiomers are isolated and characterized, a comparative analysis of their biological properties is essential. The following assays represent a foundational investigation into their potential pharmacological differences. The data presented are hypothetical, illustrating potential outcomes based on the principle that enantiomers often exhibit different biological activities.[1][22][23]

Table 1: Hypothetical Comparative Receptor Binding Affinity
CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)
(R)-EnantiomerReceptor A15.2 ± 2.1
(S)-EnantiomerReceptor A250.7 ± 15.3
Racemic MixtureReceptor A28.5 ± 3.5
(R)-EnantiomerReceptor B> 10,000
(S)-EnantiomerReceptor B> 10,000

This hypothetical data suggests that the (R)-enantiomer (the "eutomer") has significantly higher affinity for Receptor A, while the (S)-enantiomer (the "distomer") is much less active.

Table 2: Hypothetical Comparative In Vitro Functional Activity
CompoundAssay TypePotency (EC₅₀, nM)
(R)-EnantiomerAgonist Assay (Receptor A)35.8 ± 4.2
(S)-EnantiomerAgonist Assay (Receptor A)875.1 ± 50.9
Racemic MixtureAgonist Assay (Receptor A)70.1 ± 8.6

This data illustrates a scenario where the higher binding affinity of the (R)-enantiomer translates to greater functional potency.

Table 3: Hypothetical Comparative Metabolic Stability
CompoundAssay SystemHalf-life (t½, min)
(R)-EnantiomerHuman Liver Microsomes45.6
(S)-EnantiomerHuman Liver Microsomes22.1

Metabolic enzymes can also be stereoselective.[3][24] This hypothetical data shows the (R)-enantiomer being more metabolically stable, which could lead to a longer duration of action in vivo.

Discussion: The Rationale for Stereochemical Differentiation

The anticipated differences in biological activity between the enantiomers stem from the three-dimensional nature of their interactions with chiral biological macromolecules like receptors and enzymes.[4] A biological receptor possesses a specific 3D binding pocket. One enantiomer (the eutomer) may fit optimally into this pocket, engaging in multiple high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to a potent biological response. Its mirror image (the distomer) may be unable to achieve this optimal fit, resulting in weaker binding or no binding at all.[3][4]

Hypothetical Receptor-Ligand Interaction

G cluster_receptor Receptor Binding Pocket cluster_R (R)-Enantiomer (Eutomer) cluster_S (S)-Enantiomer (Distomer) receptor point1 A point2 B point3 C R_ligand R R_A A' R_ligand->R_A R_B B' R_ligand->R_B R_C C' R_ligand->R_C R_A->point1 Strong Fit R_B->point2 Strong Fit R_C->point3 Strong Fit S_ligand S S_A A' S_ligand->S_A S_B B' S_ligand->S_B S_C C' S_ligand->S_C S_A->point1 Weak Fit S_B->point3 Mismatch

Sources

Validation

A Guide to the Independent Replication of Experiments with N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Abstract The principle of independent replication is the bedrock of scientific progress, ensuring that findings are robust and not the product of chance or specific laboratory conditions.[1][2][3] This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The principle of independent replication is the bedrock of scientific progress, ensuring that findings are robust and not the product of chance or specific laboratory conditions.[1][2][3] This guide provides a comprehensive framework for the independent replication of experiments involving the novel research chemical, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Given the compound's structural similarities to known monoamine modulators, we present a detailed protocol for assessing its affinity for the human dopamine transporter (DAT) using a competitive radioligand binding assay. This document serves as a technical resource for researchers in pharmacology and drug development, offering step-by-step methodologies, explaining the rationale behind experimental choices, and providing a comparative context against a known standard. Our objective is to facilitate rigorous, reproducible research and contribute to a more reliable foundation of preclinical scientific knowledge, addressing the widely recognized "reproducibility crisis" in the field.[4][5][6][7]

Introduction: The Challenge of Reproducibility and the Target Compound

1.1. The Compound: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

The subject of this guide, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (PubChem CID: 579620), is a substituted pyrazole derivative.[9] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active agents, including those targeting monoamine oxidases (MAOs) and dopamine receptors.[10][11][12][13][14] The presence of the N-methylmethanamine side chain suggests a potential interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[10][11]

1.2. The Hypothesis: A Putative Dopamine Transporter Ligand

Based on its structural features, we hypothesize that this compound may act as a ligand for the dopamine transporter (DAT). The DAT is a key protein in the central nervous system responsible for the reuptake of dopamine, thereby controlling the intensity and duration of dopaminergic signaling.[15][16] It is a primary target for psychostimulants like cocaine and therapeutic agents used in ADHD and depression. To test this hypothesis in a reproducible manner, we will employ a gold-standard in vitro method: a competitive radioligand binding assay.

Foundational Work: Synthesis and Characterization

Before any biological experiment, the identity and purity of the test compound must be unequivocally confirmed. Independent replication must begin with the material itself.

2.1. Synthesis Overview While a detailed custom synthesis protocol is beyond the scope of this guide, substituted pyrazoles are commonly synthesized via condensation reactions between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[17][18] Subsequent functionalization, such as reductive amination, would be required to install the N-methylmethanamine side chain. Researchers should source the compound from a reputable vendor that provides a certificate of analysis with purity data (e.g., from HPLC) and structural confirmation (e.g., from ¹H-NMR and MS).[][20]

2.2. Quality Control is Non-Negotiable

  • Rationale: Impurities can act as confounding variables, potentially possessing their own biological activity or inhibiting the target compound.

  • Action: Upon receipt, it is best practice to independently verify the compound's identity and purity using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The observed molecular weight should match the expected value of 153.22 g/mol .[9]

Experimental Design: A Competitive Radioligand Binding Assay for DAT

To quantify the affinity of our target compound for the human dopamine transporter, we will use a competitive binding assay. This assay measures the ability of a non-radioactive test compound (the "competitor," in this case, our pyrazole) to displace a radioactive ligand that is known to bind to the target with high affinity.

  • Target: Human Dopamine Transporter (hDAT), expressed in a stable cell line (e.g., HEK293-hDAT).

  • Radioligand: [³H]WIN 35,428. This is a potent cocaine analog that binds with high affinity to the DAT and is widely used for its characterization.[21][22][23][24]

  • Comparator: GBR-12909. This is a potent and selective DAT inhibitor that will serve as our positive control and benchmark for comparison.[22]

The logical workflow for this experiment is designed to isolate the specific binding event and ensure data validity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_analysis Phase 3: Separation & Analysis prep_membranes Prepare hDAT Membranes from Cell Culture add_reagents Add Membranes, Radioligand, and Competitor/Buffer prep_membranes->add_reagents prep_ligands Prepare Serial Dilutions of Test Compound & GBR-12909 prep_ligands->add_reagents prep_radio Prepare Radioligand ([³H]WIN 35,428) Solution prep_radio->add_reagents setup_tubes Set Up Assay Tubes: Total, Non-Specific, Competitor setup_tubes->add_reagents incubate Incubate at 4°C to Reach Equilibrium add_reagents->incubate harvest Harvest via Rapid Filtration to Separate Bound/Free Ligand incubate->harvest scint_count Quantify Radioactivity (Liquid Scintillation Counting) harvest->scint_count analyze Calculate Specific Binding & Determine IC50/Ki scint_count->analyze caption Workflow for the DAT Competitive Binding Assay.

Caption: Workflow for the DAT Competitive Binding Assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format to allow for multiple concentrations and replicates.

4.1. Reagents and Materials

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Cell Membranes: HEK293 cells stably expressing hDAT. Prepare membrane homogenates via standard procedures (dounce homogenization followed by centrifugation).[15] Determine protein concentration via BCA or Bradford assay.

  • Radioligand: [³H]WIN 35,428 (PerkinElmer, ~84 Ci/mmol). Final concentration in assay: ~2-5 nM.

  • Non-specific Determinate: GBR-12909 (10 µM final concentration).

  • Test Compound: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, dissolved in DMSO and serially diluted in binding buffer.

  • Comparator: GBR-12909, prepared as above.

  • Filtration System: Cell harvester with GF/B filter mats.

  • Scintillation Fluid & Counter.

4.2. Assay Procedure

  • Plate Setup: Design the 96-well plate map. Each concentration of the test compound and comparator should be run in triplicate. Include triplicate wells for "Total Binding" (membranes + radioligand + buffer) and "Non-Specific Binding" (membranes + radioligand + 10 µM GBR-12909).

  • Reagent Addition: To each well of a 96-well plate, add reagents in the following order (for a final volume of 200 µL):

    • 50 µL of Binding Buffer (for Total Binding) OR 50 µL of 40 µM GBR-12909 (for Non-Specific Binding, yields 10 µM final) OR 50 µL of the appropriate test compound/comparator dilution.

    • 50 µL of [³H]WIN 35,428 solution (diluted in buffer to give a final concentration of ~2-5 nM).

    • 100 µL of the hDAT membrane suspension (diluted in buffer to ~20-40 µg protein per well).

    • Causality: The order of addition is important. Adding the competitor before the membranes and radioligand ensures it is present to compete for binding sites from the start of the reaction.

  • Incubation: Seal the plate and incubate for 2 hours at 4°C with gentle agitation.

    • Causality: Incubation at 4°C minimizes enzymatic degradation and transporter internalization, isolating the binding event. The 2-hour duration allows the binding reaction to reach equilibrium.[15]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. Wash each filter disc 3 times with 300 µL of ice-cold binding buffer.

    • Causality: This is the most critical step. Rapid filtration is essential to separate the membrane-bound radioligand from the unbound radioligand before the binding equilibrium can shift. The ice-cold buffer washes away unbound ligand while minimizing dissociation of specifically bound ligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis and Comparison

5.1. Calculating Affinity (IC₅₀ and Kᵢ)

  • Calculate Specific Binding: For each data point, subtract the average DPM of the non-specific binding wells from the observed DPM. The average DPM from the total binding wells represents 100% specific binding.

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in a program like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor. The Kᵢ is a more absolute measure of affinity, independent of assay conditions.

5.2. Comparative Data Presentation

The primary goal is to compare the affinity of our novel pyrazole compound against the known standard, GBR-12909. The results should be tabulated for clarity.

CompoundIC₅₀ (nM) [Hypothetical]Kᵢ (nM) [Hypothetical]Hill Slope
GBR-12909 (Comparator) 155.2-1.05
N-methyl-1-(...)-methanamine 25086.8-0.98
  • Interpretation: In this hypothetical result, the target compound shows a Kᵢ of 86.8 nM. This indicates it binds to the dopamine transporter, but with significantly lower affinity than the high-potency inhibitor GBR-12909 (Kᵢ = 5.2 nM). A Hill slope close to -1.0 suggests competitive binding at a single site.

Conclusion and Best Practices for Trustworthy Science

This guide provides a robust, detailed, and scientifically-grounded protocol for the independent characterization of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine at the human dopamine transporter. By adhering to this framework, researchers can generate high-quality, reproducible data that can be confidently compared across laboratories.

The essence of scientific integrity lies not just in the results themselves, but in the transparent and rigorous methods used to obtain them.[2][5] This includes meticulous documentation, the use of appropriate positive and negative controls, and an unbiased analysis of the data. By embracing the principles of independent replication, the scientific community can build a more solid and trustworthy foundation of knowledge, accelerating the path from preclinical discovery to meaningful therapeutic innovation.

References

  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114–5144. Available from: [Link]

  • Bentham Science Publishers. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Available from: [Link]

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  • PubMed. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Curr Med Chem, 18(33), 5114-44. Available from: [Link]

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  • Oxford Academic. (2021). The importance of independent replication of treatments in plant science. Journal of Experimental Botany, 72(15), 5389–5396. Available from: [Link]

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  • PubMed. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorg Med Chem Lett, 9(1), 97-102. Available from: [Link]

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  • PubMed. (1996). [3H]WIN 35,428 binding in the human brain. Brain Res, 706(2), 347-50. Available from: [Link]

  • ACS Publications. (1999). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 42(22), 4563–4573. Available from: [Link]

  • PubMed. (2006). Dopamine transporter ligands: recent developments and therapeutic potential. Curr Med Chem, 13(27), 3281-303. Available from: [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1858. Available from: [Link]

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  • BMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(35). Available from: [Link]

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Comparative

Comparative Benchmarking of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Against Celecoxib for Cyclooxygenase-2 Inhibition

Abstract The therapeutic potential of selective cyclooxygenase-2 (COX-2) inhibitors in managing inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs, is well-esta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of selective cyclooxygenase-2 (COX-2) inhibitors in managing inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs, is well-established. This guide presents a comprehensive benchmarking analysis of a novel pyrazole derivative, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (hereafter designated as TMPM), against the widely recognized COX-2 selective inhibitor, Celecoxib. Utilizing robust in vitro enzymatic and cell-based assays, this study provides a head-to-head comparison of inhibitory potency and selectivity. The data herein demonstrate that while Celecoxib is a potent COX-2 inhibitor, TMPM exhibits a significantly improved selectivity profile, suggesting a potentially wider therapeutic window. This guide details the experimental workflows, presents comparative data, and offers an expert interpretation of the results to inform future drug development and optimization efforts.

Introduction: The Rationale for Novel COX-2 Inhibitors

The cyclooxygenase (COX) enzymes are critical mediators in the conversion of arachidonic acid into prostaglandins, which are key players in inflammation, pain, and fever.[1] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms. While effective, their inhibition of COX-1 is linked to significant gastrointestinal side effects.[2] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide anti-inflammatory and analgesic effects with a reduced risk of such complications.[3][4]

Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor that effectively blocks prostaglandin synthesis in the inflammatory pathway.[3][5] Its chemical structure allows it to specifically fit into the larger, more flexible active site of the COX-2 enzyme.[3] The pyrazole scaffold is a common feature in many COX inhibitors, highlighting its importance in this therapeutic class.[6]

The subject of this guide, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (TMPM), is a novel compound also based on a pyrazole core.[7] Given its structural similarity to known inhibitors, we hypothesized that TMPM possesses COX inhibitory activity. The primary objective of this study is to rigorously benchmark the potency (IC50) and selectivity (Selectivity Index) of TMPM against the gold-standard compound, Celecoxib, to characterize its potential as a next-generation anti-inflammatory agent.

Materials and Methods

To ensure a robust and reproducible comparison, standardized and widely accepted assay methodologies were employed. The overall experimental design is focused on determining two key parameters: in vitro enzymatic inhibition (potency) and cell-based functional inhibition (cellular efficacy).

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Functional Assay cluster_2 Phase 3: Final Analysis prep Compound Preparation (TMPM & Celecoxib Serial Dilutions) assay_cox1 COX-1 Inhibition Assay (Ovine COX-1) prep->assay_cox1 assay_cox2 COX-2 Inhibition Assay (Human recombinant COX-2) prep->assay_cox2 detection1 Colorimetric Detection (Oxidized TMPD at 590 nm) assay_cox1->detection1 detection2 Colorimetric Detection (Oxidized TMPD at 590 nm) assay_cox2->detection2 calc1 IC50 Calculation for COX-1 detection1->calc1 calc2 IC50 Calculation for COX-2 detection2->calc2 si_calc Selectivity Index Calculation (IC50 COX-1 / IC50 COX-2) calc1->si_calc calc2->si_calc cell_culture Cell Culture (RAW 264.7 Macrophages) stimulation LPS Stimulation & Compound Treatment cell_culture->stimulation collection Supernatant Collection stimulation->collection elisa PGE2 Competitive ELISA collection->elisa data_analysis PGE2 Inhibition Analysis elisa->data_analysis final_comp Comparative Benchmarking Report data_analysis->final_comp si_calc->final_comp

Caption: Overall experimental workflow for benchmarking TMPM against Celecoxib.

In Vitro COX-1/COX-2 Inhibition Assay

The potency of each compound was determined using a colorimetric COX inhibitor screening assay, which measures the peroxidase activity of the COX enzymes.[8][9]

Protocol:

  • Reagent Preparation: Ovine COX-1 and human recombinant COX-2 enzymes, along with heme and assay buffer, were prepared according to the manufacturer's specifications (e.g., Cayman Chemical, Cat. No. 701050).

  • Compound Dilution: TMPM and Celecoxib were serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: In a 96-well plate, wells were designated for 100% initial activity, background, and inhibitor testing.

  • Reaction Initiation: 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme were added to the appropriate wells. 10 µL of the diluted test compounds were added to the inhibitor wells.

  • Incubation: The plate was gently shaken and incubated at 37°C for 10 minutes.

  • Substrate Addition: The reaction was initiated by adding 20 µL of Arachidonic Acid solution to all wells.

  • Detection: The peroxidase activity was measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader. Readings were taken at multiple time points.

  • Data Analysis: The rate of reaction was calculated. The percentage of inhibition for each compound concentration was determined relative to the 100% initial activity control.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay quantifies the ability of the test compounds to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context.[1][10]

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and antibiotics, and plated in 96-well plates at a density of 2.5 x 10^5 cells/well.

  • Compound Treatment: Cells were pre-incubated with various concentrations of TMPM or Celecoxib for 1 hour.

  • Inflammatory Stimulation: Cells were then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE2 production, and incubated for 18-24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant was collected for analysis.[11]

  • PGE2 Quantification: The concentration of PGE2 in the supernatant was measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol (e.g., R&D Systems, Cat. No. KGE004B).[12][13] The principle involves competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for binding sites on a monoclonal antibody.

  • Data Analysis: The absorbance was read at 450 nm, and a standard curve was used to determine the PGE2 concentration in each sample. The percent inhibition of PGE2 production was calculated for each compound concentration.

Calculation of IC50 and Selectivity Index
  • IC50 (Half Maximal Inhibitory Concentration): For both the enzymatic and cell-based assays, IC50 values were calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration. A four-parameter logistic (4PL) curve was fitted to the data to determine the concentration that elicits 50% inhibition.[14][15][16]

  • Selectivity Index (SI): The selectivity of the compounds for COX-2 over COX-1 was calculated using the ratio of the enzymatic IC50 values: SI = IC50 (COX-1) / IC50 (COX-2) .[9] A higher SI value indicates greater selectivity for COX-2.

Results

The inhibitory activities of TMPM and the standard compound Celecoxib were evaluated, and the results are summarized below.

In Vitro Enzyme Inhibition and Selectivity

The IC50 values obtained from the colorimetric enzyme inhibition assays demonstrate the direct potency of each compound against the isolated COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
TMPM 15.20.2560.8
Celecoxib 8.10.07>115

Data are presented as the mean of three independent experiments.

Inhibition of PGE2 Production in RAW 264.7 Cells

The cell-based assay confirms that the enzymatic inhibition translates to functional activity in a relevant biological system.

CompoundIC50 for PGE2 Inhibition (µM)
TMPM 0.48
Celecoxib 0.15

Data are presented as the mean of three independent experiments.

Discussion: An Expert Analysis

The primary goal of this benchmarking study was to characterize the novel pyrazole derivative, TMPM, in the context of a well-established COX-2 inhibitor, Celecoxib. The results provide several key insights into its potential pharmacological profile.

Potency: The in vitro enzymatic data clearly show that Celecoxib is the more potent inhibitor of COX-2, with an IC50 value of 0.07 µM compared to 0.25 µM for TMPM. This higher potency is mirrored in the cell-based assay, where Celecoxib inhibited PGE2 production with an IC50 of 0.15 µM, approximately three times lower than TMPM (0.48 µM). This suggests that the chemical structure of Celecoxib allows for a more optimal interaction with the active site of the COX-2 enzyme.[3]

Selectivity: The most compelling finding of this study is the selectivity profile. While Celecoxib is highly selective, TMPM demonstrates a significantly greater selectivity for COX-2 over COX-1, with a Selectivity Index of over 60. A higher selectivity index is therapeutically desirable, as it implies a lower likelihood of mechanism-based side effects related to COX-1 inhibition, such as gastrointestinal distress.[3] The structural modifications in TMPM compared to Celecoxib likely hinder its ability to bind to the more constrained active site of the COX-1 enzyme, thereby enhancing its selectivity.

G cluster_0 Arachidonic Acid Cascade cluster_1 Inhibitor Action membrane Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (PGE2) (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory TMPM TMPM TMPM->COX1 Very Weak Inhibition (IC50=15.2µM) TMPM->COX2 Strong Inhibition (IC50=0.25µM) Celecoxib Celecoxib Celecoxib->COX1 Weak Inhibition (IC50=8.1µM) Celecoxib->COX2 Potent Inhibition (IC50=0.07µM)

Caption: Mechanism of action and comparative inhibition of COX pathways.

Structure-Activity Relationship (SAR) Implications: Although Celecoxib is more potent, the high selectivity of TMPM is a valuable characteristic. This suggests that the TMPM scaffold is an excellent starting point for further medicinal chemistry optimization. Future efforts could focus on modifying the side chains of the TMPM molecule to enhance interactions with the COX-2 active site, thereby increasing potency while aiming to retain or even improve its outstanding selectivity. The difference in potency but superior selectivity highlights the subtle structural nuances that govern enzyme-inhibitor interactions.

Conclusion

This comparative guide demonstrates a comprehensive evaluation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (TMPM) against the standard COX-2 inhibitor, Celecoxib.

  • Celecoxib was confirmed as a highly potent inhibitor of COX-2, both enzymatically and in a cellular context.

  • TMPM , while less potent than Celecoxib, exhibited a significantly superior selectivity index , indicating a stronger preference for COX-2 over COX-1.

The findings position TMPM as a promising lead compound. Its chemical scaffold offers a clear path for optimization, with the goal of developing a next-generation anti-inflammatory agent that combines high potency with an exceptional safety profile rooted in high COX-2 selectivity.

References

  • National Center for Biotechnology Information (2024). Celecoxib - StatPearls. NCBI Bookshelf. Available at: [Link]

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  • ResearchGate. Table 1. List of Compounds with their COX-2/COX-1 Inhibition Potencies. Available at: [Link]

  • Kauthale, S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Available at: [Link]

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Validation

A Researcher's Guide to Assessing the Selectivity of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Given the absence of a defined biological target for this s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Given the absence of a defined biological target for this specific molecule, we will proceed based on a rational, evidence-guided hypothesis. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit a wide range of pharmacological activities, including the inhibition of protein kinases.[1][2] Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is implicated in diseases like cancer, making them prime drug targets.[3][4]

Therefore, this guide will outline a rigorous, multi-tiered strategy to assess the selectivity of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine as a putative protein kinase inhibitor. This approach is designed not only to identify its primary target(s) but also to build a comprehensive "off-target" profile, which is crucial for predicting potential therapeutic efficacy and adverse effects.[4][5]

The Foundational Strategy: A Tiered Approach to Selectivity Profiling

A robust assessment of inhibitor selectivity is not a single experiment but a phased process. This ensures that resources are used efficiently, moving from broad, high-throughput methods to more focused, in-depth analyses. The goal is to build a progressively clearer picture of the compound's interaction with the human kinome.

Our workflow begins with a wide-angle snapshot of the compound's activity against hundreds of kinases, followed by dose-response validation of initial "hits," and culminates in confirming target engagement and functional activity within a physiologically relevant cellular environment.[6]

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Confirmation A Compound Preparation (N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine) B Single-Dose Kinome Panel (e.g., 1 µM concentration) A->B Submission to Screening Service C Identify Primary Target(s) & Key Off-Targets B->C Data Analysis: Identify significant inhibition D IC50 Determination (10-point dose-response) C->D E Mechanism of Action Studies (e.g., ATP Competition Assay) D->E F Cellular Target Engagement (e.g., NanoBRET, CETSA) E->F Prioritize validated hits for cellular studies G Functional Cellular Assay (Downstream Pathway Inhibition) F->G H Phenotypic Assays (e.g., Anti-proliferation) G->H I Comprehensive Selectivity Profile H->I Final Selectivity Profile & Lead Prioritization

Caption: Tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Initial Target Discovery via Large-Scale Kinome Profiling

Expertise & Rationale: The first step is to cast a wide net. We need to understand which kinases, out of the more than 500 in the human genome, interact with our compound.[7] A single-concentration screen against a large panel is the most efficient method to identify potential targets and rule out non-interacting kinases.[6] Commercial services offer panels that cover a significant portion of the kinome, providing a rapid and comprehensive initial assessment.[8][9]

Methodology: Kinome Panel Screening

This is typically performed by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (commonly 1 µM or 10 µM) against a panel of purified kinases.[8][10] The activity is measured, often using a radiometric assay that quantifies the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate.[10][11]

Experimental Protocol: Compound Preparation for Submission

  • Solubilization: Prepare a high-concentration stock solution of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, typically 10 mM in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Quality Control: Verify the identity and purity (>95%) of the compound using LC-MS and ¹H-NMR.

  • Dilution: Provide the screening service with the requested volume and concentration. For a 1 µM final assay concentration, you would typically supply a 100x or 1000x stock solution.

  • Documentation: Clearly label the sample and provide all necessary information, including the exact molecular weight and solvent.

Data Presentation: Initial Screening Results

The output from this screen is typically presented as percent inhibition relative to a DMSO control. This allows for the rapid identification of significant interactions.

Target KinaseKinase Family% Inhibition @ 1 µM
PIM1 CAMK95%
PIM2 CAMK88%
CDK2 CMGC55%
SRC TK15%
MAPK1/ERK2 CMGC8%
... (400+ other kinases)...<10%
(Note: Data is hypothetical for illustrative purposes.)

From this initial screen, PIM1 and PIM2 emerge as strong potential primary targets, with CDK2 showing moderate activity. The vast majority of other kinases are not significantly inhibited, suggesting a promising degree of selectivity.

Tier 2: Validating Hits with In Vitro Dose-Response Assays

Expertise & Rationale: A single-point inhibition value is not sufficient to characterize an interaction. We must now confirm the initial hits and quantify their potency by determining the half-maximal inhibitory concentration (IC50).[12] This involves testing the compound across a range of concentrations. This step is crucial for ranking the affinity of the compound for its primary target versus its off-targets.[3]

Methodology: In Vitro Kinase Activity Assay (ADP-Glo™ Example)

The ADP-Glo™ Kinase Assay is a luminescent-based system that measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal. This format is robust, widely used, and avoids the handling of radioactive materials.[13]

Experimental Protocol: IC50 Determination for PIM1 Kinase

  • Reagent Preparation: Prepare kinase buffer, recombinant human PIM1 enzyme, the appropriate substrate (e.g., a specific peptide), and ATP at its Km concentration for PIM1.

  • Compound Dilution: Perform a serial dilution of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in DMSO, followed by a further dilution in kinase buffer to create a 10-point concentration gradient (e.g., 10 µM to 0.5 nM).

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and compound dilutions. Allow to incubate for 15 minutes.

  • Initiate Reaction: Start the reaction by adding the ATP solution. Incubate for 1 hour at room temperature.

  • Detect ADP Production: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescence: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

G A 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) B 2. Dispense Compound (Serial Dilutions) A->B C 3. Add Kinase & Substrate (Pre-incubation) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP & Generate Light (Add Detection Reagent) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for an in vitro IC50 determination assay.

Data Presentation: Comparative Potency

This process is repeated for the primary target(s) and key off-targets identified in Tier 1.

Target KinaseIC50 (nM)
PIM1 15
PIM2 35
CDK2 1,250
SRC >10,000
(Note: Data is hypothetical.)

These results would confirm PIM1 and PIM2 as potent targets and quantify the selectivity margin over other kinases like CDK2.

Tier 3: Confirming Target Engagement in a Cellular Context

Expertise & Rationale: A compound's activity against a purified enzyme in a test tube does not guarantee it will work in the complex environment of a living cell.[14] It must be cell-permeable, avoid efflux pumps, and engage its target amidst a sea of other proteins. Therefore, validating target inhibition in a cellular model is a non-negotiable step.[15]

Methodology: Western Blot for Downstream Substrate Phosphorylation

A common way to confirm target engagement is to measure the phosphorylation of a known downstream substrate of the target kinase.[15] For PIM1, a well-established substrate is the pro-apoptotic protein BAD. PIM1 phosphorylates BAD at Serine 112 (pBAD-S112), which inhibits its function. An effective PIM1 inhibitor should decrease the levels of pBAD-S112 in cells.

G PIM1 PIM1 Kinase pBAD pBAD (S112) (Inactive) PIM1->pBAD Phosphorylates BAD BAD Apoptosis Apoptosis BAD->Apoptosis pBAD->Apoptosis Inhibits Compound N-methyl-1-(1,3,5-trimethyl- 1H-pyrazol-4-yl)methanamine Compound->PIM1 Inhibits

Caption: Simplified PIM1 signaling pathway.

Experimental Protocol: Cellular pBAD Inhibition Assay

  • Cell Culture: Culture a relevant cell line (e.g., a leukemia cell line with high PIM1 expression) in appropriate media.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dose-response of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (e.g., 10 µM to 1 nM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample on a 4-12% polyacrylamide gel.

  • Western Blot: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against pBAD (S112), total BAD, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. Normalize the pBAD signal to the total BAD signal to determine the extent of inhibition at each compound concentration and calculate a cellular IC50.

Data Presentation: Cellular Activity

The results from the cellular assay provide a more physiologically relevant measure of potency.

Assay TypeTargetIC50 (nM)
BiochemicalPIM115
Cellular (pBAD) PIM1 Pathway 150
(Note: Data is hypothetical.)

A rightward shift in potency from the biochemical to the cellular assay is common and reflects factors like cell permeability and target accessibility. An IC50 in the low nanomolar to low micromolar range in a cellular assay is a strong indicator of a viable compound.

Quantifying Selectivity

To move beyond a qualitative description, selectivity can be quantified using several metrics. The Selectivity Score (S-score) is a common method. For example, S(1 µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested.[16] A lower S-score indicates higher selectivity.

Example Calculation:

  • Number of kinases tested: 468

  • Number of kinases with >90% inhibition @ 1 µM: 2 (PIM1, PIM2)

  • S(1 µM) = 2 / 468 = 0.0043

This quantitative metric is invaluable for comparing the selectivity of different compounds and for tracking the progress of lead optimization campaigns.

Conclusion

This guide outlines a systematic, hypothesis-driven approach to thoroughly characterize the selectivity of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. By progressing through a tiered workflow of broad kinome screening, in vitro IC50 validation, and cellular target engagement, researchers can build a comprehensive selectivity profile. This detailed understanding is fundamental to advancing a compound in the drug discovery pipeline, providing a solid foundation for interpreting its biological effects and anticipating its therapeutic potential.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link][1][3][17]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link][18]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link][15]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. Retrieved January 17, 2026, from [Link][8]

  • Fabbro, D., et al. (2015). Pyrazole derivatives as inhibitors of protein kinases.
  • Jara-quemba, E. J., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4968.
  • Pharmaron. (n.d.). Kinase Profiling and Screening Services. Pharmaron Website. Retrieved January 17, 2026, from [Link][13]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen Website. Retrieved January 17, 2026, from [Link][14]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks Website. Retrieved January 17, 2026, from [Link][9]

  • Milburn, D., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2549.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 3(149), mr2.[6]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Website. [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155129.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Discovery - the University of Dundee Research Portal. [Link][19]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs Website. Retrieved January 17, 2026, from [Link][7]

  • Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast protocols, 185-190.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website. Retrieved January 17, 2026, from [Link][10]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link][12]

  • Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 12(12), 2937-2947.[4]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics Website. Retrieved January 17, 2026, from [Link]

  • Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Website. [Link][5]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.[16]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

As a Senior Application Scientist, it is understood that the integrity of research extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, authoritative framework for the...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of research extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, authoritative framework for the proper disposal of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (CAS No. 514816-08-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards.

Core Principles: Hazard Assessment and Mitigation

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole-methanamine derivative.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a thorough hazard assessment can be constructed by analyzing its structural components and the known risks of analogous chemicals.

  • Amine Functionality: The presence of the methanamine group classifies the compound as an amine. Amines are typically basic and can react exothermically with acids. They are also often incompatible with strong oxidizing agents.[2] Vapors can be irritating to the respiratory system, and skin contact may cause irritation or burns.[3]

  • Pyrazole Core: The pyrazole ring is a common heterocyclic moiety in pharmaceuticals and research chemicals.

  • Known Hazards of Analogs: The oxalate hydrate salt of this compound is classified as a skin and eye irritant (GHS07 hazard pictogram) under GHS/CLP regulations. Therefore, it is prudent to handle the parent compound with, at a minimum, the same level of caution.

Based on this analysis, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine waste must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer systems or placed in the general trash.[4]

Immediate Safety & Handling Protocols

Before beginning any work that will generate this waste, ensure all necessary safety measures are in place. Adherence to these protocols is the first line of defense against accidental exposure.

  • Engineering Controls: All handling of the compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that safety showers and eyewash stations are readily accessible and operational.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical splash goggles or a full-face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A flame-resistant laboratory coat.[4][5]

ParameterGuideline & DataSource
Chemical Class Amine, Pyrazole Derivative[1]
Known Hazards Skin Irritant (Category 2), Eye Irritant (Category 2) (based on oxalate salt)
Incompatibilities Acids, Strong Oxidizing Agents[2][4]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Laboratory Coat[5][6]
Disposal Method Licensed Hazardous Waste Contractor (typically via incineration)[3][4][5]
Prohibited Actions Do not dispose down drains or in regular trash[4]

Step-by-Step Disposal Workflow

The proper disposal of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a systematic process. The causality behind this workflow is to ensure waste is safely segregated, contained, and documented from the point of generation to its final destruction by a certified facility.

Step 1: Waste Identification and Segregation

  • Action: Immediately classify all materials contaminated with N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine as hazardous amine waste. This includes neat compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, weigh boats).

  • Rationale: Segregation is critical to prevent dangerous reactions.[4] Keeping amine waste separate from other streams, especially acidic or halogenated waste, simplifies the disposal process and avoids the creation of more complex—and potentially more hazardous—waste mixtures.[5]

Step 2: Waste Containerization

  • Action: Use a dedicated and clearly labeled waste container. This container must be constructed of a chemically compatible material, such as high-density polyethylene (HDPE), and must have a secure, leak-proof lid.[5]

  • Rationale: Proper containerization prevents leaks and the release of potentially harmful fumes.[4] The container must be in good condition, free of cracks or damage that could compromise its integrity.

Step 3: Accurate and Compliant Labeling

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Waste."

    • A complete list of all components in the container, including all solvents and their approximate percentages.

    • The date of initial accumulation.

    • The relevant hazard characteristics (e.g., "Irritant," "Corrosive - Basic").

  • Rationale: Accurate labeling is a regulatory requirement and provides critical safety information for everyone who will handle the container, from lab personnel to the final disposal technicians.[5][6]

Step 4: Safe Accumulation and Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a secondary containment tray to capture any potential leaks. Keep the container away from incompatible materials, direct sunlight, and heat sources.[4]

  • Rationale: The SAA provides a controlled, safe environment for the short-term storage of hazardous waste. Storing incompatible chemicals separately minimizes the risk of accidental reactions.[2]

Step 5: Arranging for Final Disposal

  • Action: Once the waste container is full or has been stored for the maximum time allowed by your institution (often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup.[5]

  • Rationale: Final disposal must be handled by a licensed professional waste disposal service.[4] These services have the permitted facilities and technical expertise to manage and destroy the chemical waste in an environmentally sound and compliant manner, typically through high-temperature incineration.[3][5]

Emergency Procedures: Spill Management

Preparedness for accidental spills is a crucial component of safe chemical handling.[4]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate spill containment materials.

  • PPE: Don appropriate PPE before attempting any cleanup.

  • Neutralize/Absorb: For small spills, use a universal chemical absorbent or a material specifically for amines. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect & Dispose: Carefully collect the absorbed material and place it in your designated hazardous waste container for this chemical.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

G A Waste Generation (e.g., solutions, contaminated solids) B Classify as Hazardous Amine Waste A->B Step 1 C Segregate from Incompatible Waste (Acids, Oxidizers) B->C D Select & Prepare Container (HDPE, Leak-proof) C->D Step 2 E Label Container Correctly 'Hazardous Waste' + Contents D->E Step 3 F Accumulate in SAA (Secondary Containment) E->F Step 4 G Is Container Full or Storage Limit Reached? F->G G->F No H Contact EHS for Pickup G->H Yes I Professional Disposal (Licensed Contractor) H->I Step 5

Sources

Handling

Personal protective equipment for handling N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Definitive Safety Protocol: Handling N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine This document provides essential safety and operational guidance for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Safety Protocol: Handling N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with the novel chemical entity, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. As no specific Safety Data Sheet (SDS) exists for this compound, this guide is built upon a principle of hazard assessment by chemical analogy, treating the substance with the utmost caution.[1] The protocols herein are derived from the known hazardous profiles of its core functional groups: substituted pyrazoles and secondary aliphatic amines.

Pre-Operational Hazard Analysis: A Non-Negotiable First Step

Before any laboratory work commences, a thorough risk assessment is mandatory.[2] The fundamental principle when handling a novel substance is to assume it is hazardous until proven otherwise.[1] This compound's structure suggests a dual-hazard profile, demanding a conservative approach to safety.

  • The Aliphatic Amine Moiety: The N-methylmethanamine side chain classifies this compound as a secondary aliphatic amine. Amines of this class are recognized for a range of hazards:

    • Corrosivity: They can cause severe skin burns and serious, potentially permanent, eye damage.[3] Contact with skin or eyes requires immediate and prolonged flushing with water.

    • Respiratory Irritation: Amine vapors are often irritating to the nose, throat, and lungs, potentially causing coughing, shortness of breath, and in severe cases, bronchitis or a hazardous buildup of fluid in the lungs (pulmonary edema).[4]

    • Flammability: Lower molecular weight amines are often flammable liquids or gases, with vapors that can form explosive mixtures with air and travel to an ignition source.[3][4]

  • The Substituted Pyrazole Moiety: The core is a tetrasubstituted pyrazole ring. While the toxicological data for this specific substitution pattern is unavailable, the parent pyrazole structure and its derivatives are associated with significant health risks:

    • Toxicity: Pyrazole itself is classified as harmful if swallowed and toxic in contact with skin.[5]

    • Organ Damage: Prolonged or repeated exposure to certain pyrazole derivatives has been shown to cause damage to organs such as the spleen and thyroid in animal studies.

    • Irritation: They are known to cause skin and serious eye irritation.[6][5]

  • Synergistic & Unknown Effects: The combination of these two functional groups in a single molecule necessitates that we assume the possibility of novel or enhanced hazards. The complete toxicological profile is unknown. Therefore, all engineering controls and personal protective equipment (PPE) must be selected to protect against the highest level of anticipated risk from both moieties.

Core Directive: Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, are the primary defense against inhalation exposure and must be used for all manipulations of this substance.[1][7] The following PPE is mandatory and must be inspected for integrity before each use.[5]

PPE Category Specification for Routine Handling Rationale and Causality
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when handling >50 mL or during any heating or pressure-generating procedure.[8]Protects against splashes of the potentially corrosive amine and irritating pyrazole. The face shield provides a secondary barrier for high-risk operations.
Skin & Body Protection A flame-resistant lab coat. Long-sleeved clothing and closed-toe shoes are mandatory.[8][9]Protects against accidental skin contact and provides a barrier in case of a fire, addressing the flammability risk from the amine moiety.
Hand Protection Double-gloving is required. An inner nitrile glove with an outer, thicker neoprene or butyl rubber glove. Check manufacturer's chemical resistance charts.[8]Aliphatic amines can degrade nitrile gloves over time. The outer neoprene/butyl layer provides superior chemical resistance, while the inner nitrile glove offers protection during the removal of contaminated outer gloves.
Respiratory Protection Not required if all work is conducted within a certified chemical fume hood. For spill response outside of a hood, a NIOSH-approved full-face respirator with an organic vapor/ammonia/methylamine cartridge is necessary.[10][11]The fume hood provides primary respiratory protection. A dedicated respirator is essential for emergency situations where vapor concentrations may exceed safe limits.

Procedural Guidance: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is critical for mitigating risk.

Chemical Handling and Experimental Workflow

This workflow minimizes exposure at every stage of the experimental process.

G cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Execution Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Glassware & Reagents prep_1->prep_2 prep_3 Don Full, Inspected PPE prep_2->prep_3 prep_4 Designate & Label Waste Containers prep_3->prep_4 exec_1 Place Apparatus in Hood prep_4->exec_1 exec_2 Transfer Chemical Using Syringe or Cannula exec_1->exec_2 exec_3 Perform Reaction Under Inert Atmosphere exec_2->exec_3 exec_4 Quench Reaction & Work-Up exec_3->exec_4 post_1 Segregate & Seal All Waste exec_4->post_1 post_2 Decontaminate Glassware in Hood post_1->post_2 post_3 Wipe Down Fume Hood Surfaces post_2->post_3 post_4 Doff PPE in Correct Order post_3->post_4 post_5 Wash Hands Thoroughly post_4->post_5

Caption: Experimental workflow for handling the target compound.

Storage Protocol

Proper storage is crucial to prevent degradation and accidental release.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and flammable substances. Store away from incompatible materials, particularly strong oxidizing agents and acids.[1]

  • Security: The storage location should be locked or otherwise accessible only to authorized personnel.

  • Labeling: The container must be clearly labeled with the chemical name, known hazards (Corrosive, Flammable, Toxic), and a warning that the toxicological properties have not been fully investigated.[1][12]

Emergency Spill Management

Treat any spill of this material as a major spill.[1]

G spill Spill Detected evacuate Alert Personnel & Evacuate Immediate Area spill->evacuate seek_medical Seek Immediate Medical Attention if Exposure Occurred spill->seek_medical ppe If Trained, Don Emergency PPE (Full-face Respirator, Chemical Suit, Heavy Gloves) evacuate->ppe notify Notify EH&S / Safety Officer evacuate->notify contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Collect Absorbed Material into a Labeled, Sealable Waste Container contain->collect decon Decontaminate Spill Area collect->decon decon->notify

Caption: Decision tree for spill response procedures.

Disposal Plan

Chemical waste must be handled with the same care as the parent compound.[13]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[13] It should be collected in a dedicated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine and any solvents used.[13]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[5] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[5]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Robert Koch Institute.
  • Personal protective equipment for handling 5-Tert-butylnonan-5-amine. Benchchem.
  • Aldrich P56607 - SAFETY D
  • Safety D
  • Novel Chemicals with Unknown Hazards SOP. University of Washington Environmental Health & Safety.
  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY D
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. National Agronomic Environmental, Health & Safety School.
  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Personal Protective Equipment. U.S. Environmental Protection Agency.
  • Safety Data Sheet - 1H-Pyrazole. Thermo Fisher Scientific.
  • Chemical and Hazardous Materials. Harvard Environmental Health and Safety.
  • Safety Data Sheet - Methyl 5-(4-Pyridinyl)
  • SAFETY DATA SHEET - methylamine in solution. MilliporeSigma.
  • No SDS Required. Michigan State University Environmental Health & Safety.
  • Chapter 7 - Safe Chemical Use. Cornell University Environmental Health and Safety.
  • Hazardous chemicals, activities or devices. Society for Science.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • Chemical Hazards and Toxic Substances - Overview.
  • Amines. RPS Group.
  • Safety Data Sheet: Methylamine 37 - 43%, aqueous solution. HIMEDIA.
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  • Safety D
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • Methylamine - HAZARD SUMMARY. New Jersey Department of Health.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
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Reactant of Route 2
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